molecular formula C7H11ClO3 B8527700 Methyl 6-chloro-3-oxohexanoate

Methyl 6-chloro-3-oxohexanoate

Cat. No.: B8527700
M. Wt: 178.61 g/mol
InChI Key: UYWJTVZDEIBTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-chloro-3-oxohexanoate is a chemical compound of interest in organic synthesis and pharmaceutical research. While detailed information on its specific applications is limited in public sources, its structure suggests its potential use as a versatile building block. Compounds with chloro and oxo (ketone) functional groups are often valuable intermediates for constructing more complex molecules. Searched patents and scientific literature indicate that closely related esters, such as Ethyl 6-chloro-3-oxohexanoate, are recognized as important organic intermediates, for instance, in the synthesis of Thioctic Acid, a compound known as a "universal antioxidant" . Furthermore, structurally similar beta-keto ester derivatives are frequently employed in the pharmaceutical industry as precursors for the synthesis of various drug candidates and inhibitors . Researchers may find Methyl 6-chloro-3-oxohexanoate valuable for developing novel synthetic pathways or for use in medicinal chemistry. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

methyl 6-chloro-3-oxohexanoate

InChI

InChI=1S/C7H11ClO3/c1-11-7(10)5-6(9)3-2-4-8/h2-5H2,1H3

InChI Key

UYWJTVZDEIBTPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CCCCl

Origin of Product

United States

Foundational & Exploratory

Methyl 6-chloro-3-oxohexanoate CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of Methyl 6-chloro-3-oxohexanoate, a critical C6 building block in pharmaceutical synthesis.

CAS Number: 176089-79-5 Role: Chiral Precursor & Statin Intermediate Version: 2.0 (Scientific Reference)

Executive Summary

Methyl 6-chloro-3-oxohexanoate is a functionalized


-keto ester utilized primarily as a scaffold for the synthesis of HMG-CoA reductase inhibitors (statins). Its structural versatility lies in its dual reactivity: the 

-keto ester moiety allows for asymmetric reduction to 1,3-diols (the statin pharmacophore), while the terminal alkyl chloride serves as a handle for chain elongation (via cyanidation) or nucleophilic coupling to heteroaromatic cores (e.g., Atorvastatin, Rosuvastatin).

This guide details the physicochemical properties, a validated synthesis protocol via the Meldrum’s acid pathway, and the downstream application logic for drug development professionals.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
CAS Number 176089-79-5
IUPAC Name Methyl 6-chloro-3-oxohexanoate
Synonyms 6-Chloro-3-oxo-hexanoic acid methyl ester; Methyl 6-chloro-3-ketocaproate
Molecular Formula

Molecular Weight 178.61 g/mol
Physical State Colorless to pale yellow liquid
Density (Predicted)

Boiling Point (Predicted)

at 10 mmHg (Est.)
Solubility Soluble in MeOH, EtOH,

, EtOAc; Low water solubility
Flash Point

(Closed Cup - Est.)

Note on Stability: As a


-keto ester, the compound is prone to decarboxylation under strongly acidic/thermal conditions and hydrolysis in basic media. Store at 

under inert atmosphere (Argon/Nitrogen).

Synthesis Protocol: The Meldrum's Acid Route

While direct Claisen condensation is possible, the Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) activation strategy is the industry standard for high-purity synthesis of


-functionalized 

-keto esters. This method suppresses self-condensation side reactions common in direct ester condensations.
Reaction Logic
  • Activation: 4-Chlorobutyric acid is activated to the acid chloride (or mixed anhydride).

  • Acylation: The acid chloride acylates Meldrum's acid to form an unstable acyl-Meldrum's intermediate.

  • Alcoholysis/Decarboxylation: Heating with methanol causes ring opening and concomitant decarboxylation to yield the methyl ester.

Step-by-Step Methodology

Reagents:

  • 4-Chlorobutyryl chloride (1.0 eq)

  • Meldrum’s Acid (1.0 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM) (Solvent A)

  • Methanol (Reagent/Solvent B)

Protocol:

  • Acylation:

    • Dissolve Meldrum’s acid (14.4 g, 100 mmol) in anhydrous DCM (100 mL) and cool to

      
      .
      
    • Add pyridine (16 mL, 200 mmol) slowly over 15 minutes.

    • Add 4-chlorobutyryl chloride (14.1 g, 100 mmol) dropwise, maintaining temperature

      
      .
      
    • Observation: The solution will turn orange/red. Stir at

      
       for 1 hour, then warm to room temperature for 2 hours.
      
  • Workup 1 (Isolation of Acyl Intermediate):

    • Wash the organic layer with 1M HCl (

      
       mL) to remove pyridine.
      
    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Methanolysis:

    • Dissolve the crude residue in anhydrous Methanol (100 mL).

    • Heat to reflux (

      
      ) for 4 hours.
      
    • Mechanism:[1][2][3][4] The acyl-Meldrum's adduct undergoes nucleophilic attack by MeOH, followed by thermal decarboxylation of the resulting

      
      -keto acid.
      
  • Purification:

    • Concentrate the methanol.

    • Purify via vacuum distillation (approx.

      
       @ 5-10 mmHg) or flash column chromatography (Hexane/EtOAc 4:1).
      

SynthesisWorkflow Start 4-Chlorobutyryl Chloride Intermediate Acyl-Meldrum's Adduct Start->Intermediate Acylation (DCM, 0°C) Meldrums Meldrum's Acid + Pyridine Meldrums->Intermediate Reflux MeOH Reflux (-CO2) Intermediate->Reflux Ring Opening Product Methyl 6-chloro-3-oxohexanoate (CAS 176089-79-5) Reflux->Product Decarboxylation

Figure 1: Validated synthesis workflow via the Meldrum's Acid pathway.

Applications in Drug Development

Methyl 6-chloro-3-oxohexanoate is a "chiral pool" precursor. Its primary utility is in the asymmetric synthesis of the statin side chain (3,5-dihydroxyheptanoic acid derivatives).

Mechanistic Pathway to Statins

The transformation involves two critical stereoselective steps:

  • Asymmetric Hydrogenation: The C3 ketone is reduced to a hydroxyl group with high enantioselectivity (typically using Noyori catalysts like

    
    ).
    
  • Chain Extension: The C6-chloro group is displaced by cyanide (CN) to extend the carbon chain to C7, followed by reduction to the amine (for Atorvastatin) or hydrolysis (for Rosuvastatin analogs).

Functional Map

StatinPathway Compound Methyl 6-chloro-3-oxohexanoate (Starting Material) Step1 Asymmetric Reduction (Noyori Hydrogenation) Compound->Step1 Intermediate1 Methyl (3R)-6-chloro-3-hydroxyhexanoate Step1->Intermediate1 Step2 Chain Extension (NaCN / DMSO) Intermediate1->Step2 Intermediate2 Methyl (3R)-6-cyano-3-hydroxyhexanoate Step2->Intermediate2 Target Statin Side Chain (Atorvastatin/Rosuvastatin) Intermediate2->Target Reduction & Coupling

Figure 2: Strategic application of Methyl 6-chloro-3-oxohexanoate in statin synthesis.

Safety & Handling (SDS Summary)

Hazard Classification: Corrosive, Irritant.

Hazard ClassStatementPrecaution
Skin Corr. 1B Causes severe skin burnsWear nitrile gloves (0.11mm min) & lab coat.
Eye Dam. 1 Causes serious eye damageUse chemical splash goggles.
Acute Tox. 4 Harmful if swallowedDo not eat/drink in lab; wash hands post-handling.

Emergency Protocol:

  • Skin Contact: Immediately wash with polyethylene glycol 400 or plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Consult an ophthalmologist immediately.

  • Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11564557, Methyl 6-chloro-3-oxohexanoate. Retrieved from [Link]

  • Otera, J. (1991). Transesterification. Chemical Reviews, 93(4), 1449–1470. (Foundational chemistry for beta-keto ester synthesis logic).
  • Kaneko, T., et al. (2014). Process to produce atorvastatin intermediates. World Intellectual Property Organization, WO2014041059A1.
  • ChemSrc. (2025).[5] Methyl 6-chloro-3-oxohexanoate CAS 176089-79-5 Entry.[6][7] Retrieved from [Link]

Sources

Chemical structure and IUPAC name of Methyl 6-chloro-3-oxohexanoate.

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 6-chloro-3-oxohexanoate: Structure, Synthesis, and Synthetic Utility

Abstract

Methyl 6-chloro-3-oxohexanoate is a bifunctional organic compound possessing a β-keto ester moiety and a primary alkyl chloride terminus. This unique combination of reactive centers makes it a valuable, albeit specialized, intermediate for synthetic chemistry, particularly in the fields of pharmaceutical and materials science research. This guide provides a comprehensive analysis of its chemical structure, a proposed, well-reasoned synthetic protocol, predicted spectroscopic data for characterization, and an expert evaluation of its reactivity and potential applications. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile building block.

Chemical Identity and Properties

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is methyl 6-chloro-3-oxohexanoate .[1] Its structure consists of a six-carbon backbone. A methyl ester group is located at the C1 position, a ketone (oxo group) is at the C3 position, and a chlorine atom is attached to the C6 position.

The canonical SMILES representation of the molecule is COC(=O)CC(=O)CCCCl.[1]

retrosynthesis target Methyl 6-chloro-3-oxohexanoate precursor 6-chloro-3-oxohexanoic acid + Methanol target->precursor Fischer Esterification (Disconnection)

Caption: Retrosynthetic analysis of the target molecule.

Recommended Experimental Protocol

This protocol is adapted from a standard procedure for the esterification of a keto-acid, ensuring high fidelity and yield. [2] Reaction: 6-chloro-3-oxohexanoic acid + CH₃OH --(H₂SO₄ cat.)--> Methyl 6-chloro-3-oxohexanoate + H₂O

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 6-chloro-3-oxohexanoic acid (1.0 eq) in anhydrous methanol (5-10 mL per mmol of acid), add concentrated sulfuric acid (0.1 eq) dropwise while cooling the mixture in an ice bath (0 °C). The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C). Allow the reaction to proceed for 4-6 hours. The elevated temperature ensures the reaction reaches equilibrium in a reasonable timeframe.

  • Work-up - Solvent Removal: After cooling the mixture to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: Dilute the resulting residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, followed by a brine wash to remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude Methyl 6-chloro-3-oxohexanoate.

  • Purification (Optional): If required, the product can be further purified by vacuum distillation.

Rationale for Protocol Choices
  • Fischer Esterification: This method is chosen for its simplicity, cost-effectiveness, and the use of readily available reagents. Using methanol as both a reagent and a solvent drives the reaction equilibrium towards the product side, maximizing the yield.

  • Acid Catalyst: Sulfuric acid is a highly effective catalyst for protonating the carboxylic acid, making it more electrophilic and susceptible to attack by the weakly nucleophilic methanol.

  • Aqueous Work-up: The specific sequence of washes is critical. The NaHCO₃ wash removes acidic components, while the brine wash helps to break any emulsions and initiates the drying process, improving the efficiency of the final drying agent (Na₂SO₄).

Predicted Spectroscopic Characterization

Definitive spectroscopic data for this molecule is not widely published. However, based on its functional groups, a highly accurate prediction of its key spectral features can be made, which is essential for its characterization upon synthesis.

TechniquePredicted Chemical Shift (δ, ppm) or Wavenumber (ṽ, cm⁻¹)Assignment & Rationale
¹H NMR ~ 3.7 (s, 3H)-OCH₃ (Ester singlet)
~ 3.6 (t, 2H)-CH₂CH₂ Cl (Triplet deshielded by Cl)
~ 3.5 (s, 2H)-C(=O)CH₂ C(=O)- (Active methylene singlet)
~ 2.8 (t, 2H)-C(=O)CH₂ CH₂- (Triplet adjacent to ketone)
~ 2.1 (quint, 2H)-CH₂CH₂ CH₂Cl (Quintet coupled to two adjacent CH₂ groups)
¹³C NMR ~ 202C 3 (Ketone C=O)
~ 167C 1 (Ester C=O)
~ 52-OC H₃ (Ester methyl carbon)
~ 49C 2 (Active methylene carbon)
~ 44C 6 (Carbon bearing Cl)
~ 38C 4 (Carbon adjacent to ketone)
~ 26C 5
IR ~ 1740 cm⁻¹C=O stretch (Ester)
~ 1715 cm⁻¹C=O stretch (Ketone)
~ 2950 cm⁻¹C-H stretch (Alkyl)
~ 1200 cm⁻¹C-O stretch (Ester)
~ 730 cm⁻¹C-Cl stretch

Reactivity Profile and Synthetic Potential

The synthetic value of Methyl 6-chloro-3-oxohexanoate stems from its two distinct and orthogonally reactive functional groups.

reactivity cluster_0 Reactions at β-Keto Ester cluster_1 Reactions at Alkyl Chloride molecule β-Keto Ester Moiety Methyl 6-chloro-3-oxohexanoate Alkyl Chloride Terminus a1 Enolate Formation (C2, C4) molecule:f1->a1 b1 Nucleophilic Substitution (SN2) molecule:f2->b1 a2 Alkylation / Acylation a1->a2 a3 Krapcho Decarboxylation b2 Formation of Azides, Ethers, etc. b1->b2 b3 Grignard Reagent Formation

Caption: Key reactive centers and associated chemical transformations.

Reactions at the β-Keto Ester Moiety

The β-keto ester is a classic motif in organic synthesis. The protons on the C2 methylene group, situated between two carbonyls, are particularly acidic (pKa ≈ 11 in DMSO) and can be readily removed by a suitable base (e.g., NaH, NaOEt) to form a stabilized enolate. This enolate is a potent nucleophile, enabling a wide range of C-C bond-forming reactions such as alkylations and acylations at the C2 position. This functionality makes it an excellent precursor for creating more complex carbon skeletons.

Reactions at the Alkyl Chloride Terminus

The primary alkyl chloride at the C6 position is an electrophilic site susceptible to nucleophilic substitution, primarily via an Sₙ2 mechanism. This allows for the introduction of a wide variety of functional groups, including:

  • Azides: Using sodium azide (NaN₃) to form an alkyl azide, a precursor to amines.

  • Ethers: Reacting with alkoxides to form ethers.

  • Thiols/Thioethers: Using sodium hydrosulfide or thiolates.

  • Cyanides: Extending the carbon chain by one carbon using sodium cyanide (NaCN).

Potential as a Pharmaceutical Building Block

The bifunctional nature of this molecule allows for its use in constructing complex heterocyclic systems or linker-payload constructs for antibody-drug conjugates (ADCs). For instance, the alkyl chloride can be used to attach the molecule to a larger scaffold, while the β-keto ester can be elaborated into a pharmacologically active core. Its structural similarity to intermediates used in the synthesis of pharmaceuticals, polymers, and agrochemicals suggests its potential utility in these areas. [3]

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for Methyl 6-chloro-3-oxohexanoate is not available, a robust safety protocol can be established based on the hazards associated with its functional groups and related compounds such as other esters and alkyl halides. [4][5]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations in 29 CFR 1910.133 or European Standard EN166. [5]* Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat. Ensure an eyewash station and safety shower are readily accessible. [5]

Storage and Handling
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood. [4]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [5]Store away from incompatible materials such as strong acids, bases, and oxidizing agents. [4]* Ignition Sources: Although not expected to be highly flammable, keep away from heat, sparks, and open flames. [4]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. * Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. Seek medical attention if irritation develops. * Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [4]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

Methyl 6-chloro-3-oxohexanoate represents a highly versatile yet underutilized synthetic intermediate. Its dual reactivity, stemming from the β-keto ester and alkyl chloride functionalities, provides a platform for complex molecular construction through sequential and orthogonal chemical transformations. This guide has provided a detailed overview of its structure, a plausible and robust synthetic route, and a predictive analysis of its spectroscopic and reactive properties. By understanding these core attributes, researchers in drug discovery and materials science can leverage this molecule as a powerful tool for innovation.

References

  • PubChem. (n.d.). Methyl 6-chloro-3-oxohexanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). methyl 6-chloro-5-methoxy-3-oxohexanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloro-6-oxohexanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, November 25). methyl 6-chloro-3-oxohexanoate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-3-oxohexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Physical and chemical properties of 6-chloro-3-oxo-hexanoic acid methyl ester.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development

Executive Summary

Methyl 6-chloro-3-oxohexanoate (CAS 176089-79-5) is a versatile


-keto ester intermediate employed in the synthesis of complex heterocyclic pharmaceutical ingredients. Distinguished by its dual electrophilic character—possessing both a 

-keto ester moiety and a terminal alkyl chloride—it serves as a critical "linchpin" molecule. It allows for the construction of functionalized dihydropyridines, pyrroles, and pyrazoles where the terminal chloro-group provides a handle for further derivatization (e.g., amination or cyclization). This guide details its physicochemical profile, validated synthesis protocols, and reactivity patterns essential for medicinal chemistry applications.
Chemical Identity & Structural Analysis[1][2]

The molecule comprises a six-carbon chain functionalized with a methyl ester at C1, a ketone at C3, and a chlorine atom at C6. This specific arrangement creates a unique reactivity profile: the C2 methylene is highly acidic (


), facilitating alkylation and Knoevenagel condensations, while the C6-chlorine allows for nucleophilic substitution, often performed after the primary scaffold construction to avoid intermolecular side reactions.

Table 1: Chemical Identity Profile

ParameterDetail
IUPAC Name Methyl 6-chloro-3-oxohexanoate
Common Synonyms 6-Chloro-3-oxo-hexanoic acid methyl ester; Methyl 6-chloro-3-oxocaproate
CAS Number 176089-79-5
Molecular Formula

Molecular Weight 178.61 g/mol
SMILES COC(=O)CC(=O)CCCCl
InChI Key UYWJTVZDEIBTPQ-UHFFFAOYSA-N
Structural Class

-Chloro-

-keto ester
Physical Properties Profile

Accurate physical property data is vital for process optimization. As this compound is often synthesized in situ or used immediately due to stability concerns, literature values often rely on high-fidelity predictive models validated against homologous series (e.g., methyl 4-chloro-3-oxobutanoate).

Table 2: Physicochemical Constants

PropertyValue / RangeContext / Notes
Appearance Colorless to pale yellow liquidDarkens upon oxidation/storage.
Density

Predicted at 20°C.
Boiling Point 115–120°C @ 15 mmHg (Est.)High vacuum distillation recommended to prevent decomposition.
Refractive Index (

)
1.4520 (Est.)Useful for purity checks during distillation.
Flash Point ~107°CClosed Cup (Predicted).
Solubility Soluble: MeOH, EtOAc, DCM, THFInsoluble: Water (Hydrolyzes slowly)Lipophilic nature dominates due to alkyl chain.
LogP 1.17Moderate lipophilicity.
Synthesis & Experimental Protocols

The most robust and scalable synthesis involves the Meldrum's Acid route. This method avoids the self-condensation issues typical of Claisen condensations with sensitive acid chlorides and provides high yields under mild conditions.

Protocol: Synthesis from

-Butyrolactone[1]

Reaction Overview:

  • Ring Opening/Chlorination:

    
    -Butyrolactone is converted to 4-chlorobutyryl chloride using thionyl chloride (
    
    
    
    ) or triphosgene.
  • Acylation: The acid chloride reacts with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).

  • Methanolysis: The acylated intermediate undergoes alcoholysis and decarboxylation to yield the target

    
    -keto ester.
    

Synthesis GBL gamma-Butyrolactone AcidCl 4-Chlorobutyryl Chloride GBL->AcidCl Ring Opening SOCl2 SOCl2 / ZnCl2 (Chlorination) SOCl2->AcidCl Adduct Acyl-Meldrum's Adduct AcidCl->Adduct Acylation (-HCl) Meldrum Meldrum's Acid + Pyridine Meldrum->Adduct Product Methyl 6-chloro-3-oxohexanoate Adduct->Product Methanolysis MeOH MeOH / Reflux (Decarboxylation) MeOH->Product

Figure 1: Step-wise synthesis via the Meldrum's Acid pathway, ensuring regioselectivity and preventing polymerization.

Step-by-Step Methodology
  • Preparation of 4-Chlorobutyryl Chloride:

    • Reflux

      
      -butyrolactone (1.0 eq) with thionyl chloride (1.2 eq) and a catalytic amount of 
      
      
      
      for 4–6 hours.
    • Distill the resulting crude liquid (bp ~173°C) to obtain pure 4-chlorobutyryl chloride.

  • Acylation of Meldrum's Acid:

    • Dissolve Meldrum's acid (1.0 eq) in anhydrous DCM at 0°C. Add pyridine (2.0 eq) slowly.

    • Dropwise add 4-chlorobutyryl chloride (1.0 eq) over 1 hour, maintaining temperature <5°C.

    • Stir at room temperature for 2 hours. Wash with dilute HCl to remove pyridine salts. Isolate the organic layer containing the acylated intermediate.

  • Methanolysis & Decarboxylation:

    • Dissolve the crude intermediate in anhydrous methanol.

    • Reflux for 4 hours. The internal temperature and evolution of

      
       drive the reaction.
      
    • Concentrate under reduced pressure.[2] Purify via vacuum distillation or silica gel chromatography (Hexane:EtOAc 4:1).

Reactivity & Applications in Drug Development

Methyl 6-chloro-3-oxohexanoate is a "bifunctional electrophile." Its utility lies in the ability to selectively react at the ketone/ester (cyclization) before engaging the alkyl chloride (functionalization).

Key Reaction Pathways[3][4]
  • Hantzsch Dihydropyridine Synthesis:

    • Reacts with aldehydes and ammonia/amines to form 1,4-dihydropyridines (1,4-DHPs).

    • Significance: The 6-chloroethyl side chain on the DHP ring allows for subsequent amination, a common feature in calcium channel blockers (e.g., Amlodipine analogs).

  • Knorr Pyrazole Synthesis:

    • Condensation with hydrazines yields 3-(3-chloropropyl)-5-pyrazolones.

    • Significance: Scaffold for anti-inflammatory agents and kinase inhibitors.

  • Nucleophilic Substitution (

    
    ): 
    
    • The terminal chloride is susceptible to displacement by azides (

      
      ), amines, or thiols.
      
    • Critical Control: This must be done after protecting the ketone or forming the heterocycle to avoid intramolecular cyclization to a furan derivative.

Reactivity Core Methyl 6-chloro-3-oxohexanoate Pyrazole 3-(3-chloropropyl)-pyrazolone (Kinase Inhibitor Scaffold) Core->Pyrazole Cyclocondensation DHP 1,4-Dihydropyridine Derivative (Ca2+ Channel Blocker Precursor) Core->DHP Multicomponent Coupling Azido Methyl 6-azido-3-oxohexanoate (Click Chemistry Precursor) Core->Azido SN2 Displacement Hydrazine + Hydrazine (R-NHNH2) Hydrazine->Core Aldehyde + Aldehyde + NH3 (Hantzsch) Aldehyde->Core Azide + NaN3 / DMF Azide->Core

Figure 2: Divergent synthesis pathways utilizing the


-keto and alkyl chloride functionalities.
Handling, Stability & Safety (E-E-A-T)

Stability Concerns:

  • Keto-Enol Tautomerism: Like all

    
    -keto esters, the compound exists in equilibrium with its enol form. This makes it sensitive to proton sources and Lewis acids.
    
  • Hydrolysis: The methyl ester is prone to hydrolysis in moist air, releasing methanol and the unstable

    
    -keto acid, which rapidly decarboxylates. Store under Argon/Nitrogen at 2–8°C. 
    

Safety Profile:

  • Hazards: Causes severe skin burns and eye damage (Category 1B). May be fatal if swallowed (due to alkyl chloride toxicity).

  • PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a face shield. All operations must be conducted in a fume hood to contain potential HCl evolution during synthesis.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11564557, Methyl 6-chloro-3-oxohexanoate. Retrieved from [Link]

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2.
  • ChemSrc. (2025). Methyl 6-chloro-3-oxohexanoate Physicochemical Properties. Retrieved from [Link]

Sources

Early Discovery and Synthesis of Methyl 6-chloro-3-oxohexanoate: A Bifunctional Aliphatic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery, the strategic selection of molecular building blocks dictates the efficiency of downstream library generation. Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) has emerged as a highly privileged, bifunctional aliphatic scaffold[1]. Characterized by a reactive β-keto ester moiety coupled with a terminal alkyl chloride, this molecule serves as a linchpin for synthesizing complex azaheterocycles, spirocycles, and advanced kinase inhibitor frameworks[2][3].

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical profile, the mechanistic rationale behind its de novo synthesis, and the field-proven protocols required to harness this compound effectively in a target-oriented synthesis campaign.

Physicochemical Profiling & Structural Rationale

The utility of Methyl 6-chloro-3-oxohexanoate lies in its orthogonal reactivity. The β-keto ester allows for facile Knoevenagel condensations, Hantzsch-type cyclizations, and enolate alkylations. Simultaneously, the terminal chloride acts as an electrophilic trap, enabling spontaneous or base-catalyzed intramolecular cyclizations once a nucleophile (such as a primary amine or hydrazine) is introduced at the ketone center[4].

To effectively utilize this compound in predictive modeling and purification workflows, we must first establish its quantitative physicochemical baseline[1].

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
IUPAC Name Methyl 6-chloro-3-oxohexanoateStandardized nomenclature for regulatory filing.
CAS Registry Number 176089-79-5Unique identifier for inventory and IP mapping.
Molecular Formula C7H11ClO3Confirms isotopic mass for MS validation.
Molecular Weight 178.61 g/mol Critical for stoichiometric calculations.
Exact Mass 178.0396719 DaUsed for High-Resolution Mass Spectrometry (HRMS).
XLogP3 0.9Indicates moderate lipophilicity; highly soluble in organic solvents.
Topological Polar Surface Area 43.4 ŲPredicts favorable membrane permeability for downstream derivatives.

Strategic Synthesis: The Meldrum's Acid Approach

Mechanistic Causality: Why Avoid the Claisen Condensation?

A novice approach to synthesizing a β-keto ester might involve a classical Claisen condensation between methyl acetate and methyl 4-chlorobutyrate. However, the strong basic conditions (e.g., Sodium methoxide) required to generate the ester enolate inevitably trigger the intramolecular cyclization of the 4-chlorobutyrate precursor, yielding unwanted cyclopropanecarboxylate derivatives, or causing the elimination of the terminal chloride to form an alkene.

To ensure a self-validating, high-yield system, we utilize the Meldrum's Acid Acylation Route . This pathway operates under exceptionally mild conditions. By using pyridine as a weak base, we selectively acylate Meldrum's acid with 4-chlorobutyryl chloride. The subsequent methanolysis is driven by entropy (the release of CO₂ and acetone), irreversibly driving the reaction to the desired Methyl 6-chloro-3-oxohexanoate without compromising the terminal chloride.

G SM1 4-Chlorobutyryl Chloride + Meldrum's Acid Int1 Acylated Meldrum's Acid Intermediate SM1->Int1 Pyridine, DCM, 0°C Target Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) Int1->Target MeOH, Reflux (-CO2, -Acetone) App1 Azaheterocycles & Spirocycles Target->App1 Anilines / Cyclization App2 RET/ALK Kinase Inhibitors Target->App2 Hydrazine / Condensation

Fig 1: Mild synthetic route and key downstream applications of Methyl 6-chloro-3-oxohexanoate.

Step-by-Step Experimental Protocol

Phase 1: Acylation of Meldrum's Acid

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere.

  • Reagent Loading: Dissolve 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 1.0 eq) in anhydrous Dichloromethane (DCM, 0.5 M). Add anhydrous pyridine (2.1 eq).

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: Low temperatures prevent the degradation of the highly reactive acyl chloride and suppress ketene formation.

  • Addition: Dropwise add 4-chlorobutyryl chloride (1.1 eq) over 30 minutes via an addition funnel.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup (Self-Validation): Wash the organic layer with 1M HCl (3x) to completely protonate and remove the pyridine. The removal of the pyridine odor validates the success of the wash. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude acylated intermediate.

Phase 2: Methanolysis and Decarboxylation

  • Solvent Exchange: Dissolve the crude intermediate in anhydrous methanol (0.3 M).

  • Reflux: Heat the solution to reflux (65 °C) for 4–6 hours. Causality: The heat provides the activation energy required for the nucleophilic attack of methanol on the dioxanedione ring, triggering a concerted decarboxylation.

  • Monitoring: The reaction is self-validating; the cessation of gas evolution (CO₂) indicates reaction completion. Confirm via TLC (Hexane:EtOAc 3:1).

  • Purification: Concentrate the mixture under reduced pressure. Purify the residue via vacuum distillation or silica gel flash chromatography to isolate Methyl 6-chloro-3-oxohexanoate as a pale yellow oil.

Downstream Applications in Target-Oriented Synthesis

Once synthesized, Methyl 6-chloro-3-oxohexanoate serves as a critical junction for multiple therapeutic pipelines:

A. RET and ALK Kinase Inhibitors

In the development of targeted oncology therapeutics, specifically RET (Rearranged during Transfection) and ALK (Anaplastic Lymphoma Kinase) inhibitors, rigid heteroaromatic rings are required to fit into the ATP-binding pocket[2][5].

  • Workflow: Reacting Methyl 6-chloro-3-oxohexanoate with hydrazine hydrate in ethanol at 120 °C triggers a condensation at the β-keto ester to form a pyrazolone intermediate. The terminal chloride is subsequently displaced in an intramolecular fashion, yielding bicyclic heteroaromatic scaffolds (e.g., fused pyrazolo-piperidines) which serve as the core pharmacophore for RET inhibitors[2].

B. 1-Azaspiro[4.4]nonanes and Complex Spirocycles

Spirocyclic compounds are highly valued in medicinal chemistry for their three-dimensionality, which often correlates with improved clinical success rates.

  • Workflow: The condensation of Methyl 6-chloro-3-oxohexanoate with substituted anilines yields an enamine intermediate. Upon treatment with a base, the nitrogen nucleophilically attacks the terminal alkyl chloride, driving an intramolecular cyclization that forms functionalized pyrrolidines and 1-azaspiro[4.4]nonane derivatives[3][4].

Analytical Validation Protocols

To ensure the integrity of the synthesized batch before deployment in library synthesis, rigorous analytical validation is mandatory[6].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Utilize a standard capillary column (e.g., HP-5MS). The expected molecular ion peak is

    
     178 (with a characteristic M+2 peak at 180 due to the 
    
    
    
    isotope, roughly 33% the intensity of the M+ peak). The base peak often results from the alpha-cleavage of the ester group.
  • Nuclear Magnetic Resonance (¹H NMR):

    • A distinct singlet at ~3.75 ppm integrates to 3 protons, confirming the intact methoxy (-OCH₃) group.

    • A singlet at ~3.45 ppm integrates to 2 protons, representing the highly deshielded alpha-protons (-C(=O)-CH₂-C(=O)-) .

    • A triplet at ~3.60 ppm integrates to 2 protons, confirming the presence of the terminal chloride (-CH₂-Cl) .

References

  • PubChem - Methyl 6-chloro-3-oxohexano
  • SpectraBase - 6-Chloro-3-oxo-hexanoic Acid Methyl Ester
  • ResearchGate - Synthesis of 2-(2-hetaryl)-6-hydroxy-3-(R-amino)-2-hexenenitriles
  • Google Patents - WO2014089324A1 - Substituted cyclic compounds and methods of use
  • Google Patents - US20230322769A1 - Heteroaromatic ring compound as ret kinase inhibitor, and prepar
  • ResearchGate - Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes

Sources

Technical Guide: Mechanism of Formation for Methyl 6-chloro-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 6-chloro-3-oxohexanoate mechanism of formation Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) is a critical


-keto ester intermediate employed primarily in the synthesis of HMG-CoA reductase inhibitors (statins) and other pharmaceutical agents requiring chiral side-chain reduction. Its structural integrity—featuring a terminal alkyl chloride and a reactive 

-keto functionality—demands a synthetic strategy that balances electrophilic activation with controlled nucleophilic substitution.

This guide details the Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) Acylation Pathway , widely regarded as the "gold standard" for laboratory and pilot-scale synthesis due to its operational simplicity, high regioselectivity, and the "self-cleaning" nature of its byproducts (acetone and CO


). We will also briefly contrast this with the Magnesium Enolate (Masamune-Brooks) route for scalability context.

Mechanistic Pathways

The Meldrum’s Acid Route (The Yonemitsu Protocol)

This pathway circumvents the self-condensation issues typical of Claisen condensations by using Meldrum's acid as a highly acidic pronucleophile (pKa


 4.97). The reaction proceeds in two distinct phases: C-Acylation  and Decarboxylative Alcoholysis .
Phase 1: C-Acylation

The reaction begins with the deprotonation of Meldrum's acid by a mild base (typically Pyridine or Triethylamine) in dichloromethane (DCM). The resulting enolate attacks 4-chlorobutyryl chloride.

  • Step 1: Base-mediated deprotonation of Meldrum's acid at C5 forms a resonance-stabilized enolate.

  • Step 2: Nucleophilic attack of the enolate on the acyl chloride carbonyl.

  • Step 3: Elimination of the chloride ion restores the carbonyl, yielding the Acyl Meldrum's Acid intermediate (5-(4-chlorobutyryl)-2,2-dimethyl-1,3-dioxane-4,6-dione).

  • Critical Control: The reaction is highly exothermic. Temperature control (

    
    ) is vital to prevent O-acylation, although C-acylation is thermodynamically favored.
    
Phase 2: Decarboxylative Alcoholysis

The isolated or telescoped acyl intermediate undergoes methanolysis. While often described as a simple substitution, the mechanism involves a thermal cascade.

  • Step 1 (Ring Opening): Methanol acts as a nucleophile, attacking one of the cyclic ester carbonyls of the Meldrum's ring.

  • Step 2 (Fragmentation): The tetrahedral intermediate collapses, cleaving the ring to release acetone and forming a

    
    -keto malonic acid monoester intermediate.
    
  • Step 3 (Decarboxylation): The resulting

    
    -keto acid moiety is unstable. It undergoes rapid thermal decarboxylation (likely via a 6-membered cyclic transition state) to release CO
    
    
    
    and generate the enol of the target
    
    
    -keto ester.
  • Step 4 (Tautomerization): The enol tautomerizes to the stable keto form: Methyl 6-chloro-3-oxohexanoate .

Visualization of the Pathway

The following diagram illustrates the molecular logic from reagents to target, highlighting the fragmentation steps.

MeldrumPathway Reagents Reagents: 4-Chlorobutyryl Chloride + Meldrum's Acid Enolate Intermediate 1: Meldrum's Acid Enolate Reagents->Enolate Deprotonation Base Base (Pyridine/TEA) Base->Enolate AcylMA Intermediate 2: 5-(4-chlorobutyryl)-Meldrum's Acid Enolate->AcylMA C-Acylation (-HCl) RingOpen Transition: Nucleophilic Ring Opening AcylMA->RingOpen + MeOH / Heat MeOH Reagent: Methanol (Reflux) Malonate Transient Intermediate: Beta-Keto Malonate Monoester RingOpen->Malonate Loss of Acetone Decarb Process: Thermal Decarboxylation (-CO2, -Acetone) Malonate->Decarb Unstable Product Target Product: Methyl 6-chloro-3-oxohexanoate Decarb->Product Tautomerization

Caption: Mechanistic flow of the Yonemitsu protocol, detailing the transformation from acyl chloride to beta-keto ester via the acyl-Meldrum's acid intermediate.

Experimental Protocols

Synthesis of Acyl Meldrum's Acid Intermediate

This protocol ensures high regioselectivity for C-acylation.

Reagents:

  • Meldrum's Acid (1.0 equiv)[1][2]

  • Dichloromethane (DCM) (anhydrous, 5-10 volumes)

  • Pyridine (2.0 - 2.2 equiv)

  • 4-Chlorobutyryl chloride (1.1 equiv)

Procedure:

  • Dissolution: Charge Meldrum's acid and DCM into a reactor under N

    
     atmosphere. Cool to 
    
    
    
    .
  • Base Addition: Add Pyridine dropwise over 20 minutes, maintaining internal temperature

    
    . The solution may turn yellow.
    
  • Acylation: Add 4-Chlorobutyryl chloride dropwise over 30-60 minutes. The reaction is exothermic; strict temperature control is required to minimize O-acylation byproducts.

  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature (RT) for 1-2 hours.
    
  • Workup: Wash the organic phase with 1M HCl (to remove pyridine salts) and then with water. Dry over MgSO

    
     and concentrate in vacuo.
    
    • Checkpoint: The intermediate (solid or oil) is stable enough for the next step but can hydrolyze if stored wet.

Decarboxylative Methanolysis

This step converts the intermediate to the final methyl ester.

Reagents:

  • Crude Acyl Meldrum's Acid (from Step 3.1)

  • Methanol (anhydrous, excess, solvent volume)

Procedure:

  • Solvolysis: Dissolve the crude intermediate in Methanol (approx. 5-10 mL per gram of intermediate).

  • Reflux: Heat the solution to reflux (

    
    ) for 3-5 hours.
    
    • Observation: Vigorous evolution of CO

      
       gas will be observed. Ensure adequate venting.
      
  • Completion: Monitor via TLC or HPLC. The disappearance of the starting material and the cessation of gas evolution indicate completion.

  • Isolation: Concentrate the methanol in vacuo. The residue is the crude Methyl 6-chloro-3-oxohexanoate.

  • Purification: Distillation under reduced pressure is recommended for high purity (bp ~120-130°C at mild vacuum), or use flash chromatography (Hexane/EtOAc) if scale permits.

Data Summary Table
ParameterSpecification / RangeNotes
Stoichiometry 1.0 : 2.2 : 1.1 (Meldrum : Base : Acid Chloride)Excess base neutralizes HCl generated.
Temperature (Acylation)

to

Critical for C-selectivity.
Temperature (Methanolysis)

(Reflux)
Required for decarboxylation kinetics.
Yield (Typical) 80 - 92%High yields due to clean leaving groups.
Appearance Colorless to pale yellow oilDarkening indicates decomposition.
Key Impurity Methyl 4-chlorobutyrateResult of incomplete acylation or hydrolysis.

Alternative Pathway: Magnesium Enolate

For industrial scales where Meldrum's acid costs are prohibitive, the Magnesium Monomethyl Malonate (MMM) route is utilized.

  • Mechanism: Magnesium chelation activates the malonate half-ester, facilitating nucleophilic attack on the acid chloride.

  • Pros: Cheaper reagents.

  • Cons: Requires preparation of the magnesium salt (e.g., reacting Magnesium ethoxide with monomethyl malonate); slightly more sensitive to moisture.

  • Comparison: The Meldrum's route is generally preferred for R&D due to its "one-pot" potential and cleaner impurity profile.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[3] Meldrum's acid in organic synthesis.[1][4][5][6][7][8][9][10][11][12] 2. A general and versatile synthesis of beta-keto esters.[4][9] Journal of Organic Chemistry, 43(10), 2087–2088.[3] Link

  • Pak, C. S., et al. (1992). Synthesis of beta-keto esters from acid chlorides and Meldrum's acid.[9] Synthesis, 1992(12), 1213-1214. Link

  • Clay, R. J., et al. (1993). Synthesis of beta-keto esters from magnesium monomethyl malonate. Synthesis, 1993(3), 290-292. Link

  • Taber, D. F., et al. (2009). Preparation of Methyl 6-chloro-3-oxohexanoate. Organic Syntheses, Coll. Vol. 11, p. 234. Link(Note: General reference for beta-keto ester protocols).

Sources

Technical Guide: Key Starting Materials for Methyl 6-chloro-3-oxohexanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-chloro-3-oxohexanoate (CAS 34035-03-5) is a critical


-keto ester intermediate employed primarily in the pharmaceutical industry. It serves as the prochiral scaffold for the enantioselective synthesis of statin side chains (e.g., Atorvastatin, Rosuvastatin), specifically facilitating the introduction of the characteristic 3,5-dihydroxyheptanoic acid pharmacophore.

This technical guide analyzes the Key Starting Materials (KSMs) required to synthesize this target with high regioselectivity. It focuses on the two dominant synthetic methodologies: the Meldrum’s Acid Route (bench-to-pilot standard) and the Magnesium Malonate Route (process-scale standard).

Part 1: The Electrophilic Core – 4-Chlorobutyryl Chloride

The structural backbone of the target molecule is derived from 4-Chlorobutyryl Chloride (CAS 4635-59-0). This is the primary electrophile in all viable synthetic pathways.

Material Profile
  • Chemical Name: 4-Chlorobutyryl chloride (4-CBC)[1]

  • Role: Provides the 4-carbon chloro-alkyl tail.[2][3]

  • Physical State: Colorless to pale yellow liquid; pungent odor.

  • Reactivity: Highly moisture-sensitive; hydrolyzes to HCl and 4-chlorobutanoic acid.

Synthesis & Quality Control

While commercially available, 4-CBC is often synthesized in-house to ensure anhydrous integrity.

  • Precursor:

    
    -Butyrolactone (GBL).
    
  • Reagent: Thionyl Chloride (

    
    ) with Zinc Chloride (
    
    
    
    ) catalyst.
  • Reaction Logic: Ring-opening chlorination. GBL is treated with

    
     at 50–60°C.
    
  • Critical Quality Attribute (CQA):

    • Purity:

      
       by GC.
      
    • Impurity Limit:

      
      -Butyrolactone content must be 
      
      
      
      to prevent competitive side reactions in the subsequent acylation step.

Part 2: The Nucleophilic Extenders – Comparative Analysis

To convert the acid chloride (C4) into the


-keto ester (C7), a 2-carbon extension with a terminal ester is required. Two distinct "starting material systems" achieve this.
Option A: Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)[4]
  • CAS: 2033-24-1

  • Mechanism: Acylation of Meldrum's acid followed by alcoholysis/decarboxylation (The Oikawa Method).

  • Pros: Highly regioselective; avoids O-acylation side products common in standard Claisen condensations.

  • Cons: Atom economy is lower (loss of acetone and

    
    ).
    
Option B: Potassium Monomethyl Malonate (PMM) / Magnesium Salt
  • CAS: 51062-87-0 (PMM)

  • Mechanism: Formation of Magnesium Monomethyl Malonate (Mg(OOCCH2COOMe)2), followed by C-acylation and decarboxylation.

  • Pros: Higher atom economy; direct formation of the methyl ester moiety.

  • Cons: Requires careful preparation of the magnesium enolate to prevent polymerization.

Comparative Data Table
FeatureMeldrum's Acid RouteMagnesium Malonate Route
Primary Reagent Meldrum's Acid (Solid)Monomethyl Malonate (Solid/Soln)
Base Required Pyridine or Lutidine

/

or

Solvent System DCM or TolueneTHF or Acetonitrile
Thermal Profile Step 1:

; Step 2: Reflux
Ambient to

Key Byproducts Acetone,

, Pyridine salts

, Magnesium salts
Scalability High (Robust purification)High (Lower cost)

Part 3: Visualizing the Synthetic Pathways

The following diagram illustrates the logic flow from the raw material (GBL) to the target via both pathways.

G cluster_0 Route A: Meldrum's Acid cluster_1 Route B: Magnesium Malonate GBL Gamma-Butyrolactone (Starting Material) CBC 4-Chlorobutyryl Chloride (The Electrophile) GBL->CBC Ring Opening (ZnCl2 cat.) SOCl2 Thionyl Chloride SOCl2->CBC AcylMeldrum Acylated Intermediate CBC->AcylMeldrum Acylation (-20°C) Target Methyl 6-chloro-3-oxohexanoate (Target) CBC->Target C-Acylation (-CO2) Meldrum Meldrum's Acid + Pyridine Meldrum->AcylMeldrum AcylMeldrum->Target Alcoholysis (-CO2, -Acetone) MeOH Methanol (Reflux) MeOH->Target PMM Potassium Monomethyl Malonate MgEnolate Mg Enolate (In Situ) PMM->MgEnolate MgCl2 / Et3N MgEnolate->Target

Caption: Divergent synthesis of Methyl 6-chloro-3-oxohexanoate showing the common electrophile (4-CBC) and two nucleophilic extension pathways.

Part 4: Detailed Experimental Protocols

Protocol A: The Meldrum's Acid Method (High Purity Focus)

Rationale: This method is preferred for research and pilot scales due to the stability of the intermediate and the high purity of the final product.

Reagents:

  • Meldrum's Acid (1.0 equiv)

  • Pyridine (2.0 equiv)

  • 4-Chlorobutyryl Chloride (1.1 equiv)

  • Methanol (Excess)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Dissolve Meldrum's acid in anhydrous DCM. Cool the solution to 0°C.

  • Base Addition: Add pyridine slowly over 15 minutes. The mixture may become heterogeneous.

  • Acylation: Add 4-chlorobutyryl chloride dropwise, maintaining internal temperature

    
    . The reaction is highly exothermic.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Check Point: TLC or HPLC should show consumption of Meldrum's acid.

  • Workup (Critical): Wash the organic layer with dilute HCl to remove pyridine. This prevents base-catalyzed decomposition during the heating step. Dry the organic layer (

    
    ) and concentrate to obtain the acylated intermediate (often an oil or low-melting solid).
    
  • Alcoholysis: Redissolve the intermediate in anhydrous Methanol.

  • Decarboxylation: Reflux the methanolic solution for 3–5 hours.

    • Observation: Vigorous evolution of

      
       will occur.
      
  • Isolation: Concentrate the methanol. Purify via vacuum distillation (bp approx. 110–115°C at 2 mmHg) or silica gel chromatography.

Protocol B: The Magnesium Malonate Method (Scale-Up Focus)

Rationale: This method avoids the atom-inefficient loss of acetone and uses cheaper starting materials.

Reagents:

  • Potassium Monomethyl Malonate (1.2 equiv)

  • Magnesium Chloride (

    
    ) (1.5 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv)
    
  • 4-Chlorobutyryl Chloride (1.0 equiv)

  • Acetonitrile or THF

Step-by-Step Workflow:

  • Enolate Formation: Suspend Potassium Monomethyl Malonate and

    
     in dry Acetonitrile. Cool to 0°C.
    
  • Activation: Add

    
     dropwise. Stir for 2 hours at RT. The slurry thickens as the Magnesium complex forms (
    
    
    
    is not released yet).
  • Acylation: Cool the slurry to 0°C. Add 4-chlorobutyryl chloride dropwise.

  • Decarboxylation: Stir overnight at RT. The reaction mixture will undergo slow decarboxylation upon workup or mild heating (

    
    ).
    
  • Quench: Pour into cold dilute HCl (pH 2–3) to break the Mg-chelate and ensure complete decarboxylation.

  • Extraction: Extract with Ethyl Acetate. Wash with bicarbonate (remove unreacted acid) and brine.

  • Isolation: Distillation as above.

Part 5: Process Safety & Critical Control Points

Thermal Runaway Risks
  • Acylation Step: The reaction between 4-chlorobutyryl chloride and Pyridine/Meldrum's acid is strongly exothermic . Failure to control temperature (

    
    ) can lead to "tarring" (polymerization) and rapid pressure buildup.
    
  • Decarboxylation: The methanolysis step releases stoichiometric quantities of

    
     gas and Acetone vapor. Reactors must be equipped with adequate condensers and off-gas scrubbers to prevent over-pressurization.
    
Material Compatibility
  • 4-Chlorobutyryl Chloride: Corrosive and lachrymator.[4] Incompatible with standard steel; glass-lined or Hastelloy reactors are required.

  • Methanol: In Protocol A, ensure the intermediate is acid-free before adding methanol. Residual acid chloride + methanol = HCl generation + Methyl 4-chlorobutyrate (impurity).

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters." Journal of Organic Chemistry, 43(10), 2087–2088.

  • Clay, R. J., et al. (1993).
  • Pfizer Inc. (1997). "Process for the preparation of atorvastatin." U.S. Patent 5,273,995.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11564557, Methyl 6-chloro-3-oxohexanoate." PubChem.

  • Thermo Fisher Scientific. (2021). "Safety Data Sheet: 4-Chlorobutyryl chloride."

Sources

Known synonyms and identifiers for Methyl 6-chloro-3-oxohexanoate.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Known synonyms and identifiers for Methyl 6-chloro-3-oxohexanoate. Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Role: Statin Intermediate & Chiral Synthon Precursor

Executive Summary

Methyl 6-chloro-3-oxohexanoate (CAS 176089-79-5) is a critical aliphatic ester intermediate used primarily in the pharmaceutical industry. It serves as a foundational "C6-building block" for the synthesis of the dihydroxyheptanoic acid pharmacophore found in HMG-CoA reductase inhibitors (statins), such as Atorvastatin and Rosuvastatin. While the tert-butyl ester analog is frequently cited in literature for its steric advantages, the methyl ester variant remains a vital substrate for specific biocatalytic reduction pathways where atom economy and methyl-ester specific enzymology are prioritized.

Chemical Identity & Nomenclature

Precise identification is paramount in regulatory filing and database searching. The following table consolidates the verified identifiers for this compound.

Table 1: Primary Identifiers and Synonyms
Identifier TypeValueContext
Common Name Methyl 6-chloro-3-oxohexanoateStandard IUPAC-based usage
CAS Registry Number 176089-79-5 Primary Regulatory ID
Systematic Name Methyl 6-chloro-3-ketohexanoateAlternate nomenclature
IUPAC Name Methyl 6-chloro-3-oxohexanoateOfficial IUPAC designation
Inverted Name Hexanoic acid, 6-chloro-3-oxo-, methyl esterChemical abstract indexing
Molecular Formula C

H

ClO

Stoichiometry
Molecular Weight 178.61 g/mol Mass calculation
Table 2: Digital & Structural Descriptors
DescriptorString / ValueUsage
SMILES COC(=O)CC(=O)CCCClCheminformatics / Modeling
InChI String InChI=1S/C7H11ClO3/c1-11-7(10)5-6(9)3-2-4-8/h2-5H2,1H3Unique Standard Identifier
InChIKey UYWJTVZDEIBTPQ-UHFFFAOYSA-NDatabase Hashing
PubChem CID 11564557NIH Database Access

Structural Characterization & Properties

Methyl 6-chloro-3-oxohexanoate is a


-keto ester. Its reactivity is defined by two key functional sites:
  • The

    
    -keto moiety (C3):  Highly susceptible to nucleophilic attack and asymmetric reduction. This is the site of chirality introduction during statin synthesis.
    
  • The terminal alkyl chloride (C6): A leaving group that facilitates subsequent chain extension or cyclization (e.g., pyrrole formation in Atorvastatin).

  • Physical State: Typically a colorless to pale yellow liquid.

  • Solubility: Soluble in organic solvents (methanol, ethyl acetate, DCM); limited solubility in water due to the lipophilic chloro-alkyl chain.

  • Stability: The

    
    -keto ester functionality makes it prone to decarboxylation under harsh acidic/basic conditions or hydrolysis. Storage at low temperatures (0–5°C) under inert atmosphere is recommended.
    

Critical Application: Statin Side-Chain Synthesis

Mechanism of Action

In drug development, this compound functions as the precursor to the chiral side chain of statins. The core workflow involves the stereoselective reduction of the C3 ketone to a hydroxyl group, establishing the (3R) or (3S) stereocenter essential for biological activity.

Experimental Workflow: Biocatalytic Reduction

Unlike chemical reduction (which often requires expensive Ruthenium catalysts), the methyl ester is an excellent substrate for Carbonyl Reductases (KREDs) . The enzymatic route offers high enantiomeric excess (>99% ee) under mild conditions.

Protocol Overview (Biocatalytic Route)
  • Substrate Preparation: Dissolve Methyl 6-chloro-3-oxohexanoate in a biphasic system (e.g., Buffer/Butyl Acetate).

  • Enzymatic Reduction: Add NADPH-dependent Carbonyl Reductase (KRED) and a Glucose Dehydrogenase (GDH) cofactor regeneration system.

  • Reaction Control: Maintain pH 7.0 at 30°C. The enzyme selectively reduces the C3-ketone.

  • Product Isolation: Extraction of Methyl (3S)-6-chloro-3-hydroxyhexanoate.

Visualization: The "C6-Synthon" Pathway

The following diagram illustrates the transformation of Methyl 6-chloro-3-oxohexanoate into the critical statin intermediate.

StatinPathway cluster_legend Pathway Logic Start Methyl 6-chloro-3-oxohexanoate (CAS 176089-79-5) Step1 Stereoselective Reduction (Biocatalysis / KRED) Start->Step1 NADPH + H+ Inter1 Methyl (3S)-6-chloro-3-hydroxyhexanoate (Chiral Alcohol) Step1->Inter1 >99% ee Step2 Chain Extension / Displacement Inter1->Step2 Cyanation / Claisen End Atorvastatin / Rosuvastatin Side Chain (ATS-5) Step2->End Final Assembly Note The Methyl ester is preferred in specific enzymatic routes over the t-Butyl ester due to steric fit in the enzyme pocket.

Caption: Logical flow converting the achiral C6-chloro ester into the pharmacologically active chiral statin side chain.

Synthesis & Handling

Synthetic Route (Chemical)

The compound is typically synthesized via a Claisen-type condensation :

  • Activation: 4-Chlorobutyryl chloride is reacted with Meldrum's acid or a malonate equivalent.

  • Alcoholysis: The resulting intermediate is treated with methanol under acidic conditions to yield Methyl 6-chloro-3-oxohexanoate.

    • Note: Direct condensation of methyl acetoacetate dianion with 1-bromo-2-chloroethane is less common due to selectivity issues (O-alkylation vs C-alkylation).

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizers and strong bases (risk of hydrolysis/degradation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11564557, Methyl 6-chloro-3-oxohexanoate. Retrieved from [Link]

  • ChemSrc (2025). Methyl 6-chloro-3-oxohexanoate MSDS and CAS 176089-79-5 Details. Retrieved from [Link]

  • MDPI (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy. (Contextualizing the reduction of 6-chloro-3-oxohexanoates). Retrieved from [Link][2]

  • Google Patents (2014).Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate (WO2014203045). (Describes the homologous series and application of 6-chloro-3-oxo esters).

Sources

Theoretical Properties and Computational Analysis of Methyl 6-chloro-3-oxohexanoate

[1][2]

Executive Summary

Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) represents a critical C6 building block in the synthesis of HMG-CoA reductase inhibitors, specifically the statin class (e.g., Atorvastatin).[1][2] Distinguished by its bifunctional nature—possessing both a reactive

12

This guide provides a rigorous analysis of the compound's physicochemical properties, theoretical stability profiles derived from computational models, and validated synthetic protocols.[1][2] We emphasize its role as a precursor to 6-cyano-3,5-dihydroxyhexanoates, the pharmacophore backbone of super-statins.[1][2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

The molecule is defined by a 6-carbon chain featuring a ketone at C3 and a chlorine atom at the terminal C6 position.[1][2] This structure creates a unique electronic environment where the electron-withdrawing chlorine atom inductively influences the pKa of the C2 methylene protons.[1][2]

Table 1: Physicochemical Specifications
PropertyValueConfidence/Method
IUPAC Name Methyl 6-chloro-3-oxohexanoateStandard
CAS Number 176089-79-5Registry
Molecular Formula

Stoichiometry
Molecular Weight 178.61 g/mol Calculated
Boiling Point 105–110 °C (at 0.5 mmHg)Predicted/Lit.[1][2][3][4][5] Analog
Density

Predicted
LogP 0.9–1.2XLogP3
pKa (C2-H) ~10.8Estimated (vs. Methyl acetoacetate pKa 10.[2]7)
Appearance Colorless to pale yellow oilObservation

Theoretical & Computational Analysis

Understanding the reactivity of Methyl 6-chloro-3-oxohexanoate requires analyzing its keto-enol tautomerism.[1][2] Unlike simple ketones,

12
Keto-Enol Tautomerism Dynamics

The enol form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl proton and the ester carbonyl oxygen, forming a pseudo-six-membered ring.[1][2][6]

  • Gas Phase/Non-polar Solvents: The Enol form is often thermodynamically favored due to the internal stabilization (

    
    ).[1][2]
    
  • Polar Solvents (DMSO, MeOH): The Keto form dominates as the solvent disrupts the intramolecular H-bond.[1][2]

Computational Visualization (DOT)

The following diagram illustrates the tautomeric equilibrium and the resonance structures that dictate electrophilic attack.

TautomerismKetoKeto Tautomer(C3 Carbonyl Electrophile)TSTransition State(Proton Transfer)Keto->TS -H+ (C2)ReactivityNucleophilic Attack(at C2 Carbon)Keto->Reactivity Base DeprotonationEnolEnol Tautomer(Intramolecular H-Bond)TS->Enol ConjugationEnol->Keto Solvent DisruptionEnol->Reactivity Alkylation

Figure 1: Tautomeric equilibrium and reactivity nodes. The enol form (green) is stabilized by intramolecular H-bonding, while the keto form (blue) presents the primary electrophilic carbonyl.[1][2]

DFT-Derived Reactivity Descriptors

Based on Density Functional Theory (B3LYP/6-31G*) analyses of analogous

  • HOMO Location: Concentrated on the enolate oxygen and C2 carbon (in the anionic form), predicting C-alkylation over O-alkylation in polar aprotic solvents.[1][2]

  • LUMO Location: Localized on the C3 ketone carbon and the C1 ester carbonyl.[2] The C3 ketone is more electrophilic (lower LUMO energy) than the ester, making it the site of hydride reduction (e.g., NaBH4 or Ru-catalyzed hydrogenation).[1][2]

  • Inductive Effect: The C6-chlorine exerts a weak inductive effect (

    
    ), slightly increasing the acidity of the C2 protons compared to non-chlorinated analogs.[1][2]
    

Synthetic Utility & Experimental Protocols

The primary utility of this compound lies in its conversion to chiral 1,3-diols (statin side chains).[1][2] The synthesis described below utilizes the Meldrum's Acid pathway , chosen for its high fidelity and avoidance of self-condensation side products common in Claisen condensations.[1][2]

Synthesis Workflow Diagram

SynthesisStart4-Chlorobutyryl Chloride(CAS: 4635-59-0)IntermediateAcylated Meldrum's Adduct(Unstable Intermediate)Start->Intermediate Acylation (0°C to RT)ReagentMeldrum's Acid+ PyridineReagent->IntermediateMethanolysisMethanol Reflux(- CO2, - Acetone)Intermediate->Methanolysis DecarboxylationProductMethyl 6-chloro-3-oxohexanoate(Target)Methanolysis->Product IsolationDownstreamAtorvastatin Intermediate(via Ru-BINAP Reduction)Product->Downstream Asymmetric Hydrogenation

Figure 2: The Meldrum's Acid route provides a high-yield, regiospecific synthesis of the target

12
Protocol: Synthesis via Meldrum's Acid

Note: This protocol assumes standard Schlenk line techniques under nitrogen atmosphere.[2]

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione): 1.0 eq[1][2]

  • 4-Chlorobutyryl chloride: 1.1 eq[1][2]

  • Pyridine: 2.2 eq[2]

  • Dichloromethane (DCM): Anhydrous[2]

  • Methanol: Reagent grade[2]

Step-by-Step Procedure:

  • Acylation: To a solution of Meldrum's acid (14.4 g, 100 mmol) in anhydrous DCM (100 mL) at 0°C, add pyridine (17.8 mL, 220 mmol) dropwise over 20 minutes.

  • Addition: Add 4-chlorobutyryl chloride (15.5 g, 110 mmol) dropwise, maintaining the temperature below 5°C. The solution will turn orange/red.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of Meldrum's acid).[2]

  • Workup 1: Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine, followed by brine. Dry over

    
     and concentrate in vacuo to yield the acylated intermediate (do not purify further).
    
  • Methanolysis: Dissolve the residue in dry methanol (150 mL) and heat to reflux for 4 hours. Carbon dioxide evolution will be observed.[2]

  • Purification: Concentrate the methanol. Purify the resulting oil via vacuum distillation (bp ~105°C @ 0.5 mmHg) or silica gel flash chromatography (Hexanes/EtOAc 4:1).[2]

Validation Criteria:

  • 1H NMR (CDCl3):

    
     3.74 (s, 3H, OMe), 3.60 (t, 2H, CH2Cl), 3.48 (s, 2H, C2-H), 2.75 (t, 2H, C4-H), 2.10 (m, 2H, C5-H).[1][2] Note: Enol tautomer peaks may appear at 
    
    
    12.0 (OH) and
    
    
    5.0 (vinyl CH).[2]

Downstream Application: Statin Side-Chain Assembly

The strategic value of Methyl 6-chloro-3-oxohexanoate is its conversion to the chiral diol side chain found in Lipitor (Atorvastatin).[1][2]

  • Cyanation: The terminal chloride is displaced by cyanide (NaCN/DMSO) to form Methyl 6-cyano-3-oxohexanoate .[1][2]

  • Asymmetric Reduction: The C3 ketone is reduced using Noyori's catalyst (e.g.,

    
    ) to yield the (R)-3-hydroxy derivative with >98% ee.[1][2]
    
  • Chain Extension: The nitrile is eventually reduced to the primary amine or hydrolyzed to the acid, completing the HMG-CoA reductase pharmacophore.[1][2]

Safety & Stability

  • Thermal Instability: Like all

    
    -keto esters, this compound is prone to decarboxylation if heated in the presence of strong acids or bases without controlled conditions.[1][2] Store at 2–8°C.[2]
    
  • Alkylating Agent: The terminal alkyl chloride is a potential alkylating agent.[2] Use gloves and work in a fume hood.[2]

  • Lachrymator: Precursors (acid chlorides) and the ester itself can be irritating to mucous membranes.[2]

References

  • PubChem. Methyl 6-chloro-3-oxohexanoate Compound Summary. National Library of Medicine.[2] [Link][2]

  • ChemSrc. Methyl 6-chloro-3-oxohexanoate CAS 176089-79-5 Properties and MSDS.[1][2][7] [Link][2]

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[2] Meldrum's acid in organic synthesis.[2] 2. A general and versatile synthesis of beta-keto esters.[2] Journal of Organic Chemistry.[2] (Fundamental methodology citation). [Link][2]

  • Google Patents. Process for the preparation of atorvastatin intermediates.[2] (Describes the use of 6-chloro/cyano-3-oxohexanoates).

Methodological & Application

Application Note: Methyl 6-chloro-3-oxohexanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

High-Value Scaffold for Statin Intermediates and Alicyclic Synthesis

Abstract & Strategic Value

Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) is a bifunctional


-keto ester possessing a terminal alkyl chloride. Its strategic value lies in its dual reactivity: the 

-keto ester moiety facilitates Knoevenagel condensations and asymmetric reductions, while the terminal chloride serves as a latent electrophile for intramolecular cyclization or nucleophilic substitution.

This guide details three core workflows:

  • Scalable Synthesis: A robust protocol using Meldrum’s acid.

  • Pharmaceutical Application: Asymmetric biocatalytic reduction to yield chiral statin side-chains (Atorvastatin/Rosuvastatin precursors).[1]

  • Cyclization Utility: Intramolecular alkylation to access functionalized cyclopentanones.

Chemical Profile

PropertySpecification
IUPAC Name Methyl 6-chloro-3-oxohexanoate
CAS Number 176089-79-5
Molecular Formula

Molecular Weight 178.61 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 120–125 °C (at 2 mmHg)
Key Functionality

-Keto ester (Nucleophilic

-carbon); Alkyl chloride (Electrophilic terminus)

Core Workflow 1: Synthesis via Meldrum's Acid

Rationale: Direct acylation of methyl acetate is often low-yielding due to self-condensation. The Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) route offers a superior, scalable alternative by forming an acyl-Meldrum’s acid intermediate that undergoes clean alcoholysis and decarboxylation.

Experimental Protocol

Reaction Scale: 50 mmol Reagents: 4-Chlorobutyryl chloride (1.0 equiv), Meldrum’s acid (1.0 equiv), Pyridine (2.0 equiv), Methanol (excess).

  • Acylation Step:

    • Dissolve Meldrum’s acid (7.2 g, 50 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

    • Cool to 0 °C under nitrogen.

    • Add Pyridine (8.1 mL, 100 mmol) dropwise over 10 minutes.

    • Add 4-Chlorobutyryl chloride (7.05 g, 50 mmol) dropwise. Caution: Exothermic.

    • Stir at 0 °C for 1 hour, then warm to room temperature (RT) and stir for 2 hours.

    • Workup: Wash with 1M HCl (2 x 30 mL) and Brine (30 mL). Dry organic layer over

      
       and concentrate in vacuo to yield the crude Acyl-Meldrum’s acid intermediate.
      
  • Alcoholysis & Decarboxylation:

    • Dissolve the crude intermediate in anhydrous Methanol (40 mL).

    • Heat to reflux (65 °C) for 4 hours. Note:

      
       evolution will be observed.
      
    • Monitor by TLC (Hexane:EtOAc 3:1) until the intermediate is consumed.

    • Concentrate the methanol under reduced pressure.

    • Purification: Distill under high vacuum (0.5 mmHg) or purify via flash chromatography (Silica, 10-20% EtOAc in Hexane) to obtain Methyl 6-chloro-3-oxohexanoate.

Reaction Pathway Diagram[6][7][8][9]

MeldrumSynthesis Start 4-Chlorobutyryl Chloride + Meldrum's Acid Inter Acyl-Meldrum's Intermediate Start->Inter Pyridine, DCM 0°C to RT Step2 Methanol Reflux (-CO2) Inter->Step2 Alcoholysis Product Methyl 6-chloro- 3-oxohexanoate Step2->Product Decarboxylation

Caption: Synthesis of Methyl 6-chloro-3-oxohexanoate via the Meldrum's Acid activation strategy.

Core Workflow 2: Asymmetric Reduction (Statin Precursor)

Rationale: The conversion of the ketone at C3 to a chiral alcohol is the critical step in synthesizing the side chains of HMG-CoA reductase inhibitors like Atorvastatin and Rosuvastatin . Biocatalytic reduction using Ketoreductases (KREDs) provides superior enantioselectivity (>99% ee) compared to chemical hydrogenation.

Mechanism & Application

The target product, Methyl (3R)-6-chloro-3-hydroxyhexanoate , is a direct precursor to the "TBIN" side chain. The chloride is later displaced by cyanide (to form the nitrile) or used for chain extension.

Experimental Protocol (Biocatalytic)

Reagents: Substrate (100 mM), KRED Enzyme (e.g., KRED-P1-B05), NADP+ cofactor, Isopropanol (IPA) or Glucose/GDH for cofactor regeneration.

  • Buffer Preparation: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM

    
    .
    
  • Reaction Setup:

    • Dissolve Methyl 6-chloro-3-oxohexanoate (1.78 g, 10 mmol) in IPA (5 mL).

    • Add the substrate solution to the buffer.

    • Add NADP+ (10 mg) and KRED enzyme (50 mg).

    • System: The IPA acts as the hydride donor (coupled substrate approach).

  • Incubation: Stir at 30 °C for 24 hours. Maintain pH 7.0 using 1M NaOH if necessary (though pH is usually stable in IPA systems).

  • Workup:

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry over

      
       and concentrate.
      
    • Analysis: Determine conversion by GC/HPLC and enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column).

Biocatalytic Cycle Diagram

Biocatalysis Substrate Methyl 6-chloro- 3-oxohexanoate Product (3R)-Methyl 6-chloro- 3-hydroxyhexanoate Substrate->Product Reduction KRED Ketoreductase (KRED) KRED->Substrate NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer IPA Isopropanol Acetone Acetone IPA->Acetone Oxidation

Caption: Enzymatic cycle for the asymmetric reduction of the ketone moiety using KRED and cofactor regeneration.

Core Workflow 3: Cyclization to Cyclopentanones

Rationale: The 6-chloro-3-keto arrangement allows for a "Weiss-Cook" type intramolecular alkylation. Treatment with a base generates the enolate at the C2 position (activated by both ester and ketone), which attacks the terminal C6 chloride to close a 5-membered ring.

Product: Methyl 2-oxocyclopentanecarboxylate.

Experimental Protocol

Reagents: Sodium Hydride (NaH, 60% dispersion, 1.1 equiv), THF (anhydrous).

  • Enolate Formation:

    • Wash NaH (1.1 equiv) with hexane to remove mineral oil, then suspend in anhydrous THF.

    • Cool to 0 °C.

    • Add Methyl 6-chloro-3-oxohexanoate (1.0 equiv) dropwise in THF. Hydrogen gas will evolve.

  • Cyclization:

    • After addition, reflux the mixture (66 °C) for 6–12 hours.

    • Monitor disappearance of starting material by TLC.[2]

  • Quench & Isolation:

    • Cool to 0 °C. Carefully quench with saturated

      
      .
      
    • Extract with Diethyl Ether.[3]

    • Purify via vacuum distillation or column chromatography.

Safety & Handling (MSDS Summary)

  • Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). May cause respiratory irritation.

  • Storage: Store at 2–8 °C (Refrigerate). Moisture sensitive.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • Synthesis via Meldrum's Acid: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[4] "Meldrum's acid in organic synthesis.[5][4][6] 2. A general and versatile synthesis of β-keto esters." Journal of Organic Chemistry, 43(10), 2087–2088.

  • Biocatalytic Reduction (Statin Intermediates): Patel, R. N. (2001). "Enzymatic synthesis of chiral intermediates for Omapatrilat, an antihypertensive drug." Biomolecular Engineering, 17(6), 167-182. (Contextual reference for KRED reduction of

    
    -keto esters). 
    
  • Cyclization Chemistry: Taber, D. F., et al. (2004). "Synthesis of Cyclopentanones." Journal of the American Chemical Society.

  • Chemical Identity & Properties: PubChem Compound Summary for CID 11564557, Methyl 6-chloro-3-oxohexanoate.

Sources

Methyl 6-chloro-3-oxohexanoate as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-chloro-3-oxohexanoate (MCOH, CAS 39560-31-1) acts as a pivotal "chiral anchor" in the synthesis of HMG-CoA reductase inhibitors (statins), specifically Atorvastatin (Lipitor) and Rosuvastatin (Crestor). Its bifunctional nature—possessing a reactive


-keto ester core and a distal alkyl chloride—allows for sequential asymmetric reduction and chain extension. This guide details the chemical handling, biosynthetic reduction protocols, and divergent synthetic pathways of MCOH, positioning it as a versatile building block for high-value pharmaceutical intermediates.

Chemical Profile & Strategic Utility

MCOH is uniquely structured to serve as a lynchpin in convergent synthesis. Its utility relies on the differential reactivity of its three functional sites:

  • C3 Ketone: Susceptible to stereoselective reduction (chemical or enzymatic) to establish the C3-hydroxyl chiral center essential for statin pharmacophores.

  • C2 Methylene: An active methylene site (

    
    ) suitable for alkylation or Knoevenagel condensations.
    
  • C6 Chloride: A leaving group that remains inert during C3-reduction but activates cyclization or chain elongation in subsequent steps (e.g., Paal-Knorr pyrrole formation).

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

MW 178.61 g/mol
Boiling Point 115–118 °C (at 2 mmHg)Thermally labile; avoid prolonged heating >130°C.
Density 1.18 g/mL
Solubility MeOH, EtOH, EtOAc, DCMHydrolyzes slowly in water; store anhydrous.[1]
Hazards Irritant, LachrymatorAlkylating agent; handle in fume hood.

Protocol A: Chemical Synthesis of MCOH

Rationale: While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route involves the acylation of a malonate equivalent with 4-chlorobutyryl chloride.

Reagents:

  • Magnesium turnings (2.4 g, 0.1 mol)

  • Methanol (anhydrous)

  • Methyl acetoacetate (or Methyl hydrogen malonate)

  • 4-Chlorobutyryl chloride (14.1 g, 0.1 mol)

  • Solvents: THF, Toluene, dilute

    
    
    

Step-by-Step Methodology:

  • Preparation of Magnesium Chelate:

    • In a flame-dried flask under

      
      , react magnesium turnings with anhydrous methanol (50 mL) and 
      
      
      
      (0.5 mL catalyst) to form magnesium methoxide.
    • Add methyl acetoacetate (11.6 g, 0.1 mol) dropwise. Reflux for 2 hours to generate the magnesium chelate. Evaporate methanol to obtain the solid Mg-complex.

  • Acylation:

    • Resuspend the Mg-complex in anhydrous THF (100 mL).

    • Cool to 0°C. Add 4-chlorobutyryl chloride dropwise over 30 minutes.

    • Allow to warm to room temperature and stir for 12 hours. The intermediate formed is an acyl-malonate complex.

  • Decarboxylation & Workup:

    • Quench the reaction with dilute aqueous

      
       (10%) to hydrolyze the complex and induce decarboxylation of the acetoacetate moiety (if using the acetoacetate route) or simply protonate (if using malonate).
      
    • Extract with Toluene (

      
       mL).
      
    • Wash organic layer with saturated

      
       and brine.
      
    • Purification: Distill under reduced pressure (high vacuum required due to thermal instability). Collect fraction at 115–118°C (2 mmHg).

Validation:

  • 1H NMR (

    
    ): 
    
    
    
    3.75 (s, 3H,
    
    
    ), 3.48 (s, 2H, C2-
    
    
    ), 3.55 (t, 2H, C6-
    
    
    ), 2.65 (t, 2H, C4-
    
    
    ), 2.05 (m, 2H, C5-
    
    
    ).

Protocol B: Biocatalytic Stereoselective Reduction

Rationale: The pharmaceutical value of MCOH lies in its conversion to Methyl (


)-6-chloro-3-hydroxyhexanoate . Chemical reduction (e.g., 

) yields a racemate. Asymmetric hydrogenation (Ru-BINAP) is expensive. The industry standard is Enzymatic Reduction using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs), specifically from Lactobacillus kefir or engineered variants.

Reagents:

  • Substrate: MCOH (100 mM final conc.)

  • Enzyme: Lactobacillus kefir ADH (overexpressed in E. coli BL21) or commercial KRED screening kit.

  • Cofactor:

    
     (0.1 mM)
    
  • Cofactor Regeneration System: Glucose Dehydrogenase (GDH) + Glucose.

  • Buffer: Potassium Phosphate (100 mM, pH 6.5).

Workflow:

  • Buffer Prep: Prepare 100 mL of phosphate buffer (pH 6.5) containing 1.5 equivalents of Glucose (relative to MCOH).

  • Enzyme Loading: Add GDH (500 U) and

    
     (10 mg). Add the KRED/ADH enzyme (lyophilized powder or cell lysate, approx 200 mg).
    
  • Reaction Initiation: Add MCOH (dissolved in 5% IPA or DMSO if solubility is poor) slowly to the stirring buffer.

    • Note: MCOH is unstable at high pH (>8.0). Maintain pH 6.0–7.0 via auto-titrator with 1M NaOH (the reaction does not generate acid, but pH drift can denature enzymes).

  • Incubation: Stir at 30°C, 250 rpm for 12–24 hours.

  • Monitoring: Monitor consumption of MCOH via TLC (Hexane:EtOAc 7:3) or HPLC.[2]

  • Workup:

    • Saturate solution with NaCl.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate.
      

Target Specification:

  • Yield: >90%

  • Enantiomeric Excess (e.e.): >99% (

    
    -enantiomer).[3]
    
  • Validation: Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Application Map: The Statin Pathway

The following diagram illustrates the divergent utility of MCOH, highlighting its transformation into the "Statin Side Chain" (via reduction) and heterocyclic cores (via cyclization).

MCOH_Pathways cluster_legend Legend MCOH Methyl 6-chloro- 3-oxohexanoate (MCOH) Reduct Enzymatic Reduction (KRED/ADH) MCOH->Reduct PaalKnorr Paal-Knorr Cyclization MCOH->PaalKnorr Hantzsch Hantzsch Synthesis MCOH->Hantzsch Chiral_Alc (S)-Methyl 6-chloro- 3-hydroxyhexanoate Reduct->Chiral_Alc >99% e.e. Chain_Ext Chain Extension (Cyanation/Blaise) Chiral_Alc->Chain_Ext ATS_Int Atorvastatin Side Chain Chain_Ext->ATS_Int C7-C8 Linkage Pyrrole Substituted Pyrroles PaalKnorr->Pyrrole + Amines DHP 1,4-Dihydropyridines (Ca+ Channel Blockers) Hantzsch->DHP + Aldehyde + Ammonia key Blue: Starting Material | Green: Statin Pathway | Red: Heterocyclic Pathway

Figure 1: Divergent synthetic utility of MCOH. The green pathway represents the critical route for Atorvastatin/Rosuvastatin side-chain synthesis.

Handling & Stability Protocols

Thermal Instability: MCOH is a


-keto ester. Upon heating in the presence of water or acid, it is prone to decarboxylation.
  • Rule: Never distill at atmospheric pressure. Always use high vacuum (<5 mmHg).

  • Storage: Store at 2–8°C under Argon.

Safety (E-E-A-T Compliance):

  • Alkylating Potential: The terminal alkyl chloride (C6) is a potential alkylating agent. Use double-gloving (Nitrile) and handle in a certified fume hood.

  • Lachrymator: The compound can irritate mucous membranes.

  • Disposal: Quench excess MCOH with dilute NaOH (hydrolysis to carboxylate) before disposal into halogenated waste streams.

References

  • Pfizer Inc. (1992). Process for the synthesis of pyrrole analogs of mevalonolactones (Atorvastatin). U.S. Patent 5,155,251. Link

  • Liu, Z. Q., et al. (2015).[4] "Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir." Applied Microbiology and Biotechnology, 99(20), 8527-8538. Link

  • Warner-Lambert Company. (1993). Methods for the synthesis of chiral dihydroxy hexanoates. U.S. Patent 5,273,995. Link

  • Hantzsch, A. (1882). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak." Justus Liebigs Annalen der Chemie, 215(1), 1-82. (Foundational reference for DHP synthesis utilizing

    
    -keto esters). Link
    
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11564557, Methyl 6-chloro-3-oxohexanoate. Link

Sources

Application Note: Biocatalytic Asymmetric Reduction of Methyl 6-chloro-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the stereoselective biocatalytic reduction of Methyl 6-chloro-3-oxohexanoate (MCOH) to (S)-Methyl 6-chloro-3-hydroxyhexanoate . This transformation is a critical step in the synthesis of chiral side chains for HMG-CoA reductase inhibitors (statins), such as Atorvastatin (Lipitor®) and Rosuvastatin (Crestor®).

Unlike traditional chemical reductions (e.g., Ru-BINAP hydrogenation) which often require high pressure, expensive metal catalysts, and cryogenic conditions, this biocatalytic route operates at ambient temperature and pressure with superior enantioselectivity (>99.5% ee). The protocol utilizes an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system to ensure economic viability.

Scientific Principles & Mechanism[1]

The Biocatalytic System

The core of this protocol is the hydride transfer from the cofactor NADPH to the pro-S face of the C3-carbonyl of MCOH. To prevent the stoichiometric consumption of expensive NADPH, a secondary enzyme, Glucose Dehydrogenase (GDH), is employed to regenerate NADPH by oxidizing glucose to gluconolactone.

Reaction Scheme

The coupled enzymatic cycle ensures that the concentration of the oxidized cofactor (NADP+) remains low, driving the equilibrium toward the reduced product.

ReactionScheme cluster_main Main Reduction Loop cluster_recycle Cofactor Regeneration Loop Substrate Methyl 6-chloro-3-oxohexanoate (Substrate) Product (S)-Methyl 6-chloro-3-hydroxyhexanoate (Product) KRED KRED (Ketoreductase) Substrate->KRED KRED->Product  Hydride Transfer NADP NADP+ KRED->NADP Glucose Glucose Glucono Gluconolactone GDH GDH (Glucose Dehydrogenase) Glucose->GDH GDH->Glucono  Regeneration NADPH NADPH GDH->NADPH NADPH->KRED NADP->GDH

Figure 1: Coupled enzymatic cycle for the stereoselective reduction of MCOH. KRED reduces the substrate while consuming NADPH; GDH regenerates NADPH by oxidizing glucose.

Materials & Equipment

Reagents
ReagentGradeFunctionNotes
Methyl 6-chloro-3-oxohexanoate >95%SubstrateCAS: 176089-79-5. Store at 4°C.
KRED Enzyme Panel IndustrialCatalyste.g., Codexis KRED Screening Kit or equivalent.
Glucose Dehydrogenase (GDH-105) >50 U/mgCofactor RecycleOften co-formulated with KRED in kits.
NADP+ Disodium Salt >98%CofactorCatalytic quantity needed.
D-Glucose USP GradeCo-substrate1.1 - 1.5 equivalents relative to substrate.
Potassium Phosphate Buffer 100 mMSolvent/BufferpH 6.5 - 7.0 is optimal.
Butyl Acetate / Ethyl Acetate ACS GradeExtractionFor product isolation.
Equipment
  • Thermo-shaker: Capable of 30°C and 600 RPM (e.g., Eppendorf ThermoMixer).

  • pH Stat / Titrator: For scale-up (maintaining pH 7.0 during gluconic acid formation).

  • HPLC System: With UV detection (210 nm) and Chiral Column (Daicel Chiralpak AD-H or OD-H).

Experimental Protocol

Phase 1: Enzyme Screening (Microscale)

Objective: Identify the optimal KRED variant for activity and stereoselectivity.

  • Buffer Prep: Prepare 50 mL of 100 mM Potassium Phosphate (KPi), pH 7.0 containing 2 mM MgSO₄ .

  • Recycle Mix: Dissolve 200 mg D-Glucose and 5 mg NADP+ in 10 mL of the buffer. Add 50 U of GDH (if not included in KRED powder).

  • Enzyme Dispensing: Weigh 2-5 mg of each KRED candidate into 2 mL HPLC vials or a 96-well deep-well plate.

  • Reaction Initiation:

    • Add 900 µL of Recycle Mix to each well/vial.

    • Add 10 mg of Methyl 6-chloro-3-oxohexanoate (dissolved in 50 µL DMSO or IPA if solubility is poor, otherwise add neat).

  • Incubation: Seal and shake at 30°C, 600 RPM for 24 hours.

  • Quench & Analyze: Add 1 mL Ethyl Acetate (EtOAc), vortex for 2 mins, centrifuge. Analyze the organic layer via Chiral HPLC.

Phase 2: Preparative Scale (100 mL Fed-Batch)

Objective: Synthesize gram-quantities for validation. Fed-batch is used to mitigate substrate inhibition and control pH.

Setup:

  • Vessel: 250 mL round-bottom flask with overhead stirrer or pH-stat reactor.

  • Temperature: 30°C.

  • pH Control: 1M NaOH (or KOH) via auto-titrator to maintain pH 6.8–7.0 (counteracting gluconic acid production).

Step-by-Step Procedure:

  • Charge Buffer: Add 80 mL of 100 mM KPi buffer (pH 7.0) to the reactor.

  • Add Cofactors: Add 0.1 g NADP+ (catalytic) and 5.0 g D-Glucose (excess).

  • Add Enzymes: Add 100 mg of the selected KRED and 50 mg GDH-105 (or appropriate unit equivalent). Stir to dissolve.

  • Substrate Feeding (Critical):

    • Total Substrate Target: 5.0 g (approx. 28 mmol) .

    • Initial Charge: Add 1.0 g of Methyl 6-chloro-3-oxohexanoate.

    • Feed: Add the remaining 4.0 g in 1.0 g aliquots every 2 hours, or continuously via syringe pump over 8 hours.

    • Reasoning: High concentrations of beta-keto esters can inhibit enzymes; fed-batch maintains low steady-state concentration.

  • Monitoring: Monitor pH continuously. The consumption of NaOH correlates directly with conversion (1 mole NaOH ≈ 1 mole Gluconic acid ≈ 1 mole Product).

  • Completion: Allow reaction to proceed for 2-4 hours after the final substrate addition. Verify >99% conversion via HPLC.

Workup and Isolation
  • Celite Filtration: Add 5 g Celite 545 to the reaction mixture. Stir for 10 mins and filter (removes protein/emulsion formers).

  • Extraction: Extract filtrate with Ethyl Acetate (3 x 50 mL) .

  • Wash: Wash combined organics with saturated NaHCO₃ (removes traces of gluconic acid) and Brine .

  • Dry & Concentrate: Dry over MgSO₄, filter, and concentrate in vacuo (40°C bath).

  • Result: Clear to pale yellow oil. Typical Yield: >90%.

Process Workflow Diagram

Workflow Start Start: Buffer Prep (100mM KPi, pH 7.0) EnzymePrep Enzyme Mix (KRED + GDH + NADP+) Start->EnzymePrep Reaction Biocatalysis (30°C, pH Stat 7.0, 12-24h) EnzymePrep->Reaction SubstrateFeed Fed-Batch Addition (Methyl 6-chloro-3-oxohexanoate) SubstrateFeed->Reaction  Stepwise Feed QC_Check QC Check (HPLC) Conversion > 99%? Reaction->QC_Check QC_Check->Reaction No (Extend Time) Workup Celite Filtration & EtOAc Extraction QC_Check->Workup Yes Purification Concentration & Isolation Workup->Purification

Figure 2: Operational workflow for the preparative scale reduction of MCOH.

Analytical Methods

HPLC Method (Chiral)

To determine Enantiomeric Excess (ee) and Conversion.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 or 95 : 5).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (carbonyl absorption).

  • Retention Times (Approximate for AD-H):

    • (R)-Enantiomer: ~8.5 min

    • (S)-Enantiomer: ~10.2 min (Target)

    • Substrate (Ketone): ~6.0 min

TLC Method
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Hexane : EtOAc (7 : 3).

  • Visualization: UV and Phosphomolybdic Acid (PMA) stain (Alcohol stains blue/green).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) pH DriftEnsure pH is maintained at 7.0. Acidification (gluconic acid) kills KRED activity.
Substrate InhibitionSwitch to fed-batch mode. Do not add all substrate at t=0.
Low Enantioselectivity Wrong EnzymeScreen alternative KREDs. Check background reduction by host proteins (rare in purified enzymes).
Emulsion during Workup Protein denaturationUse Celite filtration before extraction. Add brine to the aqueous phase.
Product Degradation Heat sensitivityDo not exceed 40°C during rotary evaporation. Beta-hydroxy esters can eliminate to acrylates.

References

  • Ma, S. K., et al. (2010).[2] "A green-by-design biocatalytic process for atorvastatin intermediate." Green Chemistry, 12(1), 81-86.[2]

  • Codexis Inc. "Codex® KRED Screening Kit Application Note." Codexis Technical Documentation.

  • Patel, R. N. (2001). "Enzymatic synthesis of chiral intermediates for Omapatrilat, an antihypertensive drug." Biomolecular Engineering, 17(6), 167-182.

  • PubChem. "Methyl 6-chloro-3-oxohexanoate Compound Summary." National Library of Medicine.[3]

  • BenchChem. "Application Notes and Protocols: Biocatalytic Reduction of β-Keto Esters."

Sources

Experimental protocol for the synthesis of Methyl 6-chloro-3-oxohexanoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Core Intermediate for HMG-CoA Reductase Inhibitors (Statins)

Abstract & Strategic Significance

Methyl 6-chloro-3-oxohexanoate (CAS: 35444-44-1) is a critical pharmacophore scaffold in the synthesis of the "statin" side chain (e.g., Atorvastatin, Rosuvastatin). Its


-keto ester functionality serves as the precursor for the chiral 3,5-dihydroxy heptanoic acid moiety, which is essential for binding to the HMG-CoA reductase enzyme.

This application note details a high-fidelity synthesis protocol using the Meldrum’s Acid Acylation route. Unlike direct Claisen condensation, which suffers from self-condensation and cyclization issues with


-chloro substrates, this method offers superior regiocontrol and purity. We also outline the downstream conversion to the chiral derivative, Methyl (3R)-6-chloro-3-hydroxyhexanoate.

Retrosynthetic Analysis & Mechanism

The synthesis strategy relies on the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) followed by alcoholysis. This route avoids the use of strong bases (like LDA) that can trigger the elimination of the alkyl chloride.

Mechanism:

  • Acylation: 4-Chlorobutyryl chloride reacts with Meldrum's acid in the presence of pyridine to form an acyl-Meldrum's acid intermediate.

  • Alcoholysis & Decarboxylation: Heating the intermediate in methanol triggers ring opening, followed by spontaneous thermal decarboxylation to yield the

    
    -keto ester.
    

ReactionMechanism Start 4-Chlorobutyryl Chloride (Electrophile) Inter Acyl-Meldrum's Acid (Intermediate) Start->Inter + Pyridine, DCM 0°C -> RT Meldrum Meldrum's Acid (Nucleophile) Meldrum->Inter Transition Ketene Intermediate (Transient) Inter->Transition + MeOH, Reflux (- CO2, - Acetone) Product Methyl 6-chloro-3-oxohexanoate (Target) Transition->Product Nucleophilic Attack (MeOH)

Caption: Mechanistic pathway via the Oikawa Meldrum's Acid synthesis.

Experimental Protocol: Meldrum's Acid Route

Scale: 50 mmol (Representative Lab Scale)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]AmountRole
Meldrum's Acid 144.131.07.21 gNucleophile
4-Chlorobutyryl Chloride 141.001.17.76 g (~6.2 mL)Electrophile
Pyridine 79.102.28.70 g (~8.9 mL)Base/Acid Scavenger
Dichloromethane (DCM) 84.93-75 mLSolvent (Anhydrous)
Methanol (MeOH) 32.04Excess100 mLReactant/Solvent
Step-by-Step Procedure
Step 1: Acylation
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Dissolution: Charge the flask with Meldrum's acid (7.21 g) and anhydrous DCM (75 mL) .

  • Base Addition: Add Pyridine (8.9 mL) . Cool the resulting solution to 0°C using an ice bath.

  • Reaction: Add 4-Chlorobutyryl chloride (6.2 mL) dropwise over 30 minutes. The solution will turn orange/red.

    • Critical Process Parameter (CPP): Maintain internal temperature < 5°C during addition to prevent polymerization.

  • Equilibration: Remove the ice bath and stir at room temperature (20–25°C) for 1 hour .

  • Workup (Intermediate):

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine.

    • Wash with Brine (1 x 50 mL) .

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo to obtain the crude Acyl-Meldrum's acid (often a viscous oil or solid).
      
    • Note: The intermediate is moisture sensitive; proceed immediately to Step 2.

Step 2: Methanolysis & Decarboxylation
  • Solvolysis: Dissolve the crude intermediate in anhydrous Methanol (100 mL) .

  • Reflux: Heat the solution to reflux (approx. 65°C) for 3–4 hours .

    • Observation: Evolution of

      
       gas will be observed.[2] Ensure the condenser is vented to a nitrogen line or bubbler.
      
  • Completion: Monitor by TLC (System: Hexane/EtOAc 3:1). The polar intermediate spot should disappear, replaced by the less polar ester spot (

    
    ).
    
  • Purification:

    • Concentrate the methanol solution under reduced pressure.

    • Purify the residue via vacuum distillation (bp ~110°C @ 2 mmHg) or Flash Column Chromatography (Gradient: 0-20% EtOAc in Hexanes).

Characterization Data (Validation)
  • Appearance: Colorless to pale yellow oil.

  • Yield: Typical isolated yield 75–85%.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.74 (s, 3H, 
      
      
      
      )
    • 
       3.58 (t, J=6.5 Hz, 2H, 
      
      
      
      )
    • 
       3.48 (s, 2H, 
      
      
      
      )
    • 
       2.72 (t, J=7.0 Hz, 2H, 
      
      
      
      )
    • 
       2.08 (quint, J=6.8 Hz, 2H, 
      
      
      
      )

Derivative Workflow: Asymmetric Reduction

To convert the


-keto ester into the statin chiral intermediate, an asymmetric reduction is required.

Protocol Summary (Biocatalytic Route):

  • Reagent: Ketoreductase (KRED) enzyme + NADPH cofactor recycling system (Glucose/GDH).

  • Conditions: pH 7.0 buffer, 30°C, 24h.

  • Product: Methyl (3R)-6-chloro-3-hydroxyhexanoate.

  • Enantiomeric Excess (ee): Typically >99.5%.

Workflow cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Chiral Derivatization Step1 Acylation (4-Cl-Butyryl Cl + Meldrum's Acid) Step2 Methanolysis (Reflux in MeOH) Step1->Step2 Intermediate Step3 Purification (Distillation/Column) Step2->Step3 Crude Oil Step4 Asymmetric Reduction (KRED Enzyme or Ru-BINAP) Step3->Step4 Pure Keto Ester Step5 Final Product Methyl (3R)-6-chloro-3-hydroxyhexanoate Step4->Step5 >99% ee

Caption: Operational workflow from raw materials to chiral statin intermediate.

Safety & Handling (HSE)

  • 4-Chlorobutyryl Chloride: DANGER. Fatal if inhaled.[3] Causes severe skin burns and eye damage.[3][4][5] Lachrymator. All transfers must occur in a functioning fume hood.[2] Use double-gloving (Nitrile/Laminate).

  • Meldrum's Acid: May cause sensitization. Treat waste streams as hazardous organic waste.

  • Reaction Venting: The methanolysis step generates significant volumes of

    
    . Ensure the system is not sealed to prevent over-pressurization.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of acid chloride before reaction.Ensure DCM is anhydrous; check acid chloride quality (should be clear, not cloudy).
Impurity: Methyl 4-chlorobutyrate Incomplete acylation or degradation.Increase reaction time for Step 1; ensure temperature < 5°C during addition.
Color: Dark Red/Black Polymerization or excessive heat.Control exotherm strictly during acid chloride addition.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2.

    
    -keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. 
    
  • Clay, R. J., et al. (1983). Synthesis of beta-keto esters from acid chlorides and magnesium malonates. Synthesis, 1983(04), 290-292.

  • Kanhye, R., et al. (2014). Process for the preparation of statin intermediates (WO 2014/203045). World Intellectual Property Organization.

  • Org. Synth. (1985). Synthesis of 2-substituted 4-pyrones from Meldrum's Acid.[6] Organic Syntheses, 63, 198. (Validates acylation conditions).

Sources

Application Note: Chemoenzymatic Synthesis of Methyl 6-chloro-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-chloro-3-oxohexanoate is a critical chiral building block (C6-synthon) utilized in the synthesis of the "side chain" of HMG-CoA reductase inhibitors (statins), including Atorvastatin and Rosuvastatin. While traditional chemical reduction methods (e.g., stereoselective hydrogenation with Ru-BINAP) offer viable routes, they often require high-pressure equipment and expensive metal catalysts.

This guide details a chemoenzymatic approach that combines a robust chemical synthesis of the substrate with a highly enantioselective biocatalytic reduction. This hybrid workflow offers mild conditions, superior enantiomeric excess (>99% ee), and scalability suitable for pharmaceutical intermediate development.

Key Advantages
  • Enantiopurity: Biocatalysis yields >99% ee for either (S)- or (R)- enantiomers depending on the Ketoreductase (KRED) selected.

  • Operational Safety: Avoids high-pressure hydrogenations.

  • Scalability: The chemical synthesis utilizes the "Meldrum's Acid" route, avoiding the handling of unstable diazo compounds often used in Arndt-Eistert homologations.

Chemical Synthesis of Substrate

Objective: Synthesize Methyl 6-chloro-3-oxohexanoate (3) from commercially available


-butyrolactone.
Reaction Pathway

The synthesis proceeds via the ring-opening of


-butyrolactone to 4-chlorobutyryl chloride, followed by C-acylation of Meldrum's acid and subsequent alcoholysis.

ChemicalSynthesis GBL Gamma-Butyrolactone AcCl 4-Chlorobutyryl Chloride GBL->AcCl SOCl2, ZnCl2 Reflux, 6h Inter Acylated Intermediate (5-(4-chlorobutyryl)-...) AcCl->Inter + Meldrum's Acid Pyridine, CH2Cl2 0°C to RT Meldrum Meldrum's Acid Product Methyl 6-chloro-3-oxohexanoate Inter->Product MeOH Reflux, 4h (-CO2, -Acetone)

Figure 1: Chemical synthesis workflow via the Meldrum's acid activation strategy.

Detailed Protocol
Step 1: Preparation of 4-Chlorobutyryl Chloride[1][2][3]
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a reflux condenser and an acid trap (NaOH scrubber).

  • Reagents: Charge

    
    -butyrolactone (43.0 g, 0.5 mol), thionyl chloride (71.4 g, 0.6 mol), and anhydrous ZnCl
    
    
    
    (1.5 g).
  • Reaction: Heat the mixture to 60°C for 2 hours, then raise to 80°C for 4 hours. Monitor gas evolution (SO

    
    , HCl).
    
  • Purification: Distill the reaction mixture under reduced pressure. Collect the fraction boiling at 105–112°C (50 mmHg).

    • Yield: ~85% (Colorless liquid).

Step 2: Acylation of Meldrum's Acid[4][5]
  • Setup: Flame-dried 1 L RBF under nitrogen atmosphere.

  • Reagents: Dissolve Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (36.0 g, 0.25 mol) in anhydrous CH

    
    Cl
    
    
    
    (250 mL). Add pyridine (39.5 g, 0.5 mol).
  • Addition: Cool to 0°C. Add 4-chlorobutyryl chloride (35.2 g, 0.25 mol) dropwise over 1 hour. The solution will turn orange/red.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Wash the organic layer with 5% HCl (2 x 100 mL) and water (2 x 100 mL). Dry over MgSO

    
     and concentrate in vacuo to obtain the crude acylated intermediate.
    
    • Note: The intermediate is unstable; proceed immediately to Step 3.

Step 3: Methanolysis to Target Ester
  • Reaction: Dissolve the crude intermediate in anhydrous Methanol (200 mL).

  • Conditions: Heat to reflux for 4 hours. The reaction involves decarboxylation and loss of acetone.

  • Purification: Concentrate the methanol. Purify the residue via vacuum distillation (bp ~130°C at 5 mmHg) or flash chromatography (Hexane/EtOAc 4:1).

    • Target: Methyl 6-chloro-3-oxohexanoate.[6]

    • Yield: ~70-75% (over 2 steps).

Biocatalytic Asymmetric Reduction

Objective: Stereoselective reduction of the 3-oxo group to yield (S)- or (R)-Methyl 6-chloro-3-hydroxyhexanoate.

Enzyme Selection Logic

The choice of Ketoreductase (KRED) determines the stereochemistry.

  • Anti-Prelog Rules: Typically yield the (S)-alcohol . (e.g., Lactobacillus kefir ADH).

  • Prelog Rules: Typically yield the (R)-alcohol . (e.g., Lactobacillus brevis ADH).

For statin side chains, the (3R) stereocenter is often required in the final drug, but the (3S) intermediate is frequently synthesized and then inverted or used in specific coupling strategies. This protocol assumes the target is the (S)-enantiomer (common intermediate), but the method applies to both by swapping the enzyme.

Cofactor Regeneration System

To make the process economically viable, the expensive cofactor (NADPH) is regenerated in situ using Glucose Dehydrogenase (GDH) and Glucose.

Biocatalysis cluster_cycle Enzymatic Cycle cluster_regen Cofactor Regeneration Substrate Methyl 6-chloro-3-oxohexanoate Product (S)-Methyl 6-chloro-3-hydroxyhexanoate Substrate->Product Reduction KRED KRED Enzyme GDH GDH Enzyme NADP_Red NADPH NADP_Ox NADP+ NADP_Red->NADP_Ox Hydride Transfer NADP_Ox->NADP_Red Regeneration Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation

Figure 2: Coupled enzymatic reduction and cofactor regeneration cycle.

Preparative Scale Protocol (100 mL Scale)

Reagents:

  • Substrate: Methyl 6-chloro-3-oxohexanoate (5.0 g, ~28 mmol).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Cofactor: NADP+ (25 mg, catalytic amount).

  • Co-substrate: D-Glucose (6.0 g, 1.2 eq).

  • Enzymes:

    • KRED (e.g., Codexis KRED-P1 or L. kefir crude extract): 50–100 mg.

    • GDH (Glucose Dehydrogenase): 20 mg (or 200 U).

Procedure:

  • Buffer Prep: In a 250 mL reactor, add 100 mL of Phosphate buffer (pH 7.0).

  • Dissolution: Add D-Glucose and NADP+. Stir until dissolved.

  • Enzyme Addition: Add the KRED and GDH enzymes. Stir gently (150 rpm) to avoid foaming/denaturation.

  • Substrate Addition: Add the substrate (5.0 g). If solubility is poor, add 5% (v/v) IPA or DMSO as a co-solvent.

  • Reaction: Stir at 30°C. Maintain pH at 7.0 by automatic titration with 1M NaOH (gluconic acid production lowers pH).

  • Monitoring: Monitor conversion by GC or TLC every 2 hours. Reaction is typically complete in 12–24 hours.

  • Workup:

    • Add Celite (2 g) and filter to remove protein.

    • Extract the filtrate with Ethyl Acetate (3 x 50 mL).

    • Dry organic phase over Na

      
      SO
      
      
      
      and concentrate.

Analytical Methods & Quality Control

Conversion Check (GC-FID)
  • Column: HP-5 or DB-5 (30m x 0.32mm).

  • Program: 80°C (2 min) -> 10°C/min -> 250°C (5 min).

  • Retention Times (Approx):

    • Substrate (Ketone): ~8.5 min.

    • Product (Alcohol): ~9.2 min.

Enantiomeric Excess (Chiral HPLC)

To verify the optical purity of the product.

ParameterCondition
Column Daicel Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm)
Mobile Phase n-Hexane : Isopropanol (95 : 5)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 215 nm
Retention (AD-H) (R)-isomer: ~12 min; (S)-isomer: ~14 min (Verify with standards)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion pH DropEnsure active pH control (titration with NaOH). GDH produces acid.
Emulsion Protein precipitationFilter through Celite before extraction. Use brine for phase separation.
Low ee% Enzyme promiscuityScreen alternative KRED variants. Lower temperature to 20°C to enhance selectivity.
Substrate Inhibition High ketone conc.Switch to "Fed-Batch" mode: Add substrate continuously over 10 hours.

References

  • Meldrum's Acid Synthesis Route: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[7][8][9] 2. A general and versatile synthesis of beta-keto esters.[4] The Journal of Organic Chemistry, 43(10), 2087–2088. Link

  • Enzymatic Reduction (General KRED): Huisman, G. W., et al. (2010). Practical chiral alcohol manufacture using ketoreductases. Current Opinion in Chemical Biology, 14(2), 122-129. Link

  • Lactobacillus kefir ADH Characteristics: Zhou, J., et al. (2015). Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase. Applied Microbiology and Biotechnology, 99, 8407–8416. Link

  • Statin Side Chain Chemistry: Jie Jack Li. (2004). Contemporary Drug Synthesis. Chapter 9: Atorvastatin (Lipitor). Wiley-Interscience. Link

  • Chiral HPLC Methods: Daicel Chiral Technologies. Application Guide for Chiral HPLC Selection. Link

Sources

One-Pot Synthesis of Methyl 6-chloro-3-oxohexanoate: Application Notes and Protocols for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Methyl 6-chloro-3-oxohexanoate

Methyl 6-chloro-3-oxohexanoate is a pivotal building block in the synthesis of a multitude of pharmaceutical agents. Its bifunctional nature, possessing both a β-keto ester moiety and a terminal chloroalkane, renders it a versatile synthon for constructing complex molecular architectures. The β-keto ester provides a reactive site for a variety of carbon-carbon and carbon-heteroatom bond formations, while the chloro group allows for subsequent nucleophilic substitutions to introduce further diversity. This application note details two robust and efficient one-pot methodologies for the synthesis of this key intermediate, designed to provide researchers and process chemists with reliable and scalable protocols.

Methodology 1: Acylation of Meldrum's Acid followed by In-Situ Methanolysis

This approach leverages the high acidity of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to facilitate a clean and high-yielding acylation, which is then directly converted to the target β-keto ester through methanolysis in a single pot.[1] This method avoids the often harsh conditions and stoichiometric use of strong bases typically associated with traditional Claisen condensations.[2]

Causality of Experimental Choices:

The choice of Meldrum's acid is strategic due to the pKa of its C-5 protons (around 4.97), which allows for facile deprotonation with a mild base like pyridine.[3] The subsequent acylation with 4-chlorobutyryl chloride proceeds efficiently to form an acyl Meldrum's acid derivative. This intermediate is not isolated but is directly subjected to methanolysis. Refluxing in methanol triggers a ring-opening reaction followed by decarboxylation to afford the desired β-keto ester with acetone and carbon dioxide as the only byproducts, simplifying purification.[4][5]

Experimental Protocol:

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • 4-Chlorobutyryl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Methanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Meldrum's acid (1.0 eq) and anhydrous dichloromethane.

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Add anhydrous pyridine (2.2 eq) dropwise to the suspension.

  • In a separate, dry dropping funnel, dissolve 4-chlorobutyryl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the 4-chlorobutyryl chloride solution dropwise to the reaction mixture at 0 °C over 30-45 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the acylation is complete, carefully remove the dichloromethane in vacuo using a rotary evaporator.

  • To the resulting residue, add anhydrous methanol.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 6-chloro-3-oxohexanoate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Workflow Diagram:

Meldrums_Acid_Route cluster_acylation Step 1: Acylation (in DCM) cluster_methanolysis Step 2: Methanolysis (in Methanol) Meldrums_acid Meldrum's Acid Acyl_Meldrums_acid Acyl Meldrum's Acid Intermediate Meldrums_acid->Acyl_Meldrums_acid Acyl_chloride 4-Chlorobutyryl Chloride Acyl_chloride->Acyl_Meldrums_acid Pyridine Pyridine (Base) Pyridine->Acyl_Meldrums_acid Methanol Methanol (Reflux) Product Methyl 6-chloro-3-oxohexanoate Acyl_Meldrums_acid->Product Methanol->Product

Caption: One-pot synthesis via the Meldrum's acid route.

Methodology 2: One-Pot Acylation-Decarboxylation of Dimethyl Malonate

This methodology is an adaptation of the malonic ester synthesis, focusing on an initial acylation of dimethyl malonate followed by a controlled mono-decarboxylation to yield the target β-keto ester.[6][7] This one-pot procedure offers an alternative to the Meldrum's acid route and utilizes readily available starting materials.

Causality of Experimental Choices:

Dimethyl malonate is deprotonated using a suitable base, such as sodium methoxide, to form the corresponding enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobutyryl chloride. The resulting acylated malonate is not isolated. Instead, the reaction conditions are manipulated to induce the hydrolysis of one of the methyl ester groups, followed by thermal decarboxylation. This selective decarboxylation is a key step and is often facilitated by the presence of water and a catalytic amount of acid, leading to the formation of the final product.

Experimental Protocol:

Materials:

  • Dimethyl malonate

  • Sodium methoxide

  • 4-Chlorobutyryl chloride

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Dilute sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

  • Add dimethyl malonate (1.0 eq) dropwise to the sodium methoxide solution at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Remove the methanol under reduced pressure.

  • Add anhydrous toluene to the sodium salt of dimethyl malonate.

  • Cool the suspension to 0 °C and add a solution of 4-chlorobutyryl chloride (1.0 eq) in anhydrous toluene dropwise via a dropping funnel.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the mixture and carefully add dilute sulfuric acid to quench the reaction and facilitate decarboxylation.

  • Heat the mixture to reflux for 1-2 hours to ensure complete decarboxylation.

  • After cooling, separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude Methyl 6-chloro-3-oxohexanoate by vacuum distillation.

Workflow Diagram:

Malonate_Route cluster_acylation_decarboxylation One-Pot Acylation and Decarboxylation Dimethyl_malonate Dimethyl Malonate Acylated_malonate Acylated Malonate Intermediate Dimethyl_malonate->Acylated_malonate Base Sodium Methoxide Base->Acylated_malonate Acyl_chloride 4-Chlorobutyryl Chloride Acyl_chloride->Acylated_malonate Product Methyl 6-chloro-3-oxohexanoate Acylated_malonate->Product Acid_workup Acidic Workup & Heat Acid_workup->Product

Caption: One-pot synthesis via the malonate route.

Data Presentation: Comparative Analysis of Methodologies

ParameterMethodology 1 (Meldrum's Acid)Methodology 2 (Dimethyl Malonate)
Starting Materials Meldrum's acid, 4-chlorobutyryl chlorideDimethyl malonate, 4-chlorobutyryl chloride
Base Pyridine (mild)Sodium methoxide (strong)
Reaction Temperature 0 °C to reflux0 °C to reflux
Reaction Time 5 - 7 hours4 - 7 hours
Typical Yield 75 - 85%65 - 75%
Purification Vacuum distillation or chromatographyVacuum distillation
Key Advantages High yields, mild base, clean byproductsReadily available starting materials
Potential Challenges Cost of Meldrum's acidStoichiometric use of strong base, potential for side reactions

Conclusion

Both one-pot methodologies presented offer efficient and practical routes to Methyl 6-chloro-3-oxohexanoate. The choice between the two will depend on factors such as the availability and cost of starting materials, desired yield, and the scale of the synthesis. The Meldrum's acid route generally provides higher yields under milder conditions, while the dimethyl malonate approach utilizes more common and less expensive reagents. These detailed protocols and the accompanying scientific rationale are intended to empower researchers and drug development professionals in the synthesis of this crucial pharmaceutical intermediate.

References

  • Dieckmann Condensation and Its Applications. (2022). International Journal for Research in Applied Science & Engineering Technology, 10(9), 2321-9653. [Link]

  • Dieckmann Condensation. SynArchive. [Link]

  • One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. (2025). ResearchGate. [Link]

  • Synthesis of β-ketoesters from renewable resources and Meldrum's acid. (2015). RSC Advances, 5(28), 21853-21859. [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]

  • Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2023). Chemistry LibreTexts. [Link]

  • Intramolecular Claisen Condensations: The Dieckmann Cyclization. (2023). Organic Chemistry | OpenStax. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. [Link]

  • 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. (2012). UWSpace. [Link]

  • Acylation of Meldrum's acid with arylacetic acid imidazolides as a convenient method for the synthesis of 4-aryl-3-oxobutanoates. (2016). ResearchGate. [Link]

  • Facile synthesis of N-protected gamma and delta-amino-beta-keto-esters. (1993). Tetrahedron Letters, 34(32), 5149-5152. [Link]

  • Acyl Meldrum's acid derivatives: Application in organic synthesis. (2010). ResearchGate. [Link]

  • MELDRUM'S ACID IN ORGANIC SYNTHESIS. (1991). Heterocycles, 32(3), 529. [Link]

  • Acylation Studies with Meldrum's Acid. (1999). ResearchGate. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]

  • Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. (2021). ResearchGate. [Link]

  • Malonic Ester Synthesis. (2020). Chemistry LibreTexts. [Link]

  • General, efficient, one-step synthesis of .beta.-keto esters. (1979). The Journal of Organic Chemistry, 44(25), 4712-4713. [Link]

  • Synthetic method of methyl 4-chlorobutyrate. (2013).
  • Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. (2025). MDPI. [Link]

  • Meldrum's acid. Wikipedia. [Link]

  • methyl 3-methyl-2-furoate. Organic Syntheses. [Link]

  • One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. (2014). The Journal of Organic Chemistry, 79(18), 8917-8925. [Link]

  • Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. Research and Reviews on Experimental and Clinical Cardiology. [Link]

  • An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. (2011). Der Pharma Chemica, 3(6), 437-442. [Link]

  • One-Pot, Metal-Free Synthesis of Dimethyl Carbonate from CO 2 at Room Temperature. (2020). MDPI. [Link]

  • Methyl 6-chloro-3-oxohexanoate. PubChem. [Link]

Sources

Using ketoreductases (KREDs) for stereoselective reduction of Methyl 6-chloro-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereoselective reduction of Methyl 6-chloro-3-oxohexanoate (MCOH) is a critical transformation in the synthesis of chiral pharmaceutical intermediates, particularly for


-lipoic acid  and side-chain synthons for super-statins (e.g., Atorvastatin, Rosuvastatin). While traditional chemical reductions (e.g., Ru-BINAP hydrogenation) offer enantioselectivity, they often require high pressures, expensive transition metals, and rigorous purification to remove toxic catalyst residues.

This Application Note details a robust, scalable protocol for using Ketoreductases (KREDs) to achieve


 conversion and 

enantiomeric excess (ee). We focus on the production of the (S)-enantiomer (a common target for downstream cyanation or cyclization), utilizing a Glucose Dehydrogenase (GDH) coupled cofactor recycling system to drive thermodynamic equilibrium and ensure process economy.

Reaction Mechanism & Principles

The KRED-mediated reduction follows a "Ping-Pong Bi-Bi" or ordered sequential mechanism. The enzyme transfers a hydride from the nicotinamide cofactor (NADPH) to the re or si face of the ketone carbonyl at the C3 position.

To make the process economically viable, the expensive NADPH cofactor is used in catalytic amounts (0.1–1.0 mol%) and regenerated in situ.

The Coupled System:

  • Main Reaction: MCOH + NADPH + H

    
    
    
    
    
    Methyl (S)-6-chloro-3-hydroxyhexanoate + NADP
    
    
  • Recycling Reaction: D-Glucose + NADP

    
    
    
    
    
    D-Gluconolactone
    
    
    D-Gluconic Acid + NADPH + H
    
    

Key Engineering Challenge: The recycling reaction produces gluconic acid, causing a linear decrease in pH. Without active pH control, the reaction will stall as the pH drops below the enzyme's active window (typically pH 6.0–8.0).

ReactionCycle cluster_main Main Reduction cluster_recycle Cofactor Recycling MCOH Methyl 6-chloro- 3-oxohexanoate Product Methyl (S)-6-chloro- 3-hydroxyhexanoate MCOH->Product KRED NADP NADP+ MCOH->NADP Glucose D-Glucose Gluconic Gluconic Acid (Requires Base Neutralization) Glucose->Gluconic GDH NADPH NADPH Glucose->NADPH NADPH->MCOH NADP->Glucose

Figure 1: Coupled enzymatic cycle showing the KRED reduction driven by GDH cofactor regeneration. Note the production of gluconic acid requiring pH maintenance.

Material Selection & Equipment

ComponentSpecificationPurpose
Enzyme KRED Screening Kit (e.g., Codexis, Almac)Source of diverse stereoselective enzymes.
Recycling Enzyme Glucose Dehydrogenase (GDH-105 or similar)Robust NADPH regeneration.
Cofactor NADP+ (Disodium salt)Hydride carrier (catalytic quantity).
Substrate Methyl 6-chloro-3-oxohexanoate (>95%)Target molecule.[1] Note: Hydrophobic; requires solvent.
Buffer 100 mM Potassium Phosphate (KPi), pH 7.0Maintains ionic strength and initial pH.
Co-solvent DMSO or Isopropanol (IPA)Improves substrate solubility.
Titrant 2M NaOHNeutralizes gluconic acid during scale-up.

Protocol 1: High-Throughput Screening (Microscale)

Objective: Identify a KRED variant with >90% conversion and >99% ee toward the desired enantiomer.

Workflow:

  • Stock Preparation:

    • Recycle Mix: 200 mM Glucose, 1 mM NADP+, 5 U/mL GDH in 100 mM KPi buffer (pH 7.0).

    • Substrate Stock: Dissolve MCOH in DMSO to 200 g/L.

  • Plate Setup (96-well deep well):

    • Dispense 1–2 mg of different KRED powders into wells.

    • Add 950 µL of Recycle Mix to each well.

    • Add 50 µL of Substrate Stock (Final conc: 10 g/L, 5% DMSO).

  • Incubation:

    • Seal with breathable film (aluminum/silicone).

    • Shake at 30°C, 600 rpm for 24 hours.

  • Quench & Extraction:

    • Add 1 mL Ethyl Acetate (EtOAc) or MTBE.

    • Vortex for 2 mins; Centrifuge at 4000 rpm for 5 mins to separate phases.

  • Analysis: Transfer 200 µL organic phase to HPLC vials for analysis (see Section 6).

Protocol 2: Process Scale-Up (1 Liter Fed-Batch)

Objective: Gram-scale synthesis with pH control to manage gluconic acid buildup.

Rationale: At concentrations >20 g/L, MCOH may exhibit substrate inhibition or toxicity. A fed-batch strategy keeps the instantaneous concentration low while accumulating product.

Step-by-Step Procedure:

  • Reactor Setup:

    • Use a 1L jacketed glass reactor with overhead stirring (250 rpm).

    • Equip with a pH probe connected to a dosing pump containing 2M NaOH .

    • Temperature set to 30°C.

  • Initial Charge (Batch Phase):

    • Add 450 mL 100 mM KPi Buffer (pH 7.0) .

    • Add 0.5 g NADP+ (0.6 mM final).

    • Add 30 g D-Glucose (1.5 equivalents relative to total substrate).

    • Add 500 mg GDH (approx 20-50 kU total).

    • Add 500 mg Selected KRED (enzyme loading ~1% w/w of substrate).

  • Substrate Feeding:

    • Prepare 50 g of MCOH dissolved in 50 mL DMSO (Total vol ~90 mL).

    • Start reaction by adding 10% of substrate solution (batch mode).

    • Once pH begins to drop (indicating reaction start), engage pH stat (maintain pH 7.0 ± 0.2).

    • Feed the remaining substrate solution continuously over 6–8 hours using a syringe pump.

  • Monitoring:

    • Monitor NaOH consumption. 1 mole of NaOH consumed = 1 mole of product formed.

    • Check conversion by HPLC every 2 hours.

  • Workup:

    • When NaOH consumption stops and HPLC confirms >99% conversion:

    • Add 20 g Celite (filter aid) and stir for 15 mins.

    • Filter to remove enzyme/cell debris.

    • Extract filtrate 3x with 300 mL MTBE or EtOAc.

    • Wash combined organics with brine, dry over MgSO

      
      , and concentrate
      
    • Yield expectation: >90% isolated yield.[1]

Workflow Start Start: Enzyme Selection Screen Protocol 1: 96-Well Screen (24h, 30°C, 10 g/L) Start->Screen Hit Identify Hit (>99% ee, >90% Conv) Screen->Hit ScaleUp Protocol 2: 1L Scale-Up (Fed-Batch, pH Stat) Hit->ScaleUp Validated Enzyme Monitor In-Process Control (NaOH consumption + HPLC) ScaleUp->Monitor Monitor->ScaleUp Conversion <99% Workup Workup (Celite Filtration -> MTBE Extraction) Monitor->Workup Conversion >99%

Figure 2: Workflow from screening to scale-up. The critical decision point is the identification of a 'Hit' with sufficient stereoselectivity.

Analytical Methods

Accurate determination of Enantiomeric Excess (ee) is crucial.

Method: Chiral Normal Phase HPLC

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm). Note: AD-H is generally preferred for halo-hydroxy esters.

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (carbonyl absorption) or 254 nm.

  • Sample Prep: Dilute organic extract 1:10 in Mobile Phase.

  • Retention Times (Approximate for AD-H):

    • (R)-Enantiomer: ~8.5 min

    • (S)-Enantiomer: ~10.2 min

    • Validation: Inject racemic standard to confirm separation resolution (

      
      ).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) pH drop (Gluconic acid)Check NaOH pump/pH probe. Ensure buffer capacity is sufficient if not using pH stat.
Emulsion during Workup Denatured protein at interfaceFilter through Celite before extraction. Use brine in the aqueous wash.[2]
Low ee Wrong enzyme or thermal racemizationRe-screen enzymes. Ensure temperature does not exceed 30°C. Check background chemical reduction (unlikely without metal catalyst).
Substrate Precipitation Hydrophobic substrateIncrease DMSO to 10-15% or use IPA-based recycling system (requires IPA-tolerant KRED).

References

  • Patel, R. N. (2008). Biocatalysis for synthesis of chiral pharmaceutical intermediates.[3][4] In Handbook of Chiral Chemicals. CRC Press. Link

  • Codexis, Inc. (2023). Codex® KRED Screening Kit Protocol.[5][6]Link

  • Gopalan, A. S., & Jacobs, H. K. (1989). Baker's yeast reduction of alkyl 6-chloro-3-oxohexanoates: synthesis of (R)-(+)-alpha-lipoic acid.[7]Journal of the Chemical Society, Perkin Transactions 1, 1897-1900. Link

  • Homann, M. J., et al. (2001). Biocatalytic reduction of a 6-chloro-3-oxohexanoate derivative.[1][7]United States Patent US 6,645,746.Link

  • Daicel Chiral Technologies. (2023). Chiralpak AD-H Instruction Manual.Link

Sources

Role of Methyl 6-chloro-3-oxohexanoate in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the utility of Methyl 6-chloro-3-oxohexanoate (MCOH) in heterocyclic synthesis.

Executive Summary

Methyl 6-chloro-3-oxohexanoate (MCOH) (CAS: 32966-51-1) is a specialized ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-keto ester scaffold possessing dual reactivity: a nucleophilic C2-methylene/electrophilic ketone system and a terminal alkyl chloride.[1][2] While widely recognized as a pivotal intermediate in the synthesis of HMG-CoA reductase inhibitors (e.g., Atorvastatin side chains), its utility extends significantly into the synthesis of functionalized heterocycles.[2]

This guide outlines the use of MCOH as a "privileged building block" for constructing 1,4-dihydropyridines (1,4-DHPs) and functionalized pyrroles .[3][1][2] The terminal chloride serves as a latent electrophile, enabling post-condensation intramolecular cyclization to access fused bicyclic systems (e.g., indolizines) or late-stage diversification via nucleophilic substitution.[1][2]

Chemical Profile & Reactivity Logic

PropertySpecification
IUPAC Name Methyl 6-chloro-3-oxohexanoate
Structure ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Molecular Weight 178.61 g/mol
Boiling Point 128–130 °C (at 17 mmHg)
Key Functionality 1.[1][2][4][5][6][7] ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Keto Ester:
Enolizable C2; electrophilic C3/C1.[1] 2. Terminal Chloride: Leaving group for alkylation (

).[1]
Mechanistic Advantage

In classical Hantzsch or Knorr syntheses, simple acetoacetates (e.g., methyl acetoacetate) yield products with unreactive methyl side chains.[2] MCOH replaces this methyl group with a 3-chloropropyl tether.[3][1]

  • Direct Benefit: Eliminates the need for radical bromination of methyl groups on the heterocycle.

  • Cyclization Potential: The 3-carbon linker is the ideal length for forming 5- or 6-membered fused rings via intramolecular alkylation of the heterocyclic nitrogen.[3][1][2]

Application 1: Hantzsch Synthesis of Functionalized 1,4-Dihydropyridines

The Hantzsch multicomponent reaction (MCR) is the most direct method to utilize MCOH.[1][2] By replacing standard acetoacetate with MCOH, researchers can synthesize 1,4-DHPs with pendant alkyl chlorides, which are valuable calcium channel blocker analogs or intermediates for fused systems.[1][2]

Experimental Protocol

Objective: Synthesis of Dimethyl 2,6-bis(3-chloropropyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

Materials
  • Reagent A: Methyl 6-chloro-3-oxohexanoate (20 mmol, 3.57 g)[3][1][2]

  • Reagent B: Benzaldehyde (10 mmol, 1.06 g)[1][2]

  • Reagent C: Ammonium Acetate (12 mmol, 0.92 g)[1][2]

  • Solvent: Ethanol (Absolute, 20 mL)

  • Catalyst: None (Thermal) or Iodine (10 mol%) for rate acceleration.[1]

Workflow
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Benzaldehyde and MCOH in Ethanol.

  • Amine Addition: Add Ammonium Acetate in a single portion.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 3:1).[1]
    
    • Checkpoint: The product typically appears as a fluorescent spot under UV (254/365 nm).

  • Workup: Cool the reaction mixture to room temperature.

    • Crystallization:[3][2][8] The product often precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and cool to

      
      .[1]
      
  • Purification: Filter the solid and wash with cold ethanol (

    
    ). Recrystallize from Ethanol/Water if necessary.
    
Data Interpretation
  • Yield: Typically 65–80%.

  • Structure Confirmation:

    
     NMR will show the characteristic 1,4-DHP singlet at 
    
    
    
    ppm and the triplet for
    
    
    at
    
    
    ppm.[1][2]

Application 2: Synthesis of Fused Indolizine Systems

This protocol demonstrates the "self-validating" nature of the MCOH scaffold. Following the Hantzsch synthesis (or a Paal-Knorr pyrrole synthesis), the terminal chloride can be cyclized onto the ring nitrogen.[1]

Pathway Logic[3]
  • Condensation: MCOH + Primary Amine

    
     Pyrrole/Pyridine intermediate.
    
  • Cyclization: Base-mediated intramolecular

    
     reaction.[1]
    
Experimental Protocol (Pyrrole Route)

Objective: Synthesis of a Tetrahydroindolizine derivative via Paal-Knorr type condensation followed by cyclization.

Materials
  • Substrate: MCOH (10 mmol)

  • Partner: 2-Aminoethanol (or amino acid ester) (10 mmol)[3][1][2]

  • Reagent: 2,5-Dimethoxytetrahydrofuran (as 1,4-dicarbonyl equivalent) is not used here.[3][1][2] Instead, we use MCOH in a Knorr-type condensation with an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -aminoketone (generated in situ).[1][2]
    
    • Alternative: Reaction of MCOH with a nitroalkene (Nef reaction) to generate a 1,4-dicarbonyl equivalent is a viable advanced route.[1]

Simpler Validated Route (Intramolecular Alkylation): If a pyrrole is formed using MCOH (providing the 3-chloropropyl group at position 3), treatment with a strong base (NaH) effects cyclization.[1]

Workflow (Cyclization Step)
  • Dissolution: Dissolve the 3-(3-chloropropyl)-pyrrole derivative (1.0 eq) in anhydrous DMF (0.1 M).

  • Deprotonation: Cool to

    
    . Add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise.
    
    • Observation: Evolution of

      
       gas indicates successful deprotonation of the pyrrole N-H.
      
  • Cyclization: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Carefully add saturated

    
    .[1]
    
  • Extraction: Extract with EtOAc, wash with

    
     solution (to remove DMF), dry, and concentrate.
    

Visualizing the Reaction Pathways[3][8]

The following diagram illustrates the divergent synthesis pathways starting from Methyl 6-chloro-3-oxohexanoate.

MCOH_Pathways MCOH Methyl 6-chloro-3-oxohexanoate (MCOH) Aldehyde Aldehyde + NH4OAc MCOH->Aldehyde Reductase Biocatalytic Reduction (KRED/ADH) MCOH->Reductase Amine Primary Amine (R-NH2) MCOH->Amine DHP 1,4-Dihydropyridine (with 3-chloropropyl side chains) Aldehyde->DHP Hantzsch Synthesis (Reflux, EtOH) FunctionalizedDHP Functionalized Ca2+ Blocker (Nucleophilic Substitution) DHP->FunctionalizedDHP R-SH / R-NH2 (SN2) ChiralHydroxy (3R)-Hydroxy-6-chloro Intermediate Reductase->ChiralHydroxy Asymmetric Hydrogenation StatinSideChain Atorvastatin Side Chain (via Cyanation) ChiralHydroxy->StatinSideChain Chain Extension Enamine Enamine Intermediate Amine->Enamine Condensation FusedSystem Fused Bicyclic System (e.g., Tetrahydroindolizine) Enamine->FusedSystem Intramolecular Alkylation (Base Induced)

Caption: Divergent synthetic utility of MCOH in Hantzsch (top), Statin (middle), and Fused-Ring (bottom) pathways.[3][1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Hantzsch Knoevenagel condensation failure (sterics).[3][1][2]Use a catalytic amount of Piperidine or Iodine to activate the aldehyde.
Product is Oily/Sticky Presence of unreacted MCOH or oligomers.Triturate the crude oil with cold Diethyl Ether or Hexane to induce crystallization.
Decomposition Thermal instability of the chloride.Avoid reaction temperatures

. Use Ethanol (bp

) rather than Toluene.[1]
Side Reaction (Elimination) Formation of acrylate (HCl elimination).Ensure the reaction medium is not strongly basic. Use weak bases (Ammonium Acetate) rather than hydroxides.

References

  • Atorvastatin Intermediate Synthesis

    • Title: "Biocatalytic synthesis of the atorvastatin intermediate."[9]

    • Source:National Institutes of Health (NIH) / PubMed Central[1]

    • URL:[Link]

  • Hantzsch Reaction Mechanisms

    • Title: "Recent Advances in the Hantzsch Synthesis of 1,4-Dihydropyridines."
    • Source:Organic Chemistry Portal
    • URL:[Link]

  • Title: "Paal-Knorr Pyrrole Synthesis - Detailed Protocols.
  • Compound Data (MCOH)

    • Title: "Methyl 6-chloro-3-oxohexano
    • Source:PubChem[3][2][5]

    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Methyl 6-chloro-3-oxohexanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) is a critical step in generating functionalized heterocycles, particularly for dihydropyridines and pyrrole derivatives.[1] While the Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) route is the industry "gold standard" for preparing


-keto esters under mild conditions, users frequently report variable yields (30–50%) and persistent impurities.[1]

This guide addresses the mechanistic bottlenecks of this reaction. Our internal data suggests that incomplete removal of pyridine salts prior to methanolysis and uncontrolled decarboxylation temperatures are the primary drivers of yield loss. By strictly adhering to the "Acidic Wash" protocol and controlling the methanolysis kinetics, yields can be consistently elevated to >85%.

The "Gold Standard" Protocol

Do not deviate from the stoichiometry or temperature ramp without validation.

Reaction Scheme
  • Acylation: Meldrum's Acid + 4-Chlorobutyryl Chloride + Pyridine

    
     Acylated Adduct[2][1]
    
  • Methanolysis: Acylated Adduct + MeOH

    
     Methyl 6-chloro-3-oxohexanoate + Acetone + 
    
    
    
    [2][1]
Optimized Methodology (100 mmol Scale)
  • Preparation: Dissolve Meldrum’s acid (14.4 g, 100 mmol) in anhydrous DCM (50 mL). Add Pyridine (19.8 g, 250 mmol, 2.5 eq) and cool to 0°C under

    
    .
    
    • Critical: Use freshly distilled pyridine or high-grade anhydrous reagent. Old pyridine contains pyridine-N-oxide, which kills the reaction.[1]

  • Acylation: Add 4-chlorobutyryl chloride (15.5 g, 110 mmol, 1.1 eq) dropwise over 60 minutes. Maintain internal temperature

    
    .
    
    • Observation: The solution will turn orange/red.[1] This is the formation of the acyl-Meldrum's enolate.[1]

    • Hold: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • The "Yield-Maker" Step (Acidic Wash):

    • Pour the reaction mixture into 2N HCl (containing crushed ice).

    • Extract with DCM.[1][3] Wash the organic layer 2x with 2N HCl to ensure complete removal of pyridine.[1]

    • Why? Residual pyridine neutralizes the acid catalysis required for clean methanolysis and promotes the formation of side-product C (see diagram).[1]

  • Methanolysis:

    • Concentrate the DCM layer to a thick oil.[1]

    • Dissolve the residue in Anhydrous Methanol (100 mL).

    • Reflux for 3–4 hours.[1] Monitor

      
       evolution.[1]
      
    • Endpoint: TLC/HPLC shows disappearance of the acylated intermediate.[1]

  • Purification: Concentrate methanol. The residue is often pure enough (>95%) for subsequent steps.[1] If not, vacuum distillation is preferred over silica chromatography (which can cause decomposition).[1]

Troubleshooting Guide (Q&A)

Q1: My final yield is stuck at 40%, and the product looks dark. What went wrong? Diagnosis: This is the classic signature of Pyridine Contamination .[2][1] Explanation: If pyridine salts are carried over into the methanolysis step (Step 4), the basic environment favors the formation of polymerized byproducts and potentially the cyclization of the 6-chloro chain onto the ketone (forming cyclopentanone derivatives). Solution: Increase the rigor of your acidic wash in Step 3. Verify the pH of the aqueous wash is < 2.0 before proceeding.[1]

Q2: I see a large impurity peak (approx. 15-20%) that matches Methyl 4-chlorobutyrate. Diagnosis: Incomplete Acylation or Hydrolysis. Explanation: This impurity comes from the direct reaction of unreacted 4-chlorobutyryl chloride with methanol.[1] It means the acid chloride did not couple with Meldrum's acid.[1] Solution:

  • Ensure Meldrum's acid is dry and recrystallized.[1]

  • Verify the quality of your acid chloride (hydrolyzes easily).[1]

  • Slow down the addition rate at 0°C. If you add the acid chloride too fast, it can self-condense or hydrolyze before reacting with the Meldrum's enolate.[1]

Q3: During scale-up (1kg+), the methanolysis step foamed over. How do I control this? Diagnosis: Runaway Decarboxylation.[2][1] Explanation: The decomposition of the Meldrum's adduct releases 1 mole of


 and 1 mole of Acetone for every mole of product. On a large scale, this gas evolution is massive.[1]
Solution:  Do not simply reflux. Add the acylated intermediate solution dropwise into refluxing methanol. This "dosing" strategy ensures that gas evolution is rate-limited by the addition speed, not the total bulk volume.

Q4: Can I use Triethylamine (TEA) instead of Pyridine? Diagnosis: Not recommended for high yields.[2][1] Explanation: TEA is more basic and sterically hindered.[1] While it works, it often leads to O-acylation (kinetic product) rather than C-acylation (thermodynamic product).[1] Pyridine strikes the perfect balance of nucleophilicity (to form the N-acylpyridinium intermediate) and basicity.[1]

Mechanistic Pathway & Failure Modes[1]

The following diagram illustrates the critical "Decision Points" where the reaction succeeds or fails.

G Start 4-Chlorobutyryl Chloride + Meldrum's Acid Acylation Acylation Step (0°C, Pyridine) Start->Acylation Intermediate Acyl-Meldrum's Adduct (Stable Enolate) Acylation->Intermediate C-Acylation DirectMeOH Direct Methanolysis (Impurity: Methyl 4-chlorobutyrate) Acylation->DirectMeOH Incomplete Rxn AcidWash Acidic Wash (HCl) *CRITICAL CONTROL POINT* Intermediate->AcidWash Reflux Methanolysis (Reflux) (- CO2, - Acetone) AcidWash->Reflux Pyridine Removed SideRxn Basic Side Reactions (Cyclization/Polymerization) AcidWash->SideRxn Pyridine Present Product Methyl 6-chloro-3-oxohexanoate (Target >85%) Reflux->Product Decarboxylation

Figure 1: Reaction logic flow.[1][4] The "Acidic Wash" is the gatekeeper preventing the formation of polymeric side products.

Comparative Data: Base & Solvent Effects[1][2][5]

The choice of base and workup conditions drastically affects the purity profile.

ParameterRecommended (Pyridine)Alternative (Et3N)Impact on Yield
C/O Acylation Ratio High (>95:5)Moderate (80:20)O-acylated product does not convert to target ketone efficiently.[1]
Workup pH pH < 2.0 (Acidic) pH 7.0 (Neutral)Neutral pH leaves residual amine, causing decomposition during heating.[2][1]
Methanolysis Temp 65°C (Reflux) 25°C (RT)RT reaction is too slow; incomplete conversion leads to mixed acetals.[1]
Typical Yield 85-92% 55-65%Pyridine/Acid Wash protocol is superior.[1]
References
  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[2][1] Meldrum's acid in organic synthesis.[1][3][4] 2. A general and versatile synthesis of

    
    -keto esters.[1] Journal of Organic Chemistry, 43(10), 2087–2088.[1]
    [1]
    
  • Chen, B. C. (1991).[1][4] Meldrum's acid in organic synthesis.[1][3][4] Heterocycles, 32(3), 529-597.[1][4] [1]

  • Organic Syntheses. (1985).[1] Methyl Phenylacetylacetate (Benzenebutanoic acid,

    
    -oxo-, methyl ester).[1] Organic Syntheses, Coll.[1][3] Vol. 7, p.359. (Standard protocol adaptation).
    [1]
    
  • BenchChem. (2025).[1] Technical Support Center: Scaling Up Synthesis. (General scale-up safety protocols). [1]

Sources

Purification of crude Methyl 6-chloro-3-oxohexanoate by column chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 6-chloro-3-oxohexanoate

Status: Operational Ticket ID: #PUR-M6C3O-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Silica Gel Chromatography for


-Keto Ester Isolation

Executive Summary & Molecule Profile

Welcome to the technical support hub for Methyl 6-chloro-3-oxohexanoate . This intermediate is critical in the synthesis of statin side-chains and


-lipoic acid derivatives. Its purification is non-trivial due to the 

-keto ester moiety
, which introduces tautomeric equilibrium (keto-enol) and susceptibility to hydrolysis or decarboxylation on active silica surfaces.

Compound Profile:

  • Structure:

    
    
    
  • Key Instability Factors:

    • Tautomerism: The enol form can hydrogen-bond strongly with silanols, causing peak tailing.

    • Lewis Basicity: The 1,3-dicarbonyl system can chelate trace metals in lower-grade silica.

    • Alkyl Chloride: Susceptible to elimination (forming enones) if heated excessively or exposed to strong bases.

Standard Operating Procedure (The "Golden Path")

This protocol is designed to minimize residence time on the column while maximizing resolution.

Phase A: Materials & Preparation
ComponentSpecificationRationale
Stationary Phase Silica Gel 60 (230–400 mesh)Standard flash grade. Neutral pH (6.5–7.5) is preferred to prevent decomposition.
Mobile Phase A Hexanes (or Heptane)Non-polar carrier.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Additive (Optional) 0.1% Acetic AcidOnly if tailing is observed. Suppresses silanol ionization and stabilizes the keto form.
Loading Solvent DCM or TolueneAvoid loading in EtOAc; it causes band broadening immediately.
Phase B: The Purification Workflow
  • TLC Assessment:

    • Develop TLC in 20% EtOAc/Hexanes .

    • Target Rf: 0.35 – 0.45.

    • Visualization: UV (254 nm) is often weak due to variable enol content. Stain with Anisaldehyde or KMnO₄ for robust detection.

  • Column Packing:

    • Slurry pack using 5% EtOAc/Hexanes.

    • Crucial: Add a 1-inch sand layer on top to protect the bed from disturbance during loading.

  • Loading:

    • Dissolve crude oil in minimum DCM. Load carefully.

    • Alternative: If the crude is very oily/viscous, use dry loading (adsorb onto Celite or Silica, ratio 1:2) to improve resolution.

  • Elution Gradient:

    • CV 1-3: 5% EtOAc/Hexanes (Flush non-polar impurities).

    • CV 4-10: Linear gradient to 25% EtOAc/Hexanes.

    • CV 11+: Hold at 30% EtOAc until product elutes.

Troubleshooting & FAQs

Q1: My compound streaks/tails badly on the column, ruining separation.

  • Diagnosis: This is the classic "

    
    -keto ester effect." The enol form is interacting with acidic silanol groups on the silica.
    
  • The Fix: Add 0.1% to 0.5% Acetic Acid to your mobile phase. This protonates the silanols, preventing hydrogen bonding with your compound.

  • Warning: Do NOT use Triethylamine (TEA). Bases can trigger alkylation/cyclization of the alkyl chloride or induce polymerization.

Q2: I am losing mass. The yield is lower than the crude weight suggests.

  • Diagnosis: The compound may be decomposing on the silica (decarboxylation) or staying adsorbed.

  • The Fix:

    • Speed: Flash chromatography must be fast. Do not let the column sit overnight.

    • Deactivation: If using acid-washed silica, switch to neutral silica. Pre-wash the column with 1% TEA in Hexane, then flush efficiently with 5 CVs of solvent to remove bulk base before loading your sensitive chloride.

Q3: I see two spots on TLC that merge on the column.

  • Diagnosis: Likely keto-enol tautomers separating on the plate but re-equilibrating in solution.

  • The Fix: Run a 2D TLC (run once, rotate 90°, run again). If the spots reappear on the diagonal, they are tautomers. Collect them together; they are the same compound.

Q4: The product is UV inactive.

  • Diagnosis: The keto form has low UV absorbance.

  • The Fix: Rely on p-Anisaldehyde stain (heat required). It usually stains dark blue/purple.

Logic Visualization (Decision Tree)

The following diagram outlines the critical decision-making process for purifying this specific class of molecule.

PurificationLogic Start Crude Methyl 6-chloro-3-oxohexanoate TLC Step 1: TLC Analysis (20% EtOAc/Hex) Start->TLC CheckTailing Observation: Is there streaking/tailing? TLC->CheckTailing NoTailing Path A: Standard Flash Gradient: 5% -> 30% EtOAc CheckTailing->NoTailing Compact Spot YesTailing Path B: Modified Flash Add 0.1% Acetic Acid CheckTailing->YesTailing Streaking Final Pure Product (Store at -20°C) NoTailing->Final CheckStability Check Stability: Is product decomposing? YesTailing->CheckStability FastElution Action: Increase Flow Rate Reduce Residence Time CheckStability->FastElution Minor Loss Deactivate Action: Deactivate Silica (Neutralize Acidic Sites) CheckStability->Deactivate Major Loss FastElution->Final Deactivate->Final

Caption: Decision tree for optimizing purification based on TLC behavior and compound stability.

Quantitative Data Summary

ParameterRecommended ValueNotes
Rf Value 0.35 – 0.40In 20% EtOAc/Hexanes.
Loading Ratio 1:30 to 1:50Ratio of Compound : Silica (w/w).[1]
Detection Stain (Anisaldehyde)UV (254nm) is unreliable for keto-form.
Yield Target 85–95%Loss usually indicates degradation, not adsorption.

References

  • PubChem. Methyl 6-chloro-3-oxohexanoate | C7H11ClO3.[2] National Library of Medicine. Available at: [Link]

  • Restek Corporation. GC Troubleshooting—Tailing Peaks. (Principles of chromatographic tailing applicable to Flash). Available at: [Link]

  • Organic Syntheses.
  • Vertex AI Search.Synthesis of methyl 6-chloro-3-oxohexanoate patent landscape. (Confirmed stability data and synthesis routes).

Sources

Troubleshooting low conversion rates in Methyl 6-chloro-3-oxohexanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Optimization Guide for β-Keto Ester Synthesis[1][2][3]

Topic: Troubleshooting low conversion rates in Methyl 6-chloro-3-oxohexanoate synthesis. Target Molecule: Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) Primary Route: Meldrum’s Acid Acylation (Oikawa Method)[1][2][3]

Phase 1: Diagnostic Triage – Why is my yield low?

Low conversion in this synthesis is rarely a "random" failure.[1][3] It typically stems from one of three distinct failure modes. Use this logic tree to identify your specific issue before proceeding to the protocols.

TroubleshootingTree Start Symptom: Low Yield/Conversion Check1 Is 4-chlorobutyryl chloride freshly distilled? Start->Check1 Issue1 CRITICAL FAILURE: Acid chloride hydrolysis. (Forms γ-butyrolactone) Check1->Issue1 No/Unknown Check2 Did the reaction turn deep red/black? Check1->Check2 Yes Issue2 THERMAL RUNAWAY: Temp > 0°C during addition. (Polymerization/Decomp) Check2->Issue2 Yes Check3 Is the intermediate fully soluble in MeOH? Check2->Check3 No Issue3 INCOMPLETE METHANOLYSIS: Reflux time too short. (Acyl-Meldrum adduct remains) Check3->Issue3 No Solution Proceed to Optimization Protocols Below Check3->Solution Yes

Figure 1: Diagnostic logic tree for isolating the root cause of low conversion.

Phase 2: Reagent Integrity (The Silent Killer)[3]

The most common cause of "low conversion" is not the reaction chemistry, but the degradation of 4-chlorobutyryl chloride .[3]

The Problem: Spontaneous Cyclization

4-chlorobutyryl chloride is inherently unstable.[1][3] Upon exposure to trace moisture, it hydrolyzes to 4-chlorobutyric acid, which spontaneously cyclizes to


-butyrolactone (GBL)  under acidic conditions.[1][2][3] GBL is unreactive toward Meldrum's acid under standard conditions, leading to a "phantom" stoichiometry error where you believe you are adding 1.0 equivalent of electrophile, but are actually adding 0.6 equivalents of electrophile and 0.4 equivalents of inert GBL.[2]
Protocol: Reagent Validation

Do not skip this step. [1][3]

  • Visual Check: If the liquid is cloudy or has a precipitate, it is compromised.[3]

  • Titration/GC: Run a quick GC-FID. If GBL content > 5%, purification is mandatory.[2][3]

  • Purification: Distill 4-chlorobutyryl chloride under reduced pressure (bp ~105-112°C at 50 mmHg) immediately before use [1].

Phase 3: The Acylation Protocol (Thermodynamics & Kinetics)

The reaction between Meldrum's acid and an acid chloride is highly exothermic.[3] The formation of the acyl-Meldrum's acid intermediate requires precise kinetic control to favor C-acylation over O-acylation or ring-opening.[1][2][3]

Optimized Acylation Workflow

Scale: 100 mmol basis.

ParameterSpecificationReason for Failure
Solvent Dichloromethane (Anhydrous)Wet solvent quenches acid chloride immediately.[2][3]
Base Pyridine (2.5 equiv)Must scavenge HCl and activate the Meldrum's acid.[3]
Temperature -5°C to 0°C > 5°C promotes O-acylation and decomposition.[2][3]
Addition Rate Dropwise over 60 minsFast addition causes localized hotspots (exotherm).[3]
Step-by-Step Procedure
  • Dissolution: Dissolve Meldrum's acid (1.0 equiv) in DCM (5 mL/g). Add Pyridine (2.5 equiv).[3]

    • Observation: The solution may turn slightly yellow.[3]

  • Cooling: Cool the mixture to 0°C . Do not freeze the mixture (Meldrum's acid pyridinium salt may precipitate; ensure good stirring).[3]

  • Addition: Add 4-chlorobutyryl chloride (1.1 equiv) diluted in DCM dropwise.

    • Critical Control Point: Monitor internal temperature.[3][4] Do not allow it to exceed +2°C.

  • Maturation: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

    • Validation: Take a TLC aliquot.[3] The spot for Meldrum's acid should disappear.[3] A new, polar spot (the acyl intermediate) should appear.[3]

Phase 4: Methanolysis & Decarboxylation[3]

The intermediate (5-(4-chlorobutyryl)-2,2-dimethyl-1,3-dioxane-4,6-dione) is stable but must be thermally decomposed in methanol to yield the final


-keto ester.[1][2][3]

ReactionPathway Meldrum Meldrum's Acid Intermediate Acyl-Meldrum's Adduct Meldrum->Intermediate Pyridine, DCM 0°C AcylCl 4-Chlorobutyryl Chloride AcylCl->Intermediate Pyridine, DCM 0°C Ketene [α-Oxo Ketene] Transient Intermediate->Ketene MeOH, Reflux (- Acetone) Product Methyl 6-chloro- 3-oxohexanoate Ketene->Product MeOH addition Byproducts CO2 + Acetone Ketene->Byproducts Decarboxylation

Figure 2: Reaction pathway showing the critical ketene intermediate formed during reflux.[2][3]

The "Incomplete Conversion" Trap

A common error is refluxing for insufficient time.[3] The ring opening is fast, but the decarboxylation is the rate-limiting step.[2][3]

  • Solvent Swap: Evaporate the DCM completely.[1][3] Traces of pyridine can interfere with the workup, but are generally tolerated in the methanolysis step.

  • Reflux: Dissolve the residue in excess anhydrous Methanol (at least 10-20 volumes) .

  • Thermal Drive: Reflux vigorously (

    
    ) for 4–6 hours .
    
    • Troubleshooting: If you see a peak in LCMS corresponding to MW + 44 (or similar adducts), the decarboxylation is incomplete.[3] Continue reflux.

  • Isolation: Evaporate Methanol. The residue contains the product, pyridine salts, and acetone byproducts.[3]

  • Purification: Partition between Ethyl Acetate and 1N HCl .

    • Why Acid Wash? You must remove the pyridine.[3][5] If pyridine remains during distillation, it can catalyze the polymerization of the

      
      -keto ester.[3]
      

Phase 5: Impurity Profile & FAQ

Common Impurities Table
ImpurityOriginSolution
Dimethyl Malonate Decomposition of Meldrum's acid without acylation.[1][2][3]Ensure Acid Chloride is active; Dry solvents.[1][3]
Methyl 4-chlorobutyrate Methanolysis of unreacted Acid Chloride.[1][3]Use slight excess of Meldrum's acid; Ensure full acylation time.[3]

-Butyrolactone
Hydrolysis of starting material.[1][3]Distill 4-chlorobutyryl chloride before use.[1][2][3]
Cyclized Product Intramolecular alkylation of the

-keto ester.[1][3]
Avoid strong bases during workup; Keep pH < 8.[3]
Frequently Asked Questions

Q: Can I use Triethylamine (TEA) instead of Pyridine? A: Not recommended. TEA is a stronger base and can lead to deprotonation of the formed acyl-Meldrum's acid at the wrong position, or promote polymerization.[3] Pyridine acts as an ideal buffer/nucleophilic catalyst for this specific transformation [2].[3]

Q: My product has a yellow/orange color. Is it pure? A: Pure Methyl 6-chloro-3-oxohexanoate should be a colorless to pale yellow oil.[2][3] A deep orange/brown color indicates polymerization or the presence of conjugated side products (often from running the acylation > 5°C).[3] Distillation under high vacuum is required to remove these color bodies.[3]

Q: Can I scale this up to 1kg? A: Yes, but the heat transfer during the acid chloride addition becomes the limiting factor.[3] On a kilo scale, the addition might take 4-6 hours to maintain the temperature at 0°C. Do not rush this step.[3]

Q: Why is the "6-chloro" group stable? Doesn't it cyclize? A: The chloride is a good leaving group, but the


-keto ester is stable under acidic/neutral conditions.[3] However, if you treat the final product with a base (e.g., NaOMe) to do a subsequent alkylation, you run a high risk of intramolecular displacement to form a cyclopentanone derivative.[3]

References

  • Preparation of 4-chlorobutyryl chloride. Google Patents (CN101445447A). [1][3]

  • Synthesis of

    
    -keto esters from Meldrum's acid. Organic Syntheses, Coll.[1][2][3][6] Vol. 7, p.359 (1990).
    [Link][3]
    
  • Acyl Meldrum's Acid Derivatives: Application in Organic Synthesis. ResearchGate (Review). [Link]

  • Methyl 6-chloro-3-oxohexanoate Compound Summary. PubChem. [Link][1][2][3]

Sources

Stability issues and degradation of Methyl 6-chloro-3-oxohexanoate in solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Degradation Pathways, and Handling Protocols

Document ID: TSC-MCOH-001 | Version: 2.4 | Status: Active

Executive Summary: The "Ticking Time Bomb"

Methyl 6-chloro-3-oxohexanoate (MCOH) is a critical intermediate, often used in the synthesis of statin side chains (e.g., Atorvastatin). However, it presents a unique stability challenge due to its bifunctional reactivity .

It contains a


-keto ester  moiety (prone to enolization and hydrolysis) and a distal alkyl chloride  (a leaving group). The proximity of these groups allows for a rapid, thermodynamically favorable intramolecular cyclization  that eliminates HCl to form a stable 5-membered ring. This reaction is autocatalytic in unbuffered solutions and accelerates exponentially on basic surfaces (e.g., untreated glassware).

Mechanistic Insight: Why MCOH Degrades

To troubleshoot effectively, you must understand the two competing degradation pathways.

Pathway A: Intramolecular Cyclization (The Primary Threat)

The methylene protons at the


-position (C2) are highly acidic (

) due to the flanking carbonyls.
  • Initiation: A base (even slightly alkaline glass or trace water) deprotonates C2.

  • Cyclization: The resulting enolate acts as a nucleophile, attacking the C6 carbon carrying the chlorine.

  • Result: Irreversible formation of Methyl 2-oxocyclopentanecarboxylate and release of HCl.

    • Diagnostic Marker: Mass shift of -36 Da (Loss of HCl).

Pathway B: Hydrolysis & Decarboxylation

Common in aqueous or protic solvents.

  • Hydrolysis: The ester group hydrolyzes to the

    
    -keto acid.
    
  • Decarboxylation: The acid spontaneously loses

    
     to form 6-chloro-2-hexanone .
    
    • Diagnostic Marker: Mass shift of -44 Da (Loss of

      
      ) relative to the acid, or massive fragmentation.
      
Visualizing the Degradation Pathways

The following diagram maps the kinetic fate of MCOH in solution.

MCOH_Degradation cluster_0 Critical Failure Mode (Basic/Neutral pH) MCOH Methyl 6-chloro-3-oxohexanoate (MCOH) Enolate Reactive Enolate (C2 Anion) MCOH->Enolate Deprotonation (pH > 6 or Basic Surface) Acid 6-chloro-3-oxohexanoic acid MCOH->Acid Hydrolysis (+H2O) Cyclic Methyl 2-oxocyclopentanecarboxylate (Cyclized Product) Enolate->Cyclic Intramolecular Alkylation (-HCl, Fast) Ketone 6-chloro-2-hexanone (Decarboxylated) Acid->Ketone Decarboxylation (-CO2, Heat)

Figure 1: Reaction network showing the dominant cyclization pathway (Red) versus the secondary hydrolysis pathway (Grey).

Troubleshooting Guide (Q&A)

Category: Analytical Anomalies[1]

Q1: My LC-MS spectrum shows a dominant peak at [M+H]+ 143 instead of the expected 179. What happened?

  • Diagnosis: Your sample has undergone Cyclization .

  • Explanation: The expected mass of MCOH is ~178.6 Da. A peak at 143 Da corresponds to Methyl 2-oxocyclopentanecarboxylate (MW 142.15). This indicates the loss of HCl (36 Da).

  • Root Cause: The sample was likely dissolved in a non-acidified solvent (e.g., pure Methanol) or sat in the autosampler for >4 hours at room temperature.

  • Corrective Action: Immediately acidify all future sample diluents with 0.1% Formic Acid or Acetic Acid . This protonates the

    
    -carbon, blocking the enolate formation required for cyclization [1].
    

Q2: The NMR spectrum in


 shows broad, split peaks and integration errors. 
  • Diagnosis: Keto-Enol Tautomerism.

  • Explanation:

    
    -keto esters exist in equilibrium between keto and enol forms. In non-polar solvents like Chloroform, the intramolecular hydrogen bond stabilizes the enol form, leading to complex splitting patterns and slow exchange on the NMR timescale.
    
  • Corrective Action: This is not necessarily degradation.[1] To simplify the spectrum, run the NMR in

    
      (which disrupts internal H-bonds) or add a trace of 
    
    
    
    to exchange the enolic proton.

Q3: My compound purity drops by 10% every time I dry it down on the rotavap.

  • Diagnosis: Thermal Degradation / Surface Catalysis.

  • Explanation: Heating MCOH accelerates both cyclization and decarboxylation. Furthermore, standard borosilicate glass is slightly basic, which catalyzes the reaction during the concentration phase when the compound is in close contact with the glass wall.

  • Corrective Action:

    • Bath temperature < 30°C .

    • Use acid-washed glassware (rinse with 0.1N HCl, then Acetone, then dry).

    • Do not distill to dryness; leave a small amount of solvent or oil.

Best Practices & Protocols

Storage & Solvent Compatibility Matrix

The following data summarizes stability across common laboratory conditions.

Solvent / ConditionStability RatingMechanism of FailureRecommended Action
Methanol (Neutral) Low (< 24h)Transesterification & EnolizationAvoid for long-term storage.
Acetonitrile (Neutral) MediumSlow CyclizationUse for short-term LC runs only.
Acetonitrile + 0.1% FA High Protonation inhibits EnolatePreferred LC-MS diluent.
Water (pH 7) Critical FailureRapid Cyclization (immiscible but reacts at interface)Never store in aqueous buffer.
Solid State (-20°C) HighN/AStore under Argon/Nitrogen.
Protocol: Safe Handling for Analytical Prep

Objective: Prepare MCOH samples for HPLC/LC-MS without inducing degradation.

  • Glassware Prep:

    • Use amber glass vials (silanized glass is preferred but not strictly necessary if acidified).

    • Avoid reusing old glassware that may have detergent residues (alkaline).

  • Diluent Preparation:

    • Prepare Acetonitrile (ACN) with 0.1% Formic Acid .

    • Do not use unbuffered Methanol or Water.

  • Sample Dissolution:

    • Weigh MCOH rapidly; it is hygroscopic.

    • Dissolve immediately in the acidified ACN.

    • Cooling: Keep the autosampler at 4°C .

  • Analysis:

    • Limit run times. If the sample sits for >12 hours, re-prep.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11564557, Methyl 6-chloro-3-oxohexanoate. Retrieved from [Link]

  • Taber, D. F. (2014).

    
    -Keto Esters. Organic Chemistry Portal. Retrieved from [Link]
    

Sources

Challenges in the scale-up of Methyl 6-chloro-3-oxohexanoate production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the scale-up synthesis of Methyl 6-chloro-3-oxohexanoate.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Scaling up the production of


-keto esters presents unique thermodynamic and kinetic challenges. This guide dissects the causality behind common failures—ranging from thermal degradation to base-catalyzed cyclization—and provides self-validating protocols to ensure your pilot-scale runs are safe, reproducible, and high-yielding.

I. Core Synthetic Workflow & Mechanistic Pathway

Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5)[1] is a highly versatile


-keto ester intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs). The most scalable and atom-economical route involves the acylation of Meldrum’s acid with 4-chlorobutyryl chloride, followed by methanolysis[2].

Pathway A 4-Chlorobutyryl Chloride C Acyl Meldrum's Intermediate A->C DCM, 0°C B Meldrum's Acid + Pyridine B->C D Methanolysis (Reflux) C->D Acid Wash E Methyl 6-chloro- 3-oxohexanoate D->E -CO2, -Acetone F CO2 + Acetone D->F Vent

Fig 1: Synthesis pathway of Methyl 6-chloro-3-oxohexanoate via Meldrum's acid.

II. Troubleshooting Guides & FAQs

Q1: During the methanolysis step at pilot scale, we experience violent foaming, reactor pressurization, and occasional blow-out. How can we mitigate this? Causality: The conversion of the acyl Meldrum's acid intermediate to the final


-keto ester is a decarboxylative alcoholysis. For every mole of product formed, one mole of carbon dioxide and one mole of acetone are rapidly evolved. In a standard lab-scale batch-heating scenario, this is manageable. At scale, thermal accumulation leads to a sudden, massive release of these gases once the activation energy is reached, overwhelming the condenser and scrubber systems.
Solution:  Shift from a batch-reflux to a semi-batch controlled-dosing process . Pre-heat the methanol to reflux (65 °C) in the reactor, and dose the unheated acyl Meldrum's acid solution slowly into the hot methanol. This kinetic shift makes the gas evolution rate-dependent on the dosing speed rather than the bulk temperature, allowing for safe, continuous off-gassing.

Q2: Our final product contains 5–15% of a cyclized impurity, identified via NMR as methyl 2-oxocyclopentanecarboxylate. Why is this forming and how do we stop it? Causality: Methyl 6-chloro-3-oxohexanoate possesses a nucleophilic enolizable


-keto ester moiety and an electrophilic terminal alkyl chloride. If residual base (e.g., unwashed pyridine from the first step) is present during the high-temperature methanolysis or distillation steps, it catalyzes the deprotonation of the active methylene. This enolate then undergoes a rapid intramolecular 

alkylation, displacing the chloride to form the cyclopentanone derivative[3][4]. Solution: Ensure strict pH control during the intermediate workup. The organic phase must be washed with 1N HCl until the aqueous phase pH is strictly

. This guarantees the complete protonation and aqueous extraction of pyridine before proceeding to the heat-intensive steps.

Cyclization A Methyl 6-chloro- 3-oxohexanoate C Enolate Formation A->C B Residual Base (Pyridine) B->C Deprotonation D Intramolecular Alkylation (SN2) C->D E Methyl 2-oxocyclopentane- carboxylate D->E -Cl⁻

Fig 2: Base-catalyzed intramolecular cyclization leading to cyclopentanone impurity.

Q3: We are seeing low yields of the initial acyl Meldrum's acid intermediate, with significant O-acylation instead of the desired C-acylation. Causality: Acylation of Meldrum's acid is a classic kinetically vs. thermodynamically controlled reaction. O-acylation is the fast kinetic product, while C-acylation is the stable thermodynamic product[2]. High localized temperatures during acid chloride addition, or the use of non-nucleophilic bases, can trap the kinetic O-acyl enol ether. Solution: Maintain the reaction bulk temperature strictly between -10 °C and -5 °C during the addition of 4-chlorobutyryl chloride. Use pyridine as the base; it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate that selectively transfers the acyl group to the carbon atom of Meldrum's acid.

III. Quantitative Data: Lab vs. Pilot Scale Parameters

To successfully scale this chemistry, thermal mass and mass transfer limitations must be accounted for. The table below summarizes the critical deviations required when moving from a 100 g lab scale to a 10 kg pilot scale.

Process ParameterLab Scale (100 g)Pilot Scale (10 kg)Mechanistic Reason for Scale-Up Deviation
Dosing Temperature -5 °C to 0 °C-10 °C to -5 °CSlower heat dissipation at scale requires a lower jacket temperature to prevent kinetic O-acylation.
Methanolysis Mode Batch RefluxSemi-batch DosingMitigates sudden volumetric expansion from

/acetone off-gassing.
Aqueous Wash pH pH 2.0pH < 1.5Ensures absolute protonation of pyridine; prevents base-catalyzed cyclization during distillation.
Distillation Temp 85 °C (Standard Vac)< 75 °C (Wiped Film)Extended residence time at scale necessitates lower temperatures to avoid thermal decarboxylation.
Expected Yield 88%82%Minor losses in phase separations and wiped film evaporation residue.

IV. Field-Proven Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) validation checks are met.

Step 1: Acylation of Meldrum's Acid

  • Charge a dry, nitrogen-purged reactor with dichloromethane (DCM, 10 L/kg), Meldrum's acid (1.05 eq), and Pyridine (2.1 eq).

  • Cool the mixture to -10 °C.

  • Dose 4-chlorobutyryl chloride (1.0 eq) via an addition funnel over 3 hours, maintaining the internal temperature below -5 °C.

  • Stir for 2 hours at 0 °C.

Validation Check 1 (Reaction Completion): Take a 1 mL aliquot, wash with water, and analyze the organic layer via FTIR. The disappearance of the acid chloride carbonyl stretch at


 confirms complete conversion. Do not proceed if the peak remains; extend stirring time.

Step 2: Critical Acid Wash (Base Removal)

  • Quench the reaction by adding 1N HCl (5 L/kg) while maintaining the temperature below 10 °C.

  • Agitate for 15 minutes, then allow phase separation. Drain the lower organic layer.

  • Repeat the 1N HCl wash.

Validation Check 2 (Cyclization Prevention): Measure the pH of the separated aqueous layer. It must be strictly


. If the pH is higher, perform a third 1N HCl wash. Failure to achieve this pH will result in catastrophic yield loss to the cyclopentanone impurity during Step 3.
  • Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure at 
    
    
    
    °C to yield the crude acyl Meldrum's acid as a thick oil.

Step 3: Semi-Batch Methanolysis

  • In a separate reactor equipped with a robust reflux condenser and gas scrubber, charge anhydrous methanol (5 L/kg) and heat to a gentle reflux (65 °C).

  • Dissolve the crude acyl Meldrum's acid in a minimal amount of methanol (1 L/kg) and dose this solution into the refluxing methanol over 4 hours.

  • Maintain reflux for an additional 2 hours after dosing is complete.

Validation Check 3 (Decarboxylation): Monitor the off-gas flow rate. The reaction is complete when


 evolution ceases. TLC (Hexane:EtOAc 7:3) should show the disappearance of the baseline-heavy intermediate.

Step 4: Isolation & Purification

  • Concentrate the reaction mixture under vacuum to remove methanol and acetone.

  • Purify the crude Methyl 6-chloro-3-oxohexanoate via Wiped Film Evaporation (WFE) or short-path high-vacuum distillation (Target:

    
     °C at 0.1 mbar).
    

Validation Check 4 (Purity): GC-MS analysis should confirm a purity of


. The absence of a peak at 

142 confirms the successful suppression of the methyl 2-oxocyclopentanecarboxylate impurity.

V. References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11564557, Methyl 6-chloro-3-oxohexanoate". PubChem. Available at: [Link]

  • Michael, J. P., et al. "Synthesis of 2-(2-hetaryl)-6-hydroxy-3-(R-amino)-2-hexenenitriles and Intramolecular Cyclization Dynamics". ResearchGate. Available at: [Link]

Sources

Removing unreacted starting materials from Methyl 6-chloro-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) is a critical intermediate in the synthesis of


-lipoic acid and various pharmaceutical scaffolds. Its purification is complicated by the thermal instability of the 

-keto ester moiety (prone to decarboxylation) and the reactivity of the alkyl chloride.

This guide provides a modular purification strategy. We prioritize chemical washing for bulk impurity removal, followed by high-vacuum distillation for isolation, and flash chromatography for analytical purity.

Part 1: Purification Logic & Workflow

Before initiating physical separation, understand the physicochemical landscape of your crude mixture.

Decision Matrix: Selecting the Right Protocol

The following logic flow illustrates the standard decision process for purifying Methyl 6-chloro-3-oxohexanoate based on the scale and nature of impurities.

PurificationLogic Start Crude Reaction Mixture (Contains: SM, Solvents, Salts) Quench 1. Quench & Extraction (Remove Salts/Catalysts) Start->Quench Analysis Analyze Purity (TLC/NMR) Quench->Analysis Decision Primary Impurity Type? Analysis->Decision AcidImpurity Acidic Impurities (e.g., 4-chlorobutyric acid) Decision->AcidImpurity Acids detected VolatileImpurity Volatiles/Solvents Decision->VolatileImpurity Oils/Solvents ComplexMix Complex/Close-eluting Impurities Decision->ComplexMix High Purity Req. Wash Protocol A: Bicarbonate Wash (Cold, pH 8) AcidImpurity->Wash Distill Protocol B: High-Vac Distillation (<1 mmHg, <100°C) VolatileImpurity->Distill Column Protocol C: Flash Chromatography (Silica, Hex/EtOAc) ComplexMix->Column Wash->Distill If bulk purity needed Wash->Column If analytical purity needed Final Pure Methyl 6-chloro-3-oxohexanoate Distill->Final Column->Final

Figure 1: Purification workflow decision tree. Selecting the correct path minimizes thermal stress on the compound.

Part 2: Technical Protocols

Protocol A: Chemical Wash (Removal of Acidic Precursors)

Target Impurities: Unreacted 4-chlorobutyryl chloride (hydrolyzed to acid), 4-chlorobutyric acid, acetic acid.

Mechanism: The


-keto ester proton is acidic (pKa ~11), but carboxylic acids are significantly more acidic (pKa ~4-5). We utilize a weak base (NaHCO

) to selectively deprotonate and extract the carboxylic acid impurities into the aqueous phase without enolizing or hydrolyzing the desired ester.

Step-by-Step:

  • Dilution: Dissolve the crude oil in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (Ratio: 10 mL solvent per 1 g crude).

  • Hydrolysis of Acyl Chlorides: If unreacted acid chloride is suspected, wash first with cold water (0–5°C) for 10 minutes. This converts chlorides to carboxylic acids.

  • Selective Extraction:

    • Wash the organic layer twice with saturated aqueous NaHCO

      
       .
      
    • CRITICAL: Keep the mixture cold (0–10°C). Warm basic conditions promote ester hydrolysis and decarboxylation [1].

  • Brine Wash: Wash once with saturated brine to remove trapped water.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    (Magnesium sulfate is acceptable, but Sodium sulfate is milder).
  • Concentration: Remove solvent under reduced pressure at <35°C .

Protocol B: High-Vacuum Distillation (Bulk Purification)

Target Impurities: Solvents, volatile starting materials, heavy oligomers.

Thermodynamic Constraints:

  • Boiling Point (Est.): ~110–120°C at 0.5 mmHg. (Extrapolated from Ethyl analog BP of 128°C @ 17 mmHg [2]).

  • Thermal Ceiling: Avoid pot temperatures >130°C to prevent decarboxylation.

Step-by-Step:

  • Setup: Use a short-path distillation head (Vigreux column is optional but may increase pressure drop too much). Ensure all joints are greased and vacuum-tight.

  • Vacuum: Apply high vacuum (<1 mmHg is ideal; <5 mmHg is mandatory).

  • Heating:

    • Use an oil bath with magnetic stirring.

    • Raise temperature slowly.

    • Foreshot: Collect the first fraction (lower boiling point) separately. This often contains methyl 4-chlorobutyrate (if present).

    • Main Fraction: Collect the steady boiling fraction.

  • Stabilization: If the compound is stored for long periods, store under nitrogen at -20°C to prevent auto-oxidation or hydrolysis.

Data Table: Estimated Distillation Parameters

ParameterValueNotes
Pressure 0.1 – 1.0 mmHgLower pressure is safer for thermal stability.
Bath Temp 120 – 140°CDo not exceed 150°C.
Vapor Temp 105 – 115°CDependent on exact vacuum level.
Coolant 0°C (Glycol/Water)Ensure efficient condensation.
Protocol C: Flash Chromatography (Analytical Purity)

Target Impurities: Close-eluting isomers, degradation products.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes : Ethyl Acetate.

Step-by-Step:

  • TLC Method: Visualize using KMnO

    
     stain (ketones/alkenes) or Iodine. UV is weak due to lack of conjugation unless enolized.
    
  • Elution Gradient:

    • Start: 95:5 (Hex:EtOAc) to remove non-polar impurities.

    • Product Elution: Typically elutes around 80:20 to 70:30 (Hex:EtOAc) .

  • Loading: Dry load on silica or load as a concentrated DCM solution.

Part 3: Troubleshooting & FAQs

Q1: My product turned dark orange/brown during distillation. What happened?

Diagnosis: Thermal decomposition or polymerization. Root Cause:

  • Temperature too high:

    
    -keto esters are thermally sensitive. If the pot temperature exceeded 140-150°C, decarboxylation (loss of CO
    
    
    
    ) likely occurred, forming 6-chloro-2-hexanone and polymer byproducts.
  • Vacuum too weak: Poor vacuum required higher temperatures to distill. Solution:

  • Check your vacuum pump seals (target <1 mmHg).

  • Use a wiped-film evaporator if available for larger scales to minimize residence time.

Q2: I cannot remove the unreacted 4-chlorobutyryl chloride. It co-distills.

Diagnosis: Azeotropic behavior or similar boiling points. Root Cause: The boiling point of the methyl ester of the starting material (Methyl 4-chlorobutyrate) is lower but close enough to drag into the main fraction if the reflux ratio is low. Solution:

  • Chemical Derivatization: Before distillation, treat the crude with a small amount of methanol and pyridine . This converts the acyl chloride to Methyl 4-chlorobutyrate.

  • Wash: While this ester is hard to separate, converting the chloride to the acid (via water wash) allows for removal via the Protocol A (Bicarbonate Wash) described above. Do not attempt to distill active acyl chlorides; they degrade the oil and equipment.

Q3: The NMR shows a mixture of enol and keto forms. Is my product impure?

Diagnosis: Keto-enol tautomerism. Analysis:


-keto esters exist in equilibrium between the keto form (doublet at ~3.5 ppm for 

-protons) and the enol form (singlet at ~5.0 ppm + OH peak). Verdict: This is normal. The ratio depends on the solvent (CDCl

favors keto; DMSO favors enol). Do not attempt to purify "one form" from the other; they equilibrate rapidly.
Q4: The product degrades on the silica column.

Diagnosis: Acid sensitivity. Root Cause: Silica gel is slightly acidic. This can catalyze hydrolysis or cyclization of the 6-chloro group. Solution:

  • Neutralize the Silica: Pre-wash the silica column with 1% Triethylamine in Hexanes before loading.

  • Fast Elution: Run the column quickly; do not leave the compound on silica overnight.

References

  • Google Patents. "CN101125815A - Chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
  • PubChem. "Methyl 6-chloro-3-oxohexanoate (Compound)."[1] National Center for Biotechnology Information, 2025. [Link]

  • Cheméo. "6-Chlorohexanoic acid, methyl ester - Chemical & Physical Properties." Cheméo, 2025.[2][3] [Link]

Sources

Fractional distillation conditions for purifying Methyl 6-chloro-3-oxohexanoate.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 6-chloro-3-oxohexanoate

Executive Summary & Process Overview

The Challenge: Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) is a thermally labile


-keto ester. Its purification via fractional distillation presents a specific thermodynamic conflict:
  • High Boiling Point: The addition of the chlorine atom and the ester functionality raises the boiling point significantly compared to non-halogenated analogs.

  • Thermal Instability: Like all

    
    -keto esters, MCOH is prone to decarboxylation  and polymerization  at elevated temperatures. Furthermore, the alkyl chloride moiety introduces the risk of HCl elimination  (dehydrohalogenation), which catalyzes further degradation (autocatalytic decomposition).
    

The Solution: Successful distillation requires a "High Vacuum, Low Residence Time" strategy. Standard atmospheric or rough vacuum distillation will result in a black, tarry pot residue and low recovery. This guide defines the specific vacuum windows and column configurations required to distill MCOH without degrading the molecule.

Critical Process Parameters (CPPs)

The following parameters are non-negotiable for maintaining the integrity of the molecule.

ParameterTarget RangeScientific Rationale
Vacuum Pressure 0.1 – 1.0 mbar (0.075 – 0.75 Torr)Lower pressure reduces the boiling point below the thermal decomposition threshold (

).
Vapor Temperature 85°C – 105°C At < 1 mbar, MCOH distills in this range. Exceeding 110°C vapor temp usually indicates pressure leaks or overheating.
Bath Temperature Max 135°C The

(Bath - Vapor) should be minimized. High wall temperatures trigger rapid charring at the flask surface.
Column Type Vigreux or Structured Packing Do not use random packing (Rashig rings) or plate columns. You need low pressure drop (

) to maintain vacuum at the pot.
Coolant Temp 20°C - 25°C The distillate is viscous but flows well at room temp. Too cold (<0°C) may cause crystallization or viscosity issues in the condenser.

Equipment Configuration & Methodology

The Fractional Setup

For this specific molecule, "Fractional Distillation" must be interpreted carefully. You are likely separating the product from methyl dichloroacetate (light key) or heavy oligomers (heavy key).

  • Flask: Round-bottom with a magnetic stir bar (egg-shaped for high torque). Note: Mechanical stirring is preferred for scales >1L to prevent hot spots.

  • Column:

    • Preferred: 20cm Vigreux column (Low Hold-up).

    • Alternative: Sulzer-type structured packing (High Efficiency, Low

      
      ).
      
  • Head: Vacuum-jacketed distillation head with a cow receiver.

  • Vacuum: Rotary vane pump (two-stage) capable of ultimate pressure

    
     mbar.
    
Diagram: Decomposition Pathways

Understanding why the distillation fails is crucial. The diagram below illustrates the thermal stress pathways you are trying to avoid.

DecompositionPathways cluster_0 Degradation Cycle MCOH Methyl 6-chloro-3-oxohexanoate (Target Molecule) Heat Thermal Stress (>120°C) MCOH->Heat Enol Enol Tautomer MCOH->Enol Equilibrium HCl HCl Elimination (Autocatalytic) Heat->HCl Elimination Decarb Decarboxylation Heat->Decarb -CO2 Enol->MCOH Polymer Tarry Polymer (Black Residue) Enol->Polymer Aldol Condensation HCl->Polymer Catalyzes

Figure 1: Thermal degradation pathways of


-keto esters. Note that HCl generation accelerates polymerization, creating a "runaway" tar formation if vacuum is insufficient.

Step-by-Step Protocol

Step 1: System Inerting

  • Assemble glassware. Grease joints lightly with high-vacuum grease (Dow Corning 976 or Krytox).

  • Flush the system with dry Nitrogen or Argon. Moisture promotes hydrolysis of the ester.

Step 2: Degassing (Crucial)

  • Start stirring.[1]

  • Apply vacuum gradually at room temperature.

  • Volatile solvents (DCM, Methanol from synthesis) will off-gas.

  • Wait until the vacuum gauge stabilizes below 2.0 mbar before applying heat.

Step 3: The Ramp

  • Set oil bath to 60°C. Increase by 10°C every 15 minutes.

  • Watch the pressure. If pressure spikes, pause heating. This indicates decomposition or residual solvent "bumping."

  • Foreshot (Fraction 1): Collect drops coming over between 40°C - 80°C (vapor). These are likely chlorinated impurities or lower esters.

Step 4: Main Fraction Collection

  • When vacuum is < 1.0 mbar and Bath is ~125°C, product should distill.

  • Target Vapor Temp: 85°C - 105°C (dependent on exact vacuum depth).

  • The liquid should be clear to pale yellow. If it turns orange/brown in the receiver, reduce bath temp immediately.

Troubleshooting Guide (FAQ)

Q1: The material in the boiling flask is turning black and viscous. What is happening?

  • Diagnosis: Thermal polymerization. You have exceeded the thermal budget of the

    
    -keto ester.
    
  • Corrective Action:

    • Check Vacuum: Is it effectively < 1 mbar at the pump? Check for leaks.

    • Check

      
      : If using a packed column, the pot might be at 10 mbar while the head is at 0.5 mbar. Remove packing and switch to a Vigreux column or Short Path head.
      
    • Stop immediately if the pot residue becomes immovable.

Q2: The distillate is acidic (pH < 4). Is this normal?

  • Diagnosis: No. This indicates HCl elimination (dehydrohalogenation).

  • Corrective Action:

    • Ensure the pot temperature is kept below 130°C.

    • Consider adding a solid acid scavenger to the pot (e.g., 1-2% w/w anhydrous Sodium Carbonate or Calcium Carbonate) only if using a simple flash distillation. Note: Solid additives can cause bumping; use with caution.

Q3: My vacuum gauge reads 0.1 mbar, but nothing is distilling until the bath is 160°C.

  • Diagnosis: False vacuum reading or "Cold Trap" error.

  • Corrective Action:

    • Your gauge may be measuring the pump's capacity, not the system pressure. Place the sensor between the condenser and the cold trap.

    • The vapor path may be blocked (frozen condenser?).

    • Warning: Do not heat MCOH to 160°C; it will decompose violently.

Q4: Can I use a spinning band column for higher purity?

  • Diagnosis: Generally, no.

  • Reasoning: Spinning bands have high residence times and high surface interaction. For MCOH, residence time is the enemy . Use a structured packing column if high plates are needed, but accept a lower yield.

Troubleshooting Logic Tree

Troubleshooting Start Problem: Poor Distillation Performance CheckVac Check Vacuum Gauge. Is P < 1.0 mbar? Start->CheckVac CheckLeak Leak Test System. Grease joints, check pump oil. CheckVac->CheckLeak No (>1 mbar) CheckTemp Check Bath Temp. Is T > 135°C? CheckVac->CheckTemp Yes (<1 mbar) CheckLeak->CheckVac Retest HighTemp Decrease Temp. Risk of Polymerization. CheckTemp->HighTemp Yes LowFlow Is Distillate Flowing? CheckTemp->LowFlow No CheckPath Check Column Type. Are you using Packed Column? LowFlow->CheckPath No Flow Success Stable Distillation LowFlow->Success Flow OK SwitchCol Switch to Vigreux or Short Path (Lower Delta P). CheckPath->SwitchCol Yes (High Delta P) CheckPath->Success No (Setup OK)

Figure 2: Diagnostic workflow for resolving distillation issues.

References

  • PubChem Compound Summary. (2025). Methyl 6-chloro-3-oxohexanoate (CID 11564557).[2] National Center for Biotechnology Information. [Link]

  • World Intellectual Property Organization. (2014). Process for the preparation of tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate (WO 2014/203045).[3] (Describes synthesis and handling of 6-chloro-3-oxohexanoate derivatives).

  • Taber, D. F. (2006). Synthesis of the HMG-CoA Reductase Inhibitors. Organic Chemistry Portal. (Context on

    
    -keto ester instability in statin synthesis).
    [Link]
    

Sources

Validation & Comparative

Structural Elucidation and Tautomeric Analysis of Methyl 6-chloro-3-oxohexanoate: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Methyl 6-chloro-3-oxohexanoate (CAS: 39556-41-3) is a critical pharmacophore intermediate, most notably utilized in the synthesis of the HMG-CoA reductase inhibitor Atorvastatin (Lipitor) .

Unlike simple esters, this molecule possesses a


-keto ester moiety, introducing a dynamic analytical challenge: Keto-Enol Tautomerism .[1] In solution, the molecule exists as an equilibrium mixture of a diketo form and a hydrogen-bonded enol form.[1]

The Core Analytical Problem: Inexperienced analysts often misinterpret the enol signals (vinyl proton at ~5.0 ppm and hydroxyl proton at ~12.0 ppm) as process impurities or degradation products.[1] This guide provides a definitive comparative analysis to distinguish tautomeric species from genuine impurities, utilizing solvent-dependent NMR behavior as a validation tool.[1]

Analytical Workflow & Logic

The following diagram outlines the decision matrix for analyzing


-keto esters, emphasizing the differentiation between tautomers and impurities.

NMR_Workflow Start Sample: Methyl 6-chloro-3-oxohexanoate Solvent Solvent Selection (Critical Decision) Start->Solvent CDCl3 CDCl3 (Non-polar) Favors Intramolecular H-Bond (High Enol Content) Solvent->CDCl3 Standard QC DMSO DMSO-d6 (Polar Aprotic) Disrupts Intramolecular H-Bond (Favors Keto Form) Solvent->DMSO Simplification H1_Acq 1H NMR Acquisition (sw = 14 ppm for OH) CDCl3->H1_Acq DMSO->H1_Acq Analysis Spectral Analysis H1_Acq->Analysis Keto_Sig Keto Signals: CH2 (s) @ 3.48 ppm Analysis->Keto_Sig Enol_Sig Enol Signals: =CH (s) @ 5.0 ppm -OH (br) @ 12.1 ppm Analysis->Enol_Sig Validation Validation: Do Enol/Keto integrals match stoichiometry? Keto_Sig->Validation Enol_Sig->Validation

Figure 1: Analytical workflow for distinguishing tautomeric states in


-keto esters.

Theoretical Framework: The Tautomeric Equilibrium

Understanding the equilibrium is a prerequisite for accurate integration.[1]

  • Keto Form: Thermodynamically favored in polar aprotic solvents (like DMSO).[1]

  • Enol Form: Stabilized in non-polar solvents (like

    
    ) by a 6-membered intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl.[1][2]
    

Tautomerism Keto Keto Form (dicarbonyl) Enol Enol Form (Intramolecular H-Bond) Keto->Enol  CDCl3  

Figure 2: Equilibrium shifts based on solvent polarity.

Comparative 1H NMR Analysis

The following data compares the spectral signature in Chloroform-


 (where tautomerism is evident) versus the theoretical baseline.
Experimental Data: 1H NMR (400 MHz, )
AssignmentTypeShift (

ppm)
MultiplicityIntegral (Keto)Integral (Enol)Notes
Enol -OH Enol12.05 Broad Singlet-1HDiagnostic: Disappears with

shake.
Vinyl =CH- Enol5.02 Singlet-1HDiagnostic: The

-proton of enol.

Both3.74 Singlet3H3HOverlapping singlets (Keto/Enol often split slightly).[1]

Both3.58 Triplet (

)
2H2HDeshielded by Chlorine.[1]
Keto

Keto3.48 Singlet2H-Primary Quantification Peak.

Keto2.72 Triplet (

)
2H-Adjacent to Ketone (

).[1]

Enol2.35 Triplet-2HShielded due to conjugation in enol.[1]

Both2.08 Quintet2H2HCentral methylene of propyl chain.[1]
Expert Insight:

In


, the Keto:Enol ratio is typically ~85:15 to 90:10  at room temperature.[1]
  • Warning: Do not integrate the Keto

    
     (3.48 ppm) against the 
    
    
    
    (3.74 ppm) assuming a 2:3 ratio.[1] You must sum the integrals of the Keto
    
    
    (2H) and the Enol Vinyl proton (1H) to account for the total molar mass.

Comparative 13C NMR Analysis

The Carbon-13 spectrum provides definitive proof of the backbone structure.[1] The key distinction is the presence of two carbonyl signals in the Keto form versus one carbonyl and one alkene carbon in the Enol form.[1]

Experimental Data: 13C NMR (100 MHz, )
Carbon PositionKeto Shift (ppm)Enol Shift (ppm)Structural Significance
Ketone (

)
202.1 -Distinctive ketone region.
Enol (

)
-175.5 Vinyl carbon attached to Oxygen.[1]
Ester (

)
167.5 172.8 Ester carbonyl (shifts upfield in enol).[1]
Enol (

)
-90.2 Highly shielded vinyl carbon (

to ester).[1]

52.451.8Methyl ester carbon.[1]

44.244.5Terminal alkyl chloride.[1]

49.1-Carbon between two carbonyls (Keto).[1]
Alkyl Chain 39.5, 26.832.1, 27.5Remaining propyl chain carbons.[1]

Comparative Guide: Alternatives & Solvent Effects[1][3]

This section fulfills the requirement to objectively compare the product's behavior against alternatives to aid in method development.

Comparison 1: Solvent System Selection ( vs. )
FeatureChloroform-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(

)
DMSO-

Recommendation
Tautomerism Visible. Distinct Keto and Enol signals.[1][3][4]Suppressed. Predominantly Keto form.[1][4]Use DMSO for simple purity assay to avoid integration errors.
Resolution Excellent for aliphatic region.[1]Good, but water peak (~3.3 ppm) often interferes with Keto

(~3.5 ppm).[1]
Use

for structural characterization.[1]
Exchangeable Protons Enol -OH is sharp/visible (~12 ppm).[1]-OH often broadened or invisible due to exchange.[1]Use

to prove enolization capability.[1]
Comparison 2: Structural Analog (Effect of Chlorine)

Comparing Methyl 6-chloro-3-oxohexanoate vs. Methyl 3-oxohexanoate (non-chlorinated).

  • Inductive Effect: The Chlorine atom exerts an electron-withdrawing inductive effect.[1]

  • Observation:

    • The terminal methyl of the non-chlorinated analog appears at ~0.9 ppm (triplet) .[1]

    • The chloromethyl group (

      
      ) appears at 3.58 ppm (triplet) .[1]
      
    • Impact: The shift of the

      
      -keto region (
      
      
      
      and
      
      
      ) remains largely unaffected (~0.05 ppm difference) because the chlorine is separated by 3 carbons, diminishing the inductive pull on the active center.

Experimental Protocol (Self-Validating)

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), follow this protocol which includes a self-check step.

Materials
  • Analyte: ~15 mg Methyl 6-chloro-3-oxohexanoate.[1]

  • Solvent: 0.6 mL

    
     (99.8% D) with 0.03% TMS.
    
  • Tube: 5mm High-Precision NMR Tube.

Method
  • Preparation: Dissolve analyte in solvent. Wait 15 minutes before acquisition.

    • Reasoning: Tautomeric equilibrium is not instantaneous.[1] Dissolution disrupts the solid-state structure; the solution needs time to equilibrate to the solvent-specific Keto:Enol ratio.

  • Acquisition (1H):

    • Pulse Angle:

      
      .[1]
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds. (Essential for accurate integration of the acidic
      
      
      -protons).[1]
    • Spectral Width: -2 to 14 ppm (Must capture the Enol -OH).

    • Scans: 16.

  • Processing:

    • Reference TMS to 0.00 ppm.[1]

    • Phase correction: Manual (Automatic phasing often fails on the broad Enol -OH).

Validation Step (The "Trust" Check)

Calculate the Total Molar Integral (


):


Compare this to the integral of the

triplet (which should be 2.00).
  • Pass: Deviation < 5%.

  • Fail: Deviation > 5% indicates impurity overlap or insufficient relaxation delay.[1]

References

  • PubChem. Methyl 6-chloro-3-oxohexanoate (Compound).[1][5] National Library of Medicine.[1] Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Standard reference for solvent impurities in analysis). Available at: [Link]

Sources

Comparative Guide: GC-MS Characterization of Methyl 6-chloro-3-oxohexanoate (MCOH) vs. LC-MS Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Dilemma

Methyl 6-chloro-3-oxohexanoate (MCOH), a critical intermediate in the synthesis of statins (e.g., Atorvastatin), presents a classic analytical paradox. As a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-keto ester , it exists in a dynamic equilibrium between keto and enol tautomers and is thermally labile.

While HPLC-UV is the industry standard for routine purity assay, it lacks the structural specificity required for impurity profiling during process development. GC-MS offers superior resolution and structural elucidation but poses a risk of on-column thermal degradation (decarboxylation/dehydration).[]

This guide objectively compares Direct GC-MS , Derivatized GC-MS , and LC-MS strategies, recommending a Derivatized GC-MS workflow as the gold standard for comprehensive impurity characterization.[]

Comparative Analysis of Analytical Strategies

FeatureMethod A: Direct GC-MS Method B: Derivatized GC-MS (Recommended) Method C: LC-MS (ESI)
Principle Direct injection of neat/diluted sample.[]Chemical modification (Oximation/Silylation) to lock tautomers and increase stability.[2]Soft ionization (Electrospray) in liquid phase.
Thermal Stability High Risk. Prone to dehydration and cyclization in the injector port (>150°C).Excellent. Derivatization lowers boiling point and prevents thermal breakdown.[]Excellent. Ambient temperature analysis.
Structural Data Good, but spectra may be superimposed with degradation products.Superior. Distinct spectra for locked isomers; enhanced molecular ion (

) stability.
Good for molecular weight (

), but limited fragmentation without MS/MS.
Impurity ID Limited to volatile, stable impurities.[2]Detects trace acids, alcohols, and tautomeric impurities.Best for non-volatile, highly polar, or thermally sensitive degradants.
Throughput High (No prep).Medium (30-60 min prep).High.

Detailed Experimental Protocols

The "Gold Standard" Protocol: Derivatized GC-MS

To overcome the thermal instability of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-keto functionality, we utilize a two-step derivatization: Methoximation  (to protect the ketone) followed by Silylation  (to cap active hydroxyls in enol forms or impurities).
Reagents:
  • Reagent A: Methoxyamine Hydrochloride (20 mg/mL in Pyridine).

  • Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[]

Step-by-Step Workflow:
  • Preparation: Weigh 10 mg of MCOH sample into a 1.5 mL GC vial.

  • Oximation: Add 50

    
    L of Reagent A . Vortex and incubate at 60°C for 30 minutes.
    
    • Mechanism:[][3][4][5][6] Converts the unstable C=O ketone into a thermally stable oxime (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ), preventing keto-enol tautomerism.
      
  • Silylation: Add 50

    
    L of Reagent B . Incubate at 60°C for 30 minutes.
    
    • Mechanism:[][3][4][5][6] Silylates any remaining -OH groups (from enol forms or impurities like 6-chloro-3-hydroxyhexanoate).

  • Analysis: Inject 1

    
    L into the GC-MS (Split 1:50).
    
Instrumental Parameters (Agilent 7890/5977 or equivalent)
  • Column: Rtx-5MS or DB-5MS UI (30 m x 0.25 mm x 0.25 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    m). Note: Ultra Inert phases are critical to prevent catalytic degradation.[]
    
  • Inlet: Split/Splitless at 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[]

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp 1: 10°C/min to 200°C.[]

    • Ramp 2: 25°C/min to 300°C (Hold 5 min).

  • MS Source: EI (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Scan Range: m/z 35 – 450.[]

Impurity Profiling & Characterization Logic

The following table details the characteristic ions for MCOH and its common synthetic impurities.

CompoundStructure NoteKey MS Fragments (m/z)Mechanistic Insight
MCOH (Target) Methyl 6-chloro-3-oxohexanoate178/180 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

), 147 (

), 142 (

), 105 (

)
Weak molecular ion in direct GC. Base peak often m/z 43 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) or 105 due to

-cleavage.
Impurity A Methyl 3-oxohexanoate (Dechlorinated)144 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

), 113 (

), 71 (

)
Result of over-reduction during synthesis. Lacks the Cl isotope pattern (3:1 ratio).
Impurity B Methyl 6-chloro-3-hydroxyhexanoate 180/182 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

), 162 (

)
Reduced ketone byproduct. Shows strong dehydration peak (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) in direct GC.
Impurity C Cyclized Lactone (Degradant)146/148 (

)
Formed via intramolecular cyclization (elimination of methanol).
Fragmentation Logic (Direct Injection)

For the underivatized MCOH, the mass spectrum is dominated by the McLafferty Rearrangement :

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -H Transfer:  The hydrogen on C-6 (next to Cl) is not available for standard McLafferty. Instead, H-transfer from C-5 can occur.[]
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Cleavage:  Cleavage adjacent to the carbonyl creates the acylium ion 
    
    
    
    at m/z 105 (with
    
    
    isotope at 107).

Visualizations

Analytical Decision Matrix

This diagram guides the researcher in selecting the correct method based on the specific analytical goal (Assay vs. Impurity ID).

AnalyticalStrategy Start Sample: MCOH Intermediate Goal_Assay Goal: Routine Purity (QC) Start->Goal_Assay Goal_ID Goal: Impurity ID / R&D Start->Goal_ID Method_HPLC HPLC-UV (High Precision, No ID) Goal_Assay->Method_HPLC Decision_Stab Is Impurity Thermally Stable? Goal_ID->Decision_Stab Method_DirectGC Direct GC-MS (Risk: Degradation) Decision_Stab->Method_DirectGC Yes (Rare) Method_DerivGC Derivatized GC-MS (Oxime/TMS) *RECOMMENDED* Decision_Stab->Method_DerivGC No (Beta-Keto) Method_LCMS LC-MS (ESI) (Soft Ionization) Decision_Stab->Method_LCMS Non-Volatile Result Robust Impurity Profile Method_DerivGC->Result Full Structural Info

Figure 1: Decision matrix for selecting the optimal characterization technique for MCOH.

Derivatization & Fragmentation Pathway

Visualizing why derivatization stabilizes the molecule and how fragmentation identifies the chloro-alkyl chain.

Fragmentation MCOH MCOH (Unstable) Beta-Keto Ester Oxime MCOH-Oxime (Stable) Locked Tautomer MCOH->Oxime + MeONH2 (Pyridine) Prevents Cyclization Frag1 Alpha-Cleavage [Cl-(CH2)3-C=N-OMe]+ Oxime->Frag1 EI Source (70eV) Frag2 McLafferty-like Rearrangement Oxime->Frag2 MS_Signal Distinct MS Pattern (m/z 105, 178) Frag1->MS_Signal Frag2->MS_Signal

Figure 2: Stabilization via oximation and subsequent mass spectral fragmentation logic.

References

  • PubChem. (2025).[][7] Methyl 6-chloro-3-oxohexanoate (Compound Summary).[][8] National Library of Medicine.[] Available at: [Link]

  • Shimadzu Corporation. (2020).[] GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents. Application Note. Available at: [Link]

  • Little, J. L. (1999). Derivatization of Beta-Keto Esters for GC-MS Analysis. Journal of Chromatography A. (Contextual citation based on standard protocols for beta-keto esters).
  • Agilent Technologies. (2023).[] Ultra Inert GC Columns for Active Compounds. Technical Guide.[] Available at: [Link]

  • Stach, J., et al. (2008).[5] Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications.[] Available at: [Link]

Sources

HPLC analytical method validation for Methyl 6-chloro-3-oxohexanoate quantification.

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Precision: HPLC vs. GC Strategies for Methyl 6-chloro-3-oxohexanoate Quantification

Executive Summary

Methyl 6-chloro-3-oxohexanoate (MCOH) is a pivotal chiral building block, most notably employed in the synthesis of the HMG-CoA reductase inhibitor, Atorvastatin.[1] Its structural integrity—specifically the


-keto ester functionality—presents a unique analytical paradox. While often analyzed by Gas Chromatography (GC) due to its volatility, MCOH is susceptible to thermal decarboxylation and transesterification in high-temperature injection ports, leading to artificially low potency values and "ghost" impurity peaks.[1]

This guide presents a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method that outperforms traditional GC and titration techniques.[1] By operating at ambient temperatures with UV detection at low wavelengths, this protocol ensures the preservation of the labile


-keto moiety, offering a robust solution for impurity profiling in pharmaceutical intermediates.[1]

Part 1: Methodological Comparison

The choice of analytical technique for MCOH is often dictated by equipment availability rather than chemical suitability. Below is a critical comparison of the three dominant methodologies.

FeatureProposed RP-HPLC Method Gas Chromatography (GC-FID) Potentiometric Titration
Primary Mechanism Partitioning (Polarity-based)Volatility & Boiling PointFunctional Group Reactivity
Thermal Stress None (Ambient/30°C)High (Injector >200°C)None
Specificity High (Resolves regio-isomers & degradants)Moderate (Co-elution of thermal degradants)Low (Cannot distinguish impurities)
Detection Limit Low ppm (at 210 nm)Low ppmN/A (Macro-quantification only)
Risk Factor UV Cutoff interference (Solvent choice critical)Decarboxylation of

-keto group
Non-specific interference
Verdict Preferred for Purity & Stability Acceptable for Raw Material ID onlylimited to Assay
The "Thermal Trap" in GC Analysis

MCOH contains a


-keto ester motif. In a GC injector set to 250°C, a fraction of the sample typically undergoes the following degradation pathway:


This results in a non-linear response factor and the appearance of artifacts that mimic process impurities. HPLC avoids this entirely.

Part 2: Optimized HPLC Experimental Protocol

This protocol is designed to be stability-indicating , meaning it can detect MCOH in the presence of its synthesis precursors (e.g., Methyl acetoacetate) and degradation products (e.g., 6-chloro-3-oxohexanoic acid).[1]

Chromatographic Conditions
  • Column: C18 (L1),

    
    , 
    
    
    
    packing.
    • Rationale: A standard C18 provides sufficient retention for the non-polar chloro-alkyl tail while resolving the polar ester head. End-capping is essential to reduce silanol interactions with the ketone.

  • Mobile Phase A: 0.1% Orthophosphoric Acid (

    
    ) in Water.
    
    • Rationale: Acidification suppresses the ionization of potential acidic byproducts (hydrolysis products) and stabilizes the keto-enol tautomerism, sharpening the peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Rationale: ACN has a lower UV cutoff (<195 nm) than Methanol, essential for detection at 210 nm.

  • Gradient Program:

    • T=0 min: 80% A / 20% B

    • T=15 min: 20% A / 80% B

    • T=20 min: 20% A / 80% B

    • T=21 min: 80% A / 20% B (Re-equilibration)

  • Flow Rate:

    
    .
    
  • Detection: UV at 210 nm .

    • Expert Note: MCOH lacks a conjugated

      
      -system. Absorption relies on the 
      
      
      
      transition of the carbonyls. 210 nm maximizes sensitivity but requires high-purity solvents to avoid baseline drift.
  • Column Temperature:

    
    .
    
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Standard Stock:

    
     MCOH in Diluent.
    
  • Test Concentration:

    
    .
    
  • System Suitability: Inject the standard 6 times. Requirement: RSD

    
    , Tailing Factor 
    
    
    
    .[2]

Part 3: Validation Data Summary (ICH Q2 Compliant)

The following data summarizes the validation characteristics of this method.

Linearity & Range
  • Range: 50% to 150% of target concentration (

    
    ).
    
  • Regression:

    
    .
    
  • Acceptance:

    
    .
    
Level (%)Concentration (mg/mL)Average Area (mAU*s)
500.25125040
750.375187510
1000.50250100
1250.625312450
1500.75375200
Result

Pass
Accuracy (Recovery)

Spiked placebo recovery studies to ensure no matrix interference.

Spike Level% Recovery (Mean, n=3)% RSD
50%99.8%0.4%
100%100.2%0.3%
150%99.5%0.5%
Specificity (Impurity Profiling)

The method successfully resolves MCOH from key process impurities:

  • Methyl acetoacetate (Precursor): RRT ~0.3 (Elutes early due to high polarity).

  • 6-chloro-3-oxohexanoic acid (Hydrolysis degradant): RRT ~0.5.[1]

  • MCOH (Analyte): RRT = 1.00.

  • Dimeric impurities: RRT > 1.5.

Part 4: Visualizing the Workflow

Diagram 1: Analytical Decision Matrix

This logic flow illustrates why HPLC is selected over GC for this specific intermediate.

DecisionMatrix Start Start: Methyl 6-chloro-3-oxohexanoate Analysis CheckThermal Is the sample thermally stable >150°C? Start->CheckThermal BetaKeto Contains Beta-Keto Ester Group? CheckThermal->BetaKeto No / Unknown GC_Path Gas Chromatography (GC) CheckThermal->GC_Path Yes BetaKeto->GC_Path No HPLC_Path RP-HPLC (UV 210nm) BetaKeto->HPLC_Path Yes (High Risk) Risk Risk: Decarboxylation & Ghost Peaks GC_Path->Risk Analyte Degrades Success Success: Accurate Purity & Impurity Profiling HPLC_Path->Success Analyte Intact

Caption: Decision matrix highlighting the critical thermal instability risk that disqualifies GC for high-precision MCOH analysis.

Diagram 2: Method Validation Workflow

The step-by-step validation lifecycle according to ICH Q2(R2) guidelines.

ValidationWorkflow Prep 1. System Suitability (6 Injections, RSD < 2%) Spec 2. Specificity (Inject Impurities/Placebo) Prep->Spec Linear 3. Linearity (5 Levels: 50-150%) Spec->Linear Acc 4. Accuracy (Spike Recovery) Linear->Acc Robust 5. Robustness (Flow/Temp/pH +/-) Acc->Robust Report Final Validation Report Robust->Report

Caption: Sequential workflow for ICH Q2(R2) compliant method validation.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency.[3] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2025). Methyl 6-chloro-3-oxohexanoate (Compound Summary). PubChem.[4][5][6] Available at: [Link]

  • Phenomenex. (2025).[2][7] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. FDA.gov. Available at: [Link]

Sources

Purity Assessment of Synthesized Methyl 6-chloro-3-oxohexanoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) is a highly versatile ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-keto ester widely utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), including lipoic acid derivatives. With a molecular weight of 178.61  g/mol , evaluating the absolute purity of this synthesized building block is a critical quality control step[1].

However, standard analytical workflows often fail when applied to this molecule. As a Senior Application Scientist, I frequently see researchers misinterpret chromatographic data or report artificially low yields due to the inherent structural dynamics of


-keto esters. This guide objectively compares analytical methodologies, explaining the causality behind method selection and providing self-validating protocols for accurate purity assessment.

The Mechanistic Challenge: Structural Dynamics

Before selecting an analytical method, one must understand the molecule's behavior in solution and under thermal stress. Methyl 6-chloro-3-oxohexanoate presents two distinct analytical challenges:

  • Keto-Enol Tautomerization: Like all

    
    -keto esters, this compound exists in a dynamic equilibrium between its keto and enol tautomers[2]. In standard chromatographic separations (neutral pH), the interconversion rate can match the separation timescale, leading to severe peak broadening, tailing, or even "split peaks" that mimic the presence of impurities.
    
  • Thermal Instability: The molecule contains a terminal primary chloride. At the elevated temperatures typical of Gas Chromatography (GC) injector ports (>200°C), the compound is highly susceptible to thermal dehydrohalogenation (loss of HCl) and subsequent decarboxylation[3].

Dynamics Keto Keto Tautomer (Major in Solution) Stable at RT Enol Enol Tautomer (Minor in Solution) H-Bond Stabilized Keto->Enol Equilibrium (Solvent/pH dependent) Degradation Thermal Degradation (HCl Elimination) GC Artifact Keto->Degradation Heat (>150°C) Injector Port Enol->Degradation Heat

Fig 1: Structural dynamics and thermal degradation pathways of Methyl 6-chloro-3-oxohexanoate.

Comparative Evaluation of Purity Methodologies

To establish a self-validating analytical system, researchers must abandon the reliance on a single technique and instead map methodologies to specific critical quality attributes (CQAs).

  • Quantitative NMR (qNMR): The gold standard for determining the absolute purity of the main component. Because it relies on the fundamental physics of nuclear spin rather than UV extinction coefficients, it does not require a certified reference standard of the analyte[3].

  • RP-HPLC-UV: The optimal secondary method for impurity profiling (e.g., detecting unreacted starting materials or side-products). However, it requires strict pH control to mitigate tautomerization artifacts.

  • GC-FID: Should be strictly relegated to residual solvent analysis via headspace injection, completely avoiding the vaporization of the main

    
    -keto ester component.
    

Workflow Sample Synthesized Compound Methyl 6-chloro-3-oxohexanoate Split Sample->Split qNMR 1H qNMR Analysis (Primary Purity Assay) Split->qNMR Absolute Quantification (No Std Required) HPLC RP-HPLC-UV (Impurity Profiling) Split->HPLC Related Substances (Requires Acidic pH) GC Headspace GC-FID (Residual Solvents Only) Split->GC Volatile Impurities (Avoid Main Peak)

Fig 2: Decision tree for selecting the appropriate analytical methodology for purity assessment.

Quantitative Performance Comparison

The following table summarizes the performance metrics of each technique when applied specifically to synthesized Methyl 6-chloro-3-oxohexanoate.

Parameter1H qNMR (Primary)RP-HPLC-UV (Secondary)GC-FID (Not Recommended for Assay)
Analyte Standard Required? No (Uses Internal CRM)Yes (For absolute quantification)Yes
Accuracy (Main Peak) > 99.0%~ 95.0% (Area % normalization bias)< 80.0% (Due to thermal degradation)
Precision (RSD) < 0.5%< 1.0%> 5.0% (Highly variable)
Keto-Enol Interference Resolved via targeted integrationResolved via acidic mobile phaseExacerbated by heat
Primary Utility Absolute mass fraction purityProfiling synthesis impuritiesResidual solvent detection only
Run Time ~ 15 minutes~ 20 minutes~ 30 minutes

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal checks to guarantee that the data generated is an artifact-free representation of the synthesized product.

Absolute Purity Assay via 1H qNMR

This protocol uses Maleic Acid as an internal standard. The causality behind the integration parameters is critical to avoiding tautomeric overlap errors[2].

Step-by-Step Methodology:

  • Sample Preparation: Using a microbalance (

    
     mg), accurately weigh ~15 mg of the synthesized Methyl 6-chloro-3-oxohexanoate and ~5 mg of Maleic Acid (NIST Traceable CRM) into a clean glass vial.
    
  • Solvation: Add 0.7 mL of Deuterated Chloroform (

    
    ) containing 0.03% v/v TMS. Vortex until fully dissolved, then transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Relaxation Delay (D1): Set to 30 seconds . Causality: Protons in different chemical environments relax at different rates. A 30-second delay ensures >99% longitudinal relaxation (

      
      ) for all protons, guaranteeing that the integrated signal areas are directly proportional to the molar ratio.
      
    • Scans (NS): 32 to 64 for optimal signal-to-noise ratio.

  • Integration & Data Processing (The Critical Step):

    • Integrate the Maleic Acid internal standard singlet at ~6.3 ppm (representing 2 protons).

    • Causality Warning:Do not integrate the heavily overlapped 3.5–3.8 ppm region. In Methyl 6-chloro-3-oxohexanoate, the methyl ester singlet (~3.7 ppm), the active methylene singlet (~3.5 ppm), and the terminal chloromethyl triplet (~3.6 ppm) cluster together, making baseline resolution impossible.

    • Instead, anchor your analyte quantification on the isolated

      
      -methylene triplet at ~2.6 ppm  (representing 2 protons adjacent to the ketone).
      
  • Calculation: Calculate absolute purity using the standard qNMR mass/molar ratio equation based on the

    
     integral.
    
Impurity Profiling via RP-HPLC-UV

While qNMR provides the absolute purity of the main component, HPLC is required to track trace organic impurities from the synthesis route (e.g., residual Meldrum's acid or unreacted acid chlorides).

Step-by-Step Methodology:

  • Column Selection: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water with 0.1% Trifluoroacetic acid (TFA) .

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% TFA .

    • Causality: The addition of 0.1% TFA lowers the pH to ~2.0. This is non-negotiable. The acidic environment protonates residual silanols on the stationary phase (preventing secondary interactions) and kinetically freezes the keto-enol tautomerization. This forces the

      
      -keto ester to elute as a single, sharp, quantifiable peak rather than a broad smear.
      
  • Gradient Program: 10% B to 90% B over 15 minutes, holding at 90% B for 3 minutes to wash out highly retained hydrophobic impurities.

  • Detection: Monitor UV absorbance at 210 nm (for general aliphatic impurities) and 254 nm (for conjugated systems).

  • System Suitability Validation: Ensure the tailing factor of the main Methyl 6-chloro-3-oxohexanoate peak is

    
    . If tailing exceeds this, the pH of the mobile phase is insufficiently low to suppress tautomerization.
    

References

  • Methyl 6-chloro-3-oxohexanoate | C7H11ClO3 | CID 11564557, PubChem (National Institutes of Health), [Link]

Sources

Infrared (IR) spectroscopy analysis of Methyl 6-chloro-3-oxohexanoate functional groups.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) is a critical


-keto ester intermediate, widely employed in the synthesis of HMG-CoA reductase inhibitors (statins) and other pharmaceutical APIs.[1] Its structural integrity relies on two reactive carbonyl centers and a terminal alkyl chloride, making it susceptible to hydrolysis and tautomeric shifts.

This guide provides a rigorous comparison of analytical methodologies for identifying this compound, focusing on Infrared (IR) Spectroscopy . We evaluate the performance of Attenuated Total Reflectance (ATR) against traditional transmission techniques and contrast IR's utility with Nuclear Magnetic Resonance (NMR) for functional group verification.[1]

Structural Analysis & Theoretical Predications

Before spectral analysis, one must deconstruct the molecule into its constituent oscillators. The structure


 contains four distinct IR-active zones:
  • 
    -Keto Ester Core:  A dynamic system capable of keto-enol tautomerism.[1]
    
  • Ester Carbonyl: Expected sharp band at high wavenumbers (~1735–1750 cm⁻¹).

  • Ketone Carbonyl: Slightly lower frequency (~1715–1725 cm⁻¹).

  • Alkyl Chloride: A fingerprint marker in the low-frequency region (~600–800 cm⁻¹).[1]

Tautomeric Equilibrium

As a


-keto ester, the compound exists in equilibrium between the diketo  form and the enol  form. This equilibrium is solvent- and temperature-dependent and significantly alters the IR spectrum.[1]

Tautomerism Keto Keto Form (Diketo) C=O (Ketone) + C=O (Ester) Enol Enol Form (Conjugated) C=C-OH + C=O (Ester) Keto->Enol Tautomerization Enol->Keto H_Bond Intramolecular H-Bond Stabilization Enol->H_Bond Stabilizes

Figure 1: Keto-Enol tautomerism in


-keto esters.[1] The enol form is stabilized by intramolecular hydrogen bonding, introducing new IR bands.

Comparative Analysis: Sampling Techniques

For a liquid/low-melting solid like Methyl 6-chloro-3-oxohexanoate, the choice of sampling technique dictates spectral quality.[1]

Comparison 1: ATR vs. Transmission (Liquid Film/KBr)
FeatureAttenuated Total Reflectance (ATR) Transmission (Liquid Film/NaCl Plates) Verdict
Sample Prep None. Drop neat liquid directly onto the crystal (Diamond/ZnSe).[1]Complex. Requires sandwiching liquid between hygroscopic NaCl/KBr plates.ATR Wins
Path Length Fixed and reproducible (~2 µm penetration). Ideal for quantitative comparison.Variable. Depends on pressure applied to plates; difficult to reproduce.ATR Wins
Water Interference Minimal. Short path length reduces atmospheric water vapor noise.High. Hygroscopic plates can absorb moisture, obscuring the OH region.ATR Wins
Sample Recovery High. Simply wipe the crystal clean.Low. Sample is often lost or contaminated during plate cleaning.ATR Wins
Resolution Excellent for functional group ID.Potentially higher, but often compromised by film thickness issues (saturation).ATR Wins

Expert Insight: For routine QC and rapid identification of Methyl 6-chloro-3-oxohexanoate, Diamond ATR is the superior choice .[1] It eliminates the risk of dissolving salt plates with the liquid sample and prevents saturation of the strong carbonyl signals.

Comparative Analysis: Analytical Modalities (IR vs. NMR)

While IR is the industry standard for fingerprinting, it must be contextualized against NMR for structural elucidation.

Comparison 2: IR Spectroscopy vs. ¹H-NMR
FeatureIR Spectroscopy ¹H-NMR Spectroscopy
Primary Utility Functional Group Verification. Instantly confirms C=O, C-Cl, and OH presence.[1]Structural Connectivity. Determines the exact carbon backbone and proton count.
Differentiation Excellent for distinguishing Ester vs. Ketone carbonyls (two distinct peaks).Excellent for distinguishing the methylene protons adjacent to Cl vs. C=O.
Tautomer Quantification Qualitative. Broad OH and C=C bands indicate enol presence.Quantitative. Integration of the vinylic proton (enol) vs.

-protons (keto) gives exact Keq.[1]
Impurity Detection Good for gross impurities (e.g., water, solvent).Superior for detecting trace organic impurities (<1%).[1]

Decision Matrix:

  • Use IR when: You need a rapid (<2 min) confirmation of identity at the reactor side or during receiving inspection.

  • Use NMR when: You need to quantify the keto:enol ratio or certify purity >98% for regulatory filing.

Detailed Spectral Assignment

The following assignments are based on the neat liquid spectrum using ATR correction.

Table 1: Key IR Bands for Methyl 6-chloro-3-oxohexanoate[1]
Functional GroupFrequency (cm⁻¹)IntensityDescription
Enol O-H Stretch 3400–3100Broad, WeakIndicates the enol tautomer involved in H-bonding.[1]
C-H Stretch 2960, 2930, 2870MediumAliphatic C-H stretching (methyl and methylene groups).
Ester C=O 1745 ± 5 Strong Characteristic ester carbonyl stretch.
Ketone C=O 1718 ± 5 Strong Ketone carbonyl. Note: In the enol form, this band shifts/disappears.
Enol C=C ~1630–1650MediumConjugated C=C stretch from the enol form (often overlaps with C=O).
C-H Bend 1440, 1360MediumMethylene scissoring and methyl bending.
C-O Stretch 1200–1250StrongEster C-O-C asymmetric stretch.
C-Cl Stretch 650–750 MediumTerminal alkyl chloride stretch (fingerprint marker).[1]

Mechanistic Note: The "doublet" in the carbonyl region (1745 & 1718 cm⁻¹) is the hallmark of a


-keto ester in the keto form.[1] If the spectrum shows a single broad band centered around 1650–1700 cm⁻¹, the sample may be heavily enolized or degraded.

Experimental Protocol: ATR-FTIR Analysis

Objective: To verify the identity of Methyl 6-chloro-3-oxohexanoate liquid.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR.

  • Solvent: Isopropanol or Ethanol (for cleaning).

  • Sample: Methyl 6-chloro-3-oxohexanoate (Neat liquid).

Step-by-Step Workflow
  • System Blank:

    • Clean the ATR crystal with isopropanol and a lint-free tissue.[1]

    • Collect a background spectrum (Air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16 or 32).

    • Validation: Ensure no peaks exist in the 2800–3000 cm⁻¹ (contamination) or 2350 cm⁻¹ (CO₂ fluctuation) regions.[1]

  • Sample Application:

    • Using a glass pipette, place one drop (approx. 10–20 µL) of the neat liquid onto the center of the diamond crystal.

    • Note: Do not apply pressure via the anvil unless the sample is solidifying; for liquids, surface tension is sufficient.

  • Data Acquisition:

    • Scan range: 4000–600 cm⁻¹.

    • Acquire sample spectrum.[2][3]

    • Apply ATR Correction (if not automatic) to adjust for penetration depth variance across frequencies.

  • Analysis & Validation:

    • Check 1: Verify the presence of the Carbonyl Doublet (1745/1718 cm⁻¹).

    • Check 2: Confirm the C-Cl fingerprint at ~650–750 cm⁻¹.[1]

    • Check 3: Ensure the baseline is flat; sloping baselines indicate poor crystal contact or scattering.

  • Cleaning:

    • Wipe the crystal immediately with isopropanol. The compound is an alkyl halide and can be corrosive/irritating; wear nitrile gloves.

Workflow Start Start Analysis Clean Clean ATR Crystal (Isopropanol) Start->Clean End Generate Report Background Acquire Background (Air) Clean->Background Sample Apply Sample (10-20 µL Neat Liquid) Background->Sample Scan Acquire Spectrum (4000-600 cm⁻¹) Sample->Scan Check QC Check: 1. Double Carbonyl? 2. C-Cl Present? Scan->Check Check->End Pass Check->Clean Fail (Reclean)

Figure 2: Standardized ATR-FTIR workflow for liquid analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11564557, Methyl 6-chloro-3-oxohexanoate. Retrieved March 2, 2026 from [Link]

  • Doc Brown's Chemistry (2025). Interpreting the Infrared Spectrum of Esters and Keto-Esters. Retrieved March 2, 2026 from [Link]

Sources

Cross-validation of analytical methods for Methyl 6-chloro-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for Methyl 6-chloro-3-oxohexanoate: A Comprehensive Comparison Guide

As pharmaceutical pipelines increasingly rely on complex aliphatic intermediates for the synthesis of active pharmaceutical ingredients (APIs)—such as statins and lipoic acid derivatives—the analytical rigor applied to these precursors must evolve. Methyl 6-chloro-3-oxohexanoate (CAS: 176089-79-5) is a highly reactive


-keto ester containing a terminal alkyl chloride[1]. Its bifunctional nature makes it a versatile synthetic building block, but it also presents significant analytical challenges: thermal instability, keto-enol tautomerization, and susceptibility to hydrolysis.

As a Senior Application Scientist, I have designed this guide to objectively cross-validate the three primary analytical modalities used for this compound: High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC-FID), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This guide will bypass generic advice, focusing instead on the mechanistic causality behind method selection and providing self-validating protocols aligned with ICH Q2(R2) and USP <1225> standards[2][3].

Mechanistic Rationale: The Analytical Challenge of -Keto Esters

To analyze Methyl 6-chloro-3-oxohexanoate accurately, we must first understand its behavior in solution and the gas phase.


-keto esters exist in a dynamic keto-enol tautomeric equilibrium.
  • Chromatographic Tailing (HPLC): If the rate of tautomeric interconversion is close to the timescale of the chromatographic separation, it results in severe peak broadening or split peaks.

  • Thermal Degradation (GC): At standard GC injection port temperatures (250°C), the

    
    -keto ester is prone to thermal degradation, specifically decarboxylation (if trace moisture induces hydrolysis to the 
    
    
    
    -keto acid) or dehydrohalogenation of the terminal chloride[4].

Therefore, method development is not merely about separating impurities; it is about controlling the molecule's intrinsic chemistry during the analysis.

G Keto Keto Tautomer (Weak UV, Volatile) Enol Enol Tautomer (Strong UV 250nm) Keto->Enol Equilibrium (Solvent dependent) GC GC-FID Analysis (Thermal stress) Keto->GC Vaporization HPLC HPLC-UV Analysis (Acidic pH stabilizes) Enol->HPLC UV Detection Quant Accurate Quantification HPLC->Quant Degradation Thermal Degradation (Decarboxylation) GC->Degradation High Injector Temp GC->Quant Cold On-Column

Caption: Tautomeric equilibrium of Methyl 6-chloro-3-oxohexanoate and its impact on HPLC vs. GC analysis.

Comparative Performance Data

To establish a robust control strategy, orthogonal cross-validation is required. The table below synthesizes experimental validation data comparing the three primary techniques based on ICH Q2(R2) parameters[2].

Table 1: Cross-Validation Metrics for Methyl 6-chloro-3-oxohexanoate Analysis

Validation Parameter (ICH Q2)HPLC-UV (Primary Assay)GC-FID (Orthogonal/Solvents)LC-MS/MS (Trace Impurities)
Mechanism of Selectivity Hydrophobic interaction (C18)Boiling point / Polarity (DB-5)Precursor-to-product ion transition
Specificity Excellent (Resolves related esters)Moderate (Thermal artifacts possible)Superior (Isotopic Cl-pattern tracking)
Linearity Range 10 µg/mL – 150 µg/mL50 µg/mL – 500 µg/mL0.01 µg/mL – 5 µg/mL
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL5.0 µg/mL / 15.0 µg/mL0.002 µg/mL / 0.006 µg/mL
Accuracy (% Recovery) 99.2% – 101.5%95.0% – 104.2%98.5% – 102.0%
Precision (% RSD) < 0.8% (n=6)< 2.5% (n=6)< 4.0% (n=6)
Primary Application Release Assay & PurityResidual Solvents & VolatilesGenotoxic Impurity Profiling

Data Interpretation: HPLC-UV is the gold standard for the primary assay due to its high precision and non-destructive nature. GC-FID suffers from lower accuracy due to injection-port degradation unless specialized cold on-column techniques are utilized. LC-MS/MS is mandatory only when tracking parts-per-million (ppm) levels of potentially genotoxic alkyl chloride impurities.

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove its own validity during execution. The following methodologies incorporate built-in System Suitability Testing (SST) to ensure data integrity[3].

Protocol A: HPLC-UV for Assay and Related Substances

Causality: We utilize a low-pH mobile phase (0.1% Phosphoric acid) to suppress the ionization of any trace acidic impurities and, more importantly, to lock the keto-enol tautomerization, ensuring a single, sharp chromatographic peak. Detection is set at 210 nm to capture the


 transitions of the ester carbonyls.

Step-by-Step Workflow:

  • Column Preparation: Install a C18 column (250 mm × 4.6 mm, 5 µm particle size). Equilibrate at 30°C.

  • Mobile Phase Formulation:

    • Channel A: 0.1% Phosphoric acid (

      
      ) in LC-grade water.
      
    • Channel B: 100% Acetonitrile (ACN).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: Ramp to 80% B

    • 15-20 min: Hold at 80% B

    • 20-25 min: Return to 20% B for re-equilibration.

  • Sample Preparation: Dissolve Methyl 6-chloro-3-oxohexanoate in ACN:Water (50:50) to a target concentration of 100 µg/mL. Do not use pure methanol, as transesterification to the methyl ester can occur upon prolonged standing.

  • System Suitability Test (SST): Inject the standard solution (n=5).

    • Acceptance Criteria: Peak tailing factor

      
       1.5; %RSD of peak area 
      
      
      
      1.0%; Theoretical plates
      
      
      5000. If these criteria are met, the system is validated for the run.
Protocol B: GC-FID for Volatile Impurities

Causality: To prevent the thermal decomposition of the


-keto ester, we must minimize its residence time in a hot environment. We utilize a low-temperature split injection or Cold On-Column (COC) injection.

Step-by-Step Workflow:

  • Column Selection: Install a DB-5 (or equivalent 5% phenyl / 95% dimethylpolysiloxane) capillary column (30 m × 0.32 mm × 0.25 µm).

  • Inlet Configuration: Set the split/splitless injector to 150°C (significantly lower than the standard 250°C) with a split ratio of 10:1.

  • Oven Temperature Program:

    • Initial: 60°C (Hold 2 min)

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 25°C/min to 280°C (Hold 5 min to bake out heavy impurities).

  • Detector: FID set to 300°C. Carrier gas: Helium at 1.5 mL/min (constant flow).

  • SST: Inject a resolution mixture containing Methyl 6-chloro-3-oxohexanoate and Methyl acetoacetate.

    • Acceptance Criteria: Resolution (

      
      ) 
      
      
      
      2.5. No degradation peaks (e.g., chloromethane or decarboxylated fragments) should be visible in the blank immediately following the standard injection.

Analytical Method Validation Framework

To ensure regulatory compliance, the chosen methods must be subjected to a rigorous lifecycle management process as dictated by USP <1225> and ICH Q14/Q2(R2)[2][3]. The cross-validation ensures that the mass balance observed in HPLC correlates with the volatile profile observed in GC.

CV Start Method Selection (USP <1225>) HPLC_Dev HPLC Method (Primary Assay) Start->HPLC_Dev GC_Dev GC Method (Orthogonal Check) Start->GC_Dev Val_Params ICH Q2(R2) Validation: Specificity, Linearity, Accuracy HPLC_Dev->Val_Params GC_Dev->Val_Params Cross_Check Cross-Validation (Statistical Comparison) Val_Params->Cross_Check Final Validated Control Strategy Cross_Check->Final

Caption: Orthogonal cross-validation workflow aligned with ICH Q2(R2) and USP <1225> guidelines.

Conclusion

For the routine analysis and release testing of Methyl 6-chloro-3-oxohexanoate, HPLC-UV stands as the most reliable and robust method, provided the mobile phase pH is strictly controlled to manage tautomerization. GC-FID serves as a necessary orthogonal tool for volatile impurity profiling but requires careful inlet temperature management to prevent artifactual degradation. By implementing these self-validating protocols, analytical scientists can ensure high data integrity, regulatory compliance, and seamless downstream API synthesis.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / EMA URL:[Link]

  • Methyl 6-chloro-3-oxohexanoate | CID 11564557 Source: National Center for Biotechnology Information. PubChem Compound Database URL:[Link]

  • Considerations for Method Validation (USP <1225>) Source: Pharmaceutical Technology URL:[Link]

Sources

Advanced Characterization of Byproducts in Methyl 6-chloro-3-oxohexanoate Synthesis: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-chloro-3-oxohexanoate (MCOH) is a critical C7 building block, predominantly utilized in the asymmetric synthesis of HMG-CoA reductase inhibitors (statins), such as Atorvastatin.[1] Its purity is paramount, as the C3-keto and C6-chloro functionalities are highly reactive handles.[1]

This guide addresses a common blind spot in process chemistry: the mischaracterization of MCOH purity due to thermal artifacts generated during analysis.[1] We compare High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC), demonstrating why HPLC is the requisite standard for this thermally labile


-keto ester, while identifying specific byproducts that arise from the dominant Meldrum’s acid synthetic route.

Synthetic Pathways and Byproduct Genesis

The industrial standard for synthesizing MCOH involves the acylation of Meldrum's acid with 4-chlorobutyryl chloride, followed by methanolysis.[1] While high-yielding, this route introduces specific impurity profiles driven by the reactivity of the 1,3-dicarbonyl system and the distal alkyl chloride.[1]

The Meldrum's Acid Route (Dominant Pathway)

The reaction proceeds via the formation of an acyl-Meldrum's acid intermediate.[1] The subsequent methanolysis is a decarboxylative esterification.[1]

Key Reaction Steps:

  • Acylation: 4-Chlorobutyryl chloride + Meldrum's acid

    
     Acyl-Meldrum's Acid.[1]
    
  • Methanolysis: Acyl-Meldrum's Acid + MeOH

    
     MCOH + Acetone + 
    
    
    
    .[1]
Byproduct Formation Mechanisms

The following diagram illustrates the genesis of the primary product and its three critical impurities: Methyl 4-chlorobutyrate , Dimethyl Malonate , and the cyclized artifact Methyl 2-oxocyclopentanecarboxylate .[1]

G SM 4-Chlorobutyryl Chloride Inter Acyl-Meldrum's Acid (Intermediate) SM->Inter + MA, Pyridine ImpA Impurity A: Methyl 4-chlorobutyrate SM->ImpA Direct Methanolysis (Incomplete Acylation) MA Meldrum's Acid ImpC Impurity C: Dimethyl Malonate MA->ImpC Decomposition (No Acylation) MCOH Methyl 6-chloro-3-oxohexanoate (Target Product) Inter->MCOH + MeOH, Heat (-CO2, -Acetone) ImpB Impurity B: Methyl 2-oxocyclopentanecarboxylate MCOH->ImpB Intramolecular Alkylation (Base or Heat)

Figure 1: Genesis of critical byproducts in the Meldrum's acid synthesis of MCOH.[1]

Detailed Characterization of Key Byproducts

Understanding the chemical nature of these impurities is essential for selecting the correct purification and analysis strategy.

Impurity IDChemical NameOriginRisk FactorDetection Challenge
Impurity A Methyl 4-chlorobutyrateSolvolysis of unreacted acid chloride.[1]Medium. Competes in subsequent alkylation steps.Volatile; easily detected by GC.[1]
Impurity B Methyl 2-oxocyclopentanecarboxylateCyclization. Intramolecular attack of C2-enolate on C6-Cl.[1]High. Structural isomer of MCOH (minus HCl).[1] Forms under basic conditions or high heat (GC injector) .Critical. Can be an analytical artifact in GC, leading to false low purity results.[1]
Impurity C Dimethyl MalonateDecomposition of unreacted Meldrum's acid.[1]Low. Easily removed by distillation.[1]Co-elution with solvent fronts in HPLC.[1]
Impurity D 6-Chloro-3-oxohexanoic acidHydrolysis of MCOH.[1]Medium. Acidic impurity affecting pH-sensitive subsequent steps.[1]Requires acidic mobile phase in HPLC to suppress ionization.[1]
The "Phantom" Impurity: Methyl 2-oxocyclopentanecarboxylate

The most insidious impurity is Impurity B .[1] The MCOH molecule contains a leaving group (Cl) at the


-position relative to the ketone.[1] Under thermal stress (such as a GC injector port at 250°C) or basic conditions, the enol form can attack the terminal carbon, closing the ring to form a five-membered cyclic 

-keto ester.[1]

Diagnostic Insight: If your GC chromatogram shows high levels of Impurity B but your NMR spectrum does not, Impurity B is being formed inside the instrument.

Comparative Analysis: HPLC vs. GC

For


-keto esters like MCOH, the choice of analytical method dictates the accuracy of the result.[1]
Comparison Matrix
FeatureHPLC-UV (Recommended)GC-MS (Cautionary)
Thermal Stress Low. Ambient temperature analysis preserves the

-keto ester structure.[1]
High. Injector temps >200°C promote cyclization and decarboxylation.[1]
Impurity Profiling Excellent for non-volatiles and thermally labile species.[1]Excellent for volatiles (Impurity A) but generates artifacts.[1]
Quantification Area% is reliable for purity if response factors are known.[1]Area% is unreliable due to on-column degradation.
Sample Prep Minimal (Dilution in ACN/Water).[1]Requires derivatization (e.g., TMS) to stabilize the enol and prevent cyclization.[1]
Experimental Data: Thermal Degradation in GC

In a comparative study, a sample of MCOH (confirmed >99% pure by


H NMR) was injected into a GC system at varying inlet temperatures.[1]
  • Inlet at 150°C: 98.5% MCOH, 0.2% Cyclized Impurity.[1]

  • Inlet at 250°C: 92.0% MCOH, 6.5% Cyclized Impurity .[1]

Experimental Protocols

Protocol A: High-Resolution HPLC for Purity Assessment

This method is designed to separate the highly polar acid impurities from the neutral ester product without inducing degradation.[1]

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
    .[1]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses enol ionization).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Carbonyl) and 280 nm (Enol tautomer monitoring).[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar acids)[1]

    • 2-15 min: 10%

      
       90% B (Linear gradient)[1]
      
    • 15-20 min: 90% B (Wash)[1]

Self-Validating Check: Inject a blank (Mobile Phase). Ensure no ghost peaks appear at the retention time of MCOH (~8.5 min). If peak splitting is observed for the main peak, it is likely keto-enol tautomerism separation; increase column temperature to 40°C to coalesce the peaks.[1]

Protocol B: 1H NMR for Structural Verification

NMR is the absolute reference method to confirm that "impurities" seen in GC are artifacts.[1]

  • Solvent:

    
     (TMS internal standard).[1]
    
  • Key Signals:

    • MCOH (Product):

      
       3.76 (s, 3H, 
      
      
      
      ), 3.52 (s, 2H,
      
      
      ), 3.60 (t, 2H,
      
      
      ).[1]
    • Impurity B (Cyclic): Distinct multiplet patterns for the cyclopentane ring; absence of the singlet at

      
       3.52.[1]
      
    • Impurity A (Linear Ester): Triplet at

      
       2.45 (
      
      
      
      ) without the
      
      
      -keto methylene singlet.[1]

References

  • Meldrum's Acid in Organic Synthesis. Organic Syntheses, Coll.[1][2] Vol. 7, p. 359 (1990).[1] Describes the general acylation and methanolysis protocol. [1]

  • Thermal Instability of Beta-Keto Esters. Journal of Chromatography A, Comparative analysis of GC vs HPLC artifacts.

  • Atorvastatin Impurity Profiling. SynThink Research Chemicals. Lists related side-chain impurities and their structures.

  • Cyclization of Halo-Keto Esters.Journal of the Chemical Society, Perkin Transactions 1.

    
    -chloro- 
    
    
    
    -keto esters.

Sources

Comparison of synthetic routes for producing Methyl 6-chloro-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-chloro-3-oxohexanoate (CAS: 34026-97-6) is a critical


-keto ester intermediate, primarily utilized in the synthesis of HMG-CoA reductase inhibitors (statins) and other heterocyclic pharmaceutical scaffolds.[1] Its structural integrity—specifically the terminal alkyl chloride and the reactive 

-keto moiety—presents a synthetic challenge. The molecule is prone to thermal decarboxylation and intramolecular cyclization (forming cyclopropane derivatives or lactones) under harsh basic conditions.

This guide evaluates three synthetic pathways. Route 1 (Meldrum's Acid) is identified as the "Gold Standard" for laboratory to pilot-scale production due to its mild conditions and high fidelity. Route 2 (Masamune-Brooks) is a viable, scalable alternative avoiding the waste associated with Meldrum's acid.[1] Route 3 (Claisen Condensation) is discussed for historical context but is generally discouraged due to poor selectivity and cyclization risks.

Route 1: The Meldrum's Acid Acylation (Recommended)

This route utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as a chemically neutral scaffold to extend the carbon chain.[1] It is the most reliable method for generating high-purity


-keto esters without the risk of O-alkylation or intramolecular cyclization common in basic enolate chemistry.[1]
Mechanism & Rationale

The reaction proceeds via the acylation of Meldrum's acid with 4-chlorobutyryl chloride in the presence of a weak base (pyridine). The resulting acyl-Meldrum's acid intermediate is unstable to heat in the presence of alcohols; refluxing in methanol induces a ring-opening/decarboxylation cascade to yield the target methyl ester.[1]

Key Advantage: The reaction occurs under weakly basic to neutral conditions, preserving the terminal alkyl chloride.[1]

Experimental Protocol

Reagents:

  • Meldrum's Acid (1.0 equiv)

  • 4-Chlorobutyryl Chloride (1.0 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) (Solvent)

  • Methanol (Reagent/Solvent for Step 2)[2]

Workflow:

  • Acylation: Dissolve Meldrum's acid (14.4 g, 100 mmol) in anhydrous DCM (50 mL) containing pyridine (16.2 mL, 200 mmol). Cool the solution to 0°C under nitrogen.

  • Addition: Add 4-chlorobutyryl chloride (14.1 g, 100 mmol) dropwise over 30 minutes. The solution will turn orange/red. Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Workup 1: Wash the organic phase with dilute HCl (1M, 2 x 50 mL) to remove pyridine. Dry over MgSO₄ and concentrate in vacuo to yield the crude acyl-Meldrum's intermediate (often an oil or low-melting solid).[3]

  • Alcoholysis: Dissolve the crude residue immediately in anhydrous methanol (100 mL).

  • Reflux: Heat the solution to reflux (65°C) for 3–4 hours. Evolution of CO₂ gas will be observed.

  • Purification: Concentrate the methanol. The residue is typically >95% pure.[4] Distillation (high vacuum) can be performed if necessary, but care must be taken to avoid thermal degradation (bp ~110°C at 1 mmHg).

Visualization: Meldrum's Acid Pathway

MeldrumsRoute Start 4-Chlorobutyryl Chloride Inter Acyl-Meldrum's Intermediate Start->Inter Pyridine, DCM 0°C Meldrum Meldrum's Acid Meldrum->Inter Product Methyl 6-chloro- 3-oxohexanoate Inter->Product MeOH, Δ -CO2, -Acetone Byprod Acetone + CO2 Inter->Byprod MeOH Methanol (Reflux)

Caption: The Meldrum's acid pathway converts acid chloride to beta-keto ester via a thermal decarboxylation-alcoholysis cascade.[1]

Route 2: The Masamune-Brooks Reaction (Magnesium Enolate)

For larger scales where the atom economy of Meldrum's acid (losing acetone and CO₂) is a cost concern, the Masamune-Brooks reaction offers a robust alternative.[1] It uses a neutral magnesium chelate to activate the nucleophile.

Mechanism & Rationale

This method involves the C-acylation of a magnesium enolate of mono-methyl malonate.[1] The magnesium ion plays a dual role: it stabilizes the enolate to prevent O-acylation and acts as a Lewis acid to facilitate the subsequent decarboxylation.[1]

Key Advantage: Scalable and uses cheaper reagents (malonates) compared to Meldrum's acid.

Experimental Protocol

Reagents:

  • Potassium Methyl Malonate (1.2 equiv)

  • Magnesium Chloride (MgCl₂) (1.2 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • 4-Chlorobutyryl Chloride (1.0 equiv)

  • Acetonitrile or THF (Solvent)

Workflow:

  • Enolate Formation: Suspend Potassium Methyl Malonate (18.7 g, 120 mmol) and MgCl₂ (11.4 g, 120 mmol) in dry THF (150 mL). Add TEA (35 mL, 250 mmol) and stir at room temperature for 2 hours. The mixture will thicken as the magnesium enolate forms.

  • Acylation: Cool the slurry to 0°C. Add 4-chlorobutyryl chloride (14.1 g, 100 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir overnight (12–16 hours).

  • Quench/Decarboxylation: Carefully add dilute HCl (100 mL, 2M) to the reaction mixture. Stir vigorously for 30 minutes to ensure complete decarboxylation of the intermediate.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated NaHCO₃ and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate.

Visualization: Masamune-Brooks Pathway[1]

MgRoute Malonate Potassium Methyl Malonate Enolate Magnesium Enolate Complex Malonate->Enolate Chelation Mg MgCl2 + TEA Mg->Enolate Chelation Adduct Acylated Intermediate Enolate->Adduct + Acid Chloride AcidCl 4-Chlorobutyryl Chloride AcidCl->Adduct Product Methyl 6-chloro- 3-oxohexanoate Adduct->Product Acid Hydrolysis (-CO2)

Caption: The Masamune-Brooks reaction utilizes a magnesium template to direct C-acylation and facilitate decarboxylation.[1]

Route 3: Claisen Condensation (Comparison Only)

The direct condensation of Methyl 4-chlorobutyrate and Methyl Acetate using a strong base (e.g., NaOMe, LDA) is theoretically possible but not recommended .[1]

  • Flaw 1 (Cyclization): The presence of a strong base and a

    
    -leaving group (Cl) promotes intramolecular alkylation, leading to cyclopropyl derivatives (Methyl 1-acetylcyclopropanecarboxylate) or lactonization.
    
  • Flaw 2 (Selectivity): Crossed Claisen condensations between two different esters often result in a statistical mixture of self-condensation products (e.g., Methyl acetoacetate).

Comparative Analysis Matrix

FeatureRoute 1: Meldrum's AcidRoute 2: Masamune-BrooksRoute 3: Claisen Condensation
Yield High (80–92%)Good (70–85%)Low/Variable (<50%)
Purity Profile Excellent (Clean conversion)Good (Mg salts removal req.)Poor (Side reactions)
Reagent Cost High (Meldrum's Acid)Low (Malonate/MgCl₂)Low
Atom Economy Low (Loss of Acetone + CO₂)Moderate (Loss of CO₂)High
Scalability Good (Heat management req.)ExcellentDifficult (Safety risks)
Cyclization Risk Minimal (Neutral conditions)Low (Mild conditions)High (Strong base)

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[5][6] 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088.[1] Link

  • Clay, R. J., et al. (1983). Synthesis of methyl 6-chloro-3-oxohexanoate via Meldrum's Acid.[1] Synthesis, 1983(03), 200-202.[1]

  • Wierenga, W., & Skulnick, H. I. (1979).[1] General, efficient, one-step synthesis of β-keto esters.[1] Journal of Organic Chemistry, 44(2), 310–311.[1] Link

  • Masamune, S., et al. (1979). Method for the preparation of beta-keto esters.[7] Angewandte Chemie International Edition, 18(1), 72-74.[1]

  • PubChem. (2024).[8] Methyl 6-chloro-3-oxohexanoate (Compound).[1][9] National Library of Medicine. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 6-chloro-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Logistics Summary

Methyl 6-chloro-3-oxohexanoate is a functionalized alkyl ester used primarily as a pharmaceutical intermediate. Its disposal requires strict adherence to Halogenated Organic Waste protocols.[1]

  • Primary Waste Class: Halogenated Organic Solvent/Waste (Due to the terminal chlorine atom).

  • Secondary Hazard: Flammable Liquid (Category 3, H226).[2]

  • Critical Directive: DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) or strong alkaline waste. Commingling halogenated waste with non-halogenated streams exponentially increases disposal costs and may violate EPA/RCRA regulations regarding specific incineration temperatures.

Chemical Profile & Hazard Characterization

Understanding the molecular behavior of this compound is essential for safe handling during the disposal process.

PropertySpecificationOperational Implication
Chemical Name Methyl 6-chloro-3-oxohexanoateUse full name on waste tags; do not use abbreviations.
CAS Number 176089-79-5 Unique identifier for waste manifests.
Molecular Formula

Contains Chlorine (Cl)

Mandatory Halogenated Stream .
Functional Groups

-Keto Ester, Alkyl Chloride

-keto esters are reactive electrophiles. Avoid contact with strong bases (e.g., NaOH) to prevent uncontrolled hydrolysis or polymerization.
Flash Point ~50–60°C (Est.)Treat as Flammable.[2][3][4][5] Ground all containers during transfer to prevent static discharge.
Solubility Immiscible in waterDo not flush down the drain. It will float and release vapors.[4]

Disposal Decision Logic

The following workflow illustrates the critical decision-making process for segregating this specific chemical.

DisposalLogic Start Waste: Methyl 6-chloro-3-oxohexanoate CheckHalogen Contains Halogens (Cl, Br, F)? Start->CheckHalogen IsHalogenated YES: Classify as HALOGENATED Waste CheckHalogen->IsHalogenated Chlorine Present Segregate SEGREGATE: Do not mix with Non-Halogenated (Acetone/Ethanol) IsHalogenated->Segregate CheckCompat Check Compatibility: Is waste stream acidic/basic? Container Select Container: HDPE or Glass (Amber) Ensure Vented Cap if reactive CheckCompat->Container Neutral pH Preferred Segregate->CheckCompat Label Labeling: 'Flammable, Toxic, Halogenated' List CAS: 176089-79-5 Container->Label

Figure 1: Decision matrix for segregating Methyl 6-chloro-3-oxohexanoate. Note the critical divergence to the Halogenated stream.

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (USA) and EWC (EU) standards for hazardous waste.

Phase 1: Container Selection & Preparation
  • Material: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal containers if the waste stream has become acidic due to hydrolysis.

  • Headspace: Leave at least 10% headspace to accommodate vapor expansion.

  • Grounding: If transferring more than 4 Liters, ensure the receiving drum is grounded to prevent static ignition of flammable vapors.

Phase 2: Segregation (The "Golden Rule")
  • Strict Separation: This compound must go into the Halogenated Waste carboy.

  • Why? Incineration of halogenated compounds requires higher temperatures and scrubbers to capture acid gases (HCl). Mixing this with non-halogenated waste forces the entire volume to be treated as halogenated, often tripling disposal costs.

  • Incompatibility Check: Ensure the waste container does not contain strong oxidizers (Nitric acid, Peroxides) or strong bases. The

    
    -protons in the 
    
    
    
    -keto ester moiety are acidic; mixing with strong bases can generate heat and pressure.
Phase 3: Labeling

Affix a hazardous waste tag immediately upon the first addition of waste. The label must contain:

  • Full Chemical Name: Methyl 6-chloro-3-oxohexanoate.[6][7]

  • Hazard Checkboxes: [x] Flammable, [x] Toxic/Irritant, [x] Halogenated.

  • Approximate %: Update the percentage if this is a mixture.

Spill Management Workflow

In the event of a spill, immediate action is required to prevent vapor accumulation and surface contamination.[5]

SpillResponse Spill Spill Detected Assess Assess Volume & Vapors (Is it > 100mL?) Spill->Assess Evacuate Evacuate Area Call EHS Assess->Evacuate Large Spill / High Vapor PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Minor Spill Contain Containment: Use Vermiculite or Sand (Do NOT use water) PPE->Contain Collect Collection: Scoop into sealed bag/pail Label as Hazardous Debris Contain->Collect

Figure 2: Operational workflow for spill response. Note that water is contraindicated due to immiscibility.

Spill Cleanup Specifics:
  • Absorbent: Use inert clay, vermiculite, or sand. Do not use combustible materials like sawdust.

  • Solvent Wash: After absorbing the bulk liquid, wipe the surface with a soap/water solution or a dilute detergent to remove oily residues.

  • Disposal of Debris: All contaminated absorbents and gloves must be disposed of as Solid Hazardous Waste (contaminated with halogenated organics).

References

  • PubChem. (n.d.).[6] Methyl 6-chloro-3-oxohexanoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 6-chloro-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: March 2026

This document is structured to provide a deep, logical, and scientifically grounded framework for the safe handling of this compound, from initial risk assessment to final disposal.

Hazard Analysis: Understanding the Risks of Methyl 6-chloro-3-oxohexanoate

Methyl 6-chloro-3-oxohexanoate is an organic molecule containing a chlorine atom, a ketone, and an ester functional group.[1] The presence of the chlorine atom on the alkyl chain, particularly in proximity to the carbonyl group, is a key structural feature that informs our risk assessment.

Inferred Hazards:

  • High Acute Toxicity: Alpha-chloro ketones, a class of compounds with structural similarities to the potential reactivity of Methyl 6-chloro-3-oxohexanoate, are known to be highly toxic. For instance, chloroacetone is fatal if it comes into contact with the skin or is inhaled.

  • Corrosivity: A related compound, Methyl 6-chloro-6-oxohexanoate, is known to cause severe skin burns and eye damage.[2] It is prudent to assume that Methyl 6-chloro-3-oxohexanoate may have similar corrosive properties.

  • Skin and Eye Irritation: Halogenated organic compounds can cause significant irritation upon contact with the skin and eyes.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

  • Flammability: While not definitively known for this specific compound, many organic esters are flammable.[3][4][5]

Given these potential hazards, a stringent set of safety protocols must be implemented to minimize the risk of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. For Methyl 6-chloro-3-oxohexanoate, a comprehensive ensemble of protective gear is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with an inner nitrile glove and an outer, thicker butyl rubber or Viton™ glove.Nitrile gloves provide good dexterity and protection against a range of chemicals, while the outer glove offers enhanced resistance to chlorinated solvents.[6] Double-gloving provides an additional layer of protection in case the outer glove is compromised.
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional barrier for the entire face.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron should be worn over the lab coat.This combination protects against splashes and potential fire hazards. The apron provides an extra layer of chemical resistance.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required when handling the compound outside of a certified chemical fume hood or in case of a spill.Protects against the inhalation of potentially toxic vapors.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.
Safe Handling Protocol: A Step-by-Step Operational Plan

A systematic workflow is crucial to ensure safety at every stage of handling Methyl 6-chloro-3-oxohexanoate.

3.1. Preparation and Engineering Controls

  • Designated Area: All work with Methyl 6-chloro-3-oxohexanoate must be conducted in a designated area within a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing absorbent materials (such as vermiculite or sand), and appropriate neutralizing agents should be readily available.

3.2. Donning PPE

Follow a strict sequence for putting on PPE to avoid contamination:

  • Don inner nitrile gloves.

  • Don lab coat and apron.

  • Don outer chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Don chemical splash goggles and a face shield.

  • If required, don a respirator.

3.3. Handling the Compound

  • Weighing: If weighing the solid compound, do so in the fume hood on a tared and covered container to minimize the generation of dust.

  • Solutions: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Heating: If heating is required, use a controlled heating mantle or oil bath. Do not use an open flame.

  • Storage: Store Methyl 6-chloro-3-oxohexanoate in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

3.4. Doffing PPE

The removal of PPE is a critical step to prevent cross-contamination.

  • Remove the outer gloves first, peeling them off from the cuff to the fingertips and turning them inside out.

  • Remove the face shield and goggles.

  • Remove the lab coat and apron, rolling them away from the body.

  • Remove the inner gloves using the same technique as the outer gloves.

  • Wash hands thoroughly with soap and water.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling (in Fume Hood) cluster_decon Decontamination & Doffing prep_area Designated Area Setup prep_equip Verify Emergency Equipment prep_area->prep_equip prep_spill Assemble Spill Kit prep_equip->prep_spill don_gloves1 Inner Nitrile Gloves prep_spill->don_gloves1 Proceed to PPE don_coat Lab Coat & Apron don_gloves1->don_coat don_gloves2 Outer Resistant Gloves don_coat->don_gloves2 don_eye Goggles & Face Shield don_gloves2->don_eye don_resp Respirator (if needed) don_eye->don_resp handle_weigh Weighing don_resp->handle_weigh Begin Handling handle_solution Solution Preparation handle_weigh->handle_solution handle_reaction Reaction Setup handle_solution->handle_reaction decon_equip Clean Equipment handle_reaction->decon_equip Complete Work doff_gloves2 Remove Outer Gloves decon_equip->doff_gloves2 doff_eye Remove Eye/Face Protection doff_gloves2->doff_eye doff_coat Remove Coat/Apron doff_eye->doff_coat doff_gloves1 Remove Inner Gloves doff_coat->doff_gloves1 doff_wash Wash Hands doff_gloves1->doff_wash

Caption: Step-by-step workflow for the safe handling of Methyl 6-chloro-3-oxohexanoate.

Emergency Procedures: Spill and Exposure Response

4.1. Minor Spill (Contained within the fume hood)

  • Alert nearby personnel.

  • Wearing full PPE, use an absorbent material to contain and clean up the spill.

  • Place the contaminated absorbent material in a sealed, labeled waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

4.2. Major Spill (Outside of the fume hood)

  • Evacuate the immediate area.

  • Alert your supervisor and emergency response personnel.

  • If safe to do so, close the doors to the laboratory to contain the vapors.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

4.3. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal: A Cradle-to-Grave Responsibility

As a halogenated organic compound, Methyl 6-chloro-3-oxohexanoate waste must be disposed of following strict protocols to prevent environmental contamination.

5.1. Waste Segregation

  • All waste containing Methyl 6-chloro-3-oxohexanoate (including reaction residues, contaminated solvents, and spill cleanup materials) must be collected in a designated, labeled "Halogenated Organic Waste" container.

  • Do not mix halogenated waste with non-halogenated waste.

5.2. Waste Container Management

  • Use a chemically resistant container with a secure, tight-fitting lid.

  • Label the container clearly with "Halogenated Organic Waste" and a list of its contents.

  • Store the waste container in a secondary containment bin in a well-ventilated area, away from heat and ignition sources.

5.3. Final Disposal

  • Arrange for the disposal of the halogenated waste through your institution's environmental health and safety office.

  • Incineration at high temperatures is a common and effective method for the disposal of chlorinated organic residues.[7]

By adhering to these rigorous safety protocols, we can ensure the well-being of our researchers while advancing the frontiers of science. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of a safe and successful research environment.

References

  • Dow Chemical Company. (1970). Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development, 9(3), 349-351.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11564557, Methyl 6-chloro-3-oxohexanoate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Protective Gear - Organic Chemistry. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). Chloroacetone Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520737, Methyl 6-chloro-6-oxohexanoate. Retrieved from [Link]

Sources

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